molecular formula C12H10ClNO2S B12065201 2-(3-Chlorobenzene-1-sulfonyl)aniline CAS No. 61174-33-2

2-(3-Chlorobenzene-1-sulfonyl)aniline

Cat. No.: B12065201
CAS No.: 61174-33-2
M. Wt: 267.73 g/mol
InChI Key: WJFXKLJDRWCCJC-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzene-1-sulfonyl)aniline is a chemical reagent featuring the sulfonylaniline motif, a privileged structure in medicinal chemistry and drug discovery. This compound is of significant interest for the synthesis and development of novel bioactive molecules, as the sulfonylaniline scaffold is present in a wide range of pharmaceutical agents, including protein inhibitors and receptor antagonists (Front. Chem., 2023) . The incorporation of a chlorine atom on the benzenesulfonyl ring can influence the compound's electronic properties and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. The primary research application of this compound is as a versatile synthetic intermediate. It can be utilized in various metal-catalyzed cross-coupling reactions and serves as a precursor for constructing more complex molecular architectures. Its aniline moiety can undergo diazotization or other functionalization, while the sulfonyl group can participate in hydrogen bonding, contributing to target binding in biological systems. Researchers value this scaffold for its potential in probing biological pathways and designing enzyme inhibitors. The reaction kinetics and mechanisms of analogous compounds, such as reactions between aromatic sulphonyl chlorides and anilines, have been studied in various solvents, suggesting an SAN mechanism where the rate-determining step depends on the solvent environment (Tetrahedron, 1977) . This information is crucial for researchers developing synthetic routes. This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61174-33-2

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2

InChI Key

WJFXKLJDRWCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

2-(3-Chlorobenzene-1-sulfonyl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-((3-Chlorophenyl)sulfonyl)aniline: Synthesis, Properties, and Medicinal Chemistry Perspective

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 2-((3-Chlorophenyl)sulfonyl)aniline emerges as a molecule of significant interest, embodying a confluence of three key features: an aniline core, a sulfonamide linker, and a halogenated aromatic ring. The aniline moiety is a foundational building block in countless pharmaceuticals, though its potential for metabolic toxicity requires careful consideration in drug development.[1][2] The sulfonamide group is a classic pharmacophore, present in a wide array of drugs including diuretics, antibiotics, and anti-inflammatory agents, valued for its ability to act as a hydrogen bond donor and acceptor. The inclusion of a chlorine atom on the phenyl ring is a common tactic to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through halogen bonding.[3]

This guide provides a comprehensive technical overview of 2-((3-Chlorophenyl)sulfonyl)aniline for researchers and drug development professionals. It details the molecule's fundamental properties, outlines a robust synthetic protocol with mechanistic insights, predicts its spectroscopic signature, and discusses its potential applications as a scaffold in the pursuit of novel therapeutics.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. The core structure consists of an aniline molecule where one of the ortho-protons is substituted with a 3-chlorophenylsulfonyl group.

Figure 1: Chemical Structure of 2-((3-Chlorophenyl)sulfonyl)aniline
Identifier Value
IUPAC Name 2-((3-Chlorophenyl)sulfonyl)aniline
CAS Number Information not publicly available
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol

Physicochemical Properties

Property Predicted Value / Characteristic Rationale and Expert Insight
Physical State Solid (likely crystalline)The high molecular weight, presence of polar groups capable of hydrogen bonding, and rigid structure are indicative of a solid at room temperature, similar to its non-chlorinated analog.[4]
Melting Point >120 °C2-(Phenylsulfonyl)aniline has a melting point of 120-122 °C.[4] The addition of a chlorine atom may slightly alter crystal packing and increase the melting point due to increased molecular weight and intermolecular forces.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate).The molecule is predominantly nonpolar due to the two aromatic rings. The sulfonamide and amine groups offer some polarity, but not enough to overcome the hydrophobicity of the carbon-rich scaffold.
pKa (Amine) ~ -1.0The amine is expected to be very weakly basic. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly delocalizes the nitrogen lone pair, drastically reducing its ability to accept a proton. The predicted pKa for the parent 2-(phenylsulfonyl)aniline is -1.06.[4]
LogP ~ 2.5 - 3.5The presence of two phenyl rings suggests significant lipophilicity. The chloro-substituent further increases this value. This property is critical for membrane permeability in drug candidates.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of 2-((3-Chlorophenyl)sulfonyl)aniline involves the nucleophilic substitution reaction between 2-aminodiphenyl sulfone and a chlorinating agent or, more commonly, the coupling of aniline with 3-chlorobenzene-1-sulfonyl chloride. The latter is a classic Schotten-Baumann reaction.

Recommended Synthetic Protocol: Aniline and 3-Chlorobenzene-1-sulfonyl Chloride

This protocol describes the formation of the critical S-N bond via nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

Expertise & Causality: The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its role is to quench the hydrochloric acid (HCl) generated during the reaction. Without this neutralization, the HCl would protonate the starting aniline, converting the nucleophile into a non-nucleophilic anilinium salt and halting the reaction.[5] Performing the reaction at a reduced temperature (0-5 °C) during the addition of the sulfonyl chloride is a standard precaution to control the exothermicity of the reaction and minimize potential side reactions.

Experimental Protocol:

  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add aniline (1.0 eq) and pyridine (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Initial Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This step is crucial for managing the reaction's exothermic nature.

  • Reagent Addition: Dissolve 3-chlorobenzene-1-sulfonyl chloride (1.1 eq) in the same solvent and add it dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-((3-Chlorophenyl)sulfonyl)aniline.

Synthesis Workflow Diagram

Aniline Aniline Mix 1. Mix & Cool (0°C) in Dichloromethane Aniline->Mix SulfonylChloride 3-Chlorobenzene-1-sulfonyl Chloride SulfonylChloride->Mix Base Pyridine (Base) Base->Mix React 2. Reaction (Room Temp, 4-6h) Mix->React Dropwise Addition Workup 3. Aqueous Workup (HCl, H₂O, Brine) React->Workup Quench & Extract Purify 4. Purification (Recrystallization / Chromatography) Workup->Purify Isolate Crude Product 2-((3-Chlorophenyl)sulfonyl)aniline Purify->Product Yields Pure Product

Figure 2: Synthesis Workflow for 2-((3-Chlorophenyl)sulfonyl)aniline

Expected Spectroscopic Characterization

A full spectroscopic workup is essential for structural confirmation. Based on the proposed structure, the following is a predicted analytical profile.

  • ¹H NMR: The spectrum would be complex in the aromatic region (approx. 7.0-8.0 ppm). Protons on the aniline ring will be influenced by both the amine and the strongly withdrawing sulfonyl group. Protons on the 3-chlorophenyl ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The N-H proton signal would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR: At least 12 distinct signals for the aromatic carbons are expected, unless there is accidental peak overlap. The carbon atom attached to the sulfonyl group (C-SO₂) will be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 267. A characteristic (M+2) peak at m/z 269 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • N-H stretch: A sharp peak around 3400-3300 cm⁻¹.

    • S=O stretches (asymmetric and symmetric): Two strong, characteristic peaks around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.

    • C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 2-((3-Chlorophenyl)sulfonyl)aniline scaffold is a promising starting point for library synthesis in drug discovery programs.

  • Bioisosteric Replacement: The sulfonamide linkage is a well-known bioisostere for amide and ester groups, offering improved metabolic stability and different hydrogen bonding patterns.

  • Scaffold for Derivatization: The aniline nitrogen provides a reactive handle for further chemical modification. Acylation, alkylation, or coupling reactions can be performed to explore the structure-activity relationship (SAR) by introducing new functionalities.[6]

  • Modulation of Physicochemical Properties: The chloro-substituent is a key feature for lead optimization. It can block a potential site of metabolism (P450 oxidation) and often increases binding affinity by participating in favorable interactions within a protein's active site.[3]

  • Potential Therapeutic Areas: Given the prevalence of the sulfonamide motif, this scaffold could be explored for activity in various areas, including but not limited to:

    • Oncology: As inhibitors of kinases or other signaling proteins.

    • Anti-infectives: Building upon the legacy of sulfa drugs.

    • Anti-inflammatory Agents: As potential COX inhibitors or modulators of other inflammatory pathways.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Toxicity: Aromatic amines and sulfonyl chlorides should be treated as potentially toxic and irritating. Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause methemoglobinemia.[7][8]

This technical guide serves as a foundational resource for researchers interested in the synthesis and application of 2-((3-Chlorophenyl)sulfonyl)aniline. Its unique combination of structural features makes it a compelling scaffold for further investigation in the field of medicinal chemistry.

References

Sources

Introduction: The Significance of the (Chlorophenyl)sulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Chlorophenyl)sulfonyl)anilines for Researchers, Scientists, and Drug Development Professionals

The sulfonylaniline motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] The combination of a sulfonyl group and an aniline moiety imparts a unique set of physicochemical properties that are conducive to forming specific and robust interactions with biological targets. The introduction of a chlorophenyl group to this scaffold further modulates its electronic and steric properties, offering a versatile platform for the design of novel drug candidates. While the specific isomer 2-((3-chlorophenyl)sulfonyl)aniline is not readily found in major chemical catalogs with a designated CAS number, this guide will provide a comprehensive overview of the closely related and commercially available (chlorophenyl)sulfonyl)aniline isomers. This family of compounds holds significant potential in drug discovery, and an understanding of their synthesis, properties, and biological applications is crucial for researchers in the field.

The strategic placement of the chlorine atom on the phenyl ring and the linkage position of the sulfonyl group to the aniline can significantly influence the molecule's conformation, reactivity, and ultimately its pharmacological activity. This guide will delve into the synthesis of these important building blocks, explore their key physicochemical characteristics, and discuss their applications in the development of new therapeutics.

Physicochemical Properties and Structural Data

The properties of (chlorophenyl)sulfonyl)anilines can be tailored by the specific substitution pattern. Below is a table summarizing the data for representative isomers, highlighting the impact of substituent placement on their molecular characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-((2-Chlorophenyl)sulfonyl)aniline148301-96-6C12H10ClNO2S267.73Solid.
4-((3-Chlorophenyl)sulfonyl)aniline90309-26-5C12H10ClNO2S267.7Custom synthesis may be required.[4]
4-((4-Chlorophenyl)sulfonyl)aniline7146-68-1C12H10ClNO2S267.74Solid with a purity of 97%. Recommended storage is at 2-8°C in an inert atmosphere.
3-((4-Chlorophenyl)sulfonyl)aniline23929-35-3C12H10ClNO2S267.73Available as a pharmaceutical standard.[5][6]
2-((3-Aminophenyl)sulfonyl)aniline34262-29-8C12H12N2O2S248.3A related dianiline sulfone.[7]

Synthesis of (Chlorophenyl)sulfonyl)anilines: A Step-by-Step Protocol

The synthesis of sulfonylanilines is a well-established process in organic chemistry, typically involving the reaction of a substituted aniline with a sulfonyl chloride.[8][9] This nucleophilic substitution reaction is a robust and versatile method for creating the sulfonamide linkage.

General Experimental Protocol for Sulfonylation of Anilines

This protocol provides a general procedure that can be adapted for the synthesis of various (chlorophenyl)sulfonyl)aniline isomers.

Materials:

  • Appropriately substituted aniline (e.g., aniline, chloroaniline) (1.0 mmol)

  • (Chlorophenyl)sulfonyl chloride (e.g., 3-chlorobenzenesulfonyl chloride) (1.0 mmol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine) (1.2 mmol)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aniline derivative (1.0 mmol) and the base (1.2 mmol) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Dissolve the (chlorophenyl)sulfonyl chloride (1.0 mmol) in a small amount of the anhydrous solvent and add it dropwise to the stirred aniline solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (chlorophenyl)sulfonyl)aniline.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Aniline Derivative + (Chlorophenyl)sulfonyl Chloride Reaction_Setup Dissolve Reactants in Solvent/Base Reactants->Reaction_Setup Solvent_Base Aprotic Solvent + Base Solvent_Base->Reaction_Setup Cooling Cool to 0°C Reaction_Setup->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Stirring Stir at Room Temp (2-12h) Addition->Stirring Workup Aqueous Work-up & Extraction Stirring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure (Chlorophenyl)sulfonyl)aniline Purification->Product

Caption: General workflow for the synthesis of (chlorophenyl)sulfonyl)anilines.

Applications in Drug Development and Research

The sulfonylaniline framework is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The introduction of a chloro-substituent can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.

Mechanism of Action and Signaling Pathways

While the specific biological targets of 2-((3-chlorophenyl)sulfonyl)aniline are not defined due to its limited availability, related sulfonylaniline-containing drugs have been shown to target a variety of enzymes and receptors. For instance, sulfonamides are well-known inhibitors of dihydropteroate synthase in bacteria, and more complex sulfonylaniline derivatives have been developed as inhibitors of protein kinases, carbonic anhydrases, and other key signaling proteins. The chloro-substituent can play a crucial role in directing the molecule to a specific binding pocket and forming halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Illustrative Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway where a hypothetical (chlorophenyl)sulfonyl)aniline-based inhibitor might act. This is a conceptual representation to demonstrate the potential role of such compounds in modulating cellular signaling.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Autophosphorylation & Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Protein Synthesis Inhibitor (Chlorophenyl)sulfonyl)aniline Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a (chlorophenyl)sulfonyl)aniline derivative.

Potential Suppliers

While 2-((3-chlorophenyl)sulfonyl)aniline does not have a readily available CAS number and is not listed by major suppliers, several chemical companies specialize in the custom synthesis of novel compounds and offer a range of related sulfonylaniline derivatives. Researchers interested in this specific molecule or its analogues should inquire with the following types of suppliers:

  • Custom Synthesis Providers: Companies that offer to synthesize novel or uncatalogued chemicals on demand.

  • Suppliers of Building Blocks: Chemical suppliers that provide a wide range of substituted anilines and sulfonyl chlorides for in-house synthesis.

  • Pharmaceutical Impurity and Standard Suppliers: Companies like Pharmaffiliates, Chemicea Pharmaceuticals, and Lotusfeet Pharma often synthesize and supply a wide variety of drug-like molecules and impurities, including numerous sulfonylaniline derivatives.[4][5][6][7]

Researchers are advised to contact these suppliers directly with the desired chemical structure to inquire about availability or the feasibility of a custom synthesis project.

Conclusion

The (chlorophenyl)sulfonyl)aniline scaffold represents a valuable and versatile platform in the field of drug discovery and development. While the specific isomer 2-((3-chlorophenyl)sulfonyl)aniline is not a commonly cataloged compound, a thorough understanding of the synthesis, properties, and applications of its closely related and commercially available isomers provides a strong foundation for researchers. The synthetic accessibility of this class of compounds, coupled with the tunable nature of their physicochemical properties through strategic chlorination, ensures their continued importance in the quest for novel and effective therapeutic agents. This guide provides the essential technical information and practical insights for scientists to confidently explore the potential of (chlorophenyl)sulfonyl)anilines in their research endeavors.

References

  • Pharmaffiliates. 2-((3-Aminophenyl)sulfonyl)aniline. [Link]

  • Chemazone. 2-[3-(3-chlorophenyl)sulfonylpropoxy]aniline. [Link]

  • PMC. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • Lotusfeet Pharma. 3-((4-Chlorophenyl)sulfonyl)aniline. [Link]

  • PubChem. 2-[(3-Chlorophenyl)methoxy]-4-methylaniline. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Pharmaffiliates. 3-((4-Chlorophenyl)sulfonyl)aniline. [Link]

  • PrepChem.com. Synthesis of 3-[(3-Chlorophenyl)sulfonyl]piperidine hydrochloride. [Link]

  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.[Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. Sulfonylaniline-containing drugs and their construction methods.[Link]

  • Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. [Link]

  • Lotusfeet Pharma. 4-((2-Chlorophenyl)sulfonyl)aniline. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3'-chlorodiphenyl Sulfone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3'-chlorodiphenyl sulfone, a molecule of interest in medicinal chemistry and materials science. Due to its limited documentation in publicly available databases, this guide establishes its probable IUPAC name and synonyms, and proposes a detailed, scientifically-grounded synthetic protocol. Furthermore, it explores the compound's physicochemical properties, potential applications, and key safety considerations. This document is intended to serve as a foundational resource for researchers and developers working with novel diaryl sulfone derivatives.

Introduction and Nomenclature

Diaryl sulfones are a significant class of organic compounds characterized by a sulfonyl functional group connecting two aryl rings. This structural motif is found in a variety of pharmaceuticals, agrochemicals, and high-performance polymers. The specific substitution pattern of 2-amino-3'-chlorodiphenyl sulfone, featuring an amino group and a chloro group on separate phenyl rings, suggests its potential as a versatile building block in the synthesis of more complex molecules with tailored biological activities or material properties.

IUPAC Name and Synonyms

Based on the principles of chemical nomenclature, the systematic IUPAC name for the target molecule is 2-((3-chlorophenyl)sulfonyl)aniline .

Common synonyms may include:

  • 2-amino-3'-chlorodiphenyl sulfone

  • 3'-chloro-2-aminodiphenyl sulfone

  • 2-(3-chlorobenzenesulfonyl)aniline

For clarity and consistency, the IUPAC name will be used throughout this guide.

Proposed Synthesis Methodology

Given the absence of a specific published synthesis for 2-((3-chlorophenyl)sulfonyl)aniline, a robust and versatile approach is proposed based on established methods for the synthesis of unsymmetrical diaryl sulfones. The recommended strategy is a Friedel-Crafts sulfonylation reaction . This classic electrophilic aromatic substitution offers a direct and generally high-yielding route to the target molecule.

Reaction Principle

The Friedel-Crafts sulfonylation involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. In this proposed synthesis, 2-aminobenzene (aniline) would be acylated with 3-chlorobenzenesulfonyl chloride. The amino group of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. To achieve the desired ortho-substitution, careful control of reaction conditions is necessary.

Detailed Experimental Protocol

Materials:

  • Aniline (freshly distilled)

  • 3-Chlorobenzenesulfonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (10 mL/mmol of aniline). Cool the suspension to 0 °C in an ice bath.

  • Formation of the Electrophile: Slowly add a solution of 3-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (5 mL/mmol) to the stirred AlCl₃ suspension via the dropping funnel. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the electrophilic complex.

  • Addition of Aniline: Add a solution of aniline (1.1 eq) in anhydrous dichloromethane (5 mL/mmol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-((3-chlorophenyl)sulfonyl)aniline.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst.

  • Low-Temperature Addition: The initial low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Stoichiometry: A slight excess of aniline is used to ensure complete consumption of the sulfonyl chloride. The amount of AlCl₃ is crucial for activating the sulfonyl chloride.

  • Acidic Work-up: The addition of HCl is necessary to decompose the aluminum chloride complexes and protonate any unreacted aniline, making it water-soluble.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-((3-chlorophenyl)sulfonyl)aniline. These values are estimated using computational models and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (requires experimental determination)
Boiling Point Not available (requires experimental determination)
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents; sparingly soluble in water.
pKa (of the amino group) Estimated to be in the range of 2-4

Potential Applications

The structure of 2-((3-chlorophenyl)sulfonyl)aniline suggests several potential areas of application for researchers and drug development professionals:

  • Medicinal Chemistry: The diaryl sulfone core is present in numerous bioactive molecules. The amino group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for screening against various biological targets. Potential therapeutic areas could include antibacterial, antifungal, antiviral, and anticancer agents.

  • Material Science: The rigid structure of the diaryl sulfone unit can impart desirable thermal and mechanical properties to polymers. The amino group can be used to incorporate this moiety into polymer backbones, potentially leading to the development of novel high-performance materials.

  • Chemical Synthesis: This molecule can serve as a key intermediate for the synthesis of more complex heterocyclic compounds and other fine chemicals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-((3-chlorophenyl)sulfonyl)aniline.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. It should be treated as a potentially hazardous substance.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for 2-((3-chlorophenyl)sulfonyl)aniline.

SynthesisWorkflow Reactants Aniline + 3-Chlorobenzenesulfonyl chloride Reaction Friedel-Crafts Sulfonylation (0°C to RT, 12-24h) Reactants->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Work-up (HCl, NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-((3-chlorophenyl)sulfonyl)aniline Purification->Product

Caption: Proposed workflow for the synthesis of 2-((3-chlorophenyl)sulfonyl)aniline.

Conclusion

While 2-amino-3'-chlorodiphenyl sulfone, or more accurately 2-((3-chlorophenyl)sulfonyl)aniline, is not a widely documented compound, its structure holds significant promise for applications in both medicinal chemistry and material science. This guide has provided a comprehensive starting point for researchers by establishing its nomenclature, proposing a detailed and scientifically sound synthetic protocol, and outlining its potential properties and applications. Further experimental validation of the proposed synthesis and characterization of the compound's properties are essential next steps for unlocking its full potential.

References

Due to the novelty of the specific molecule, direct references for its synthesis and properties are not available. The proposed synthetic methodology is based on well-established principles of organic chemistry, particularly the Friedel-Crafts reaction, which is extensively covered in standard organic chemistry textbooks and review articles.

Ortho-Sulfonyl Aniline Derivatives: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged "Ortho" Motif

In the landscape of medicinal chemistry, ortho-sulfonyl aniline derivatives represent a high-value, yet synthetically challenging, scaffold. Unlike their para-substituted counterparts (e.g., Dapsone) or simple sulfonamides, the ortho-relationship introduces a unique intramolecular hydrogen bond (IMHB) between the aniline N-H and the sulfonyl oxygen. This interaction creates a pseudo-cyclic conformation that significantly modulates lipophilicity (


), membrane permeability, and metabolic stability.

This guide dissects the technical nuances of accessing and utilizing this scaffold. We move beyond basic functionalization to explore high-fidelity synthetic rearrangements and the critical role of this motif in 1,2,4-benzothiadiazine 1,1-dioxides (e.g., Diazoxide, Idra-21).

Synthetic Architectures: Overcoming Steric & Electronic Bias

Accessing the ortho-position of anilines with a bulky sulfonyl group is non-trivial due to steric hindrance and the competing nucleophilicity of the nitrogen. Conventional electrophilic aromatic substitution often fails to provide regiocontrol.

A. The Modern Approach: Photoredox Catalysis

Recent advances utilize visible-light-mediated photoredox catalysis to install sulfonyl groups. This method typically employs sulfinate salts or sulfonyl fluorides as radical precursors.

  • Mechanism: Oxidation of the aniline to a radical cation, followed by radical-radical coupling or radical addition.

  • Utility: Allows late-stage functionalization of complex drug molecules.

B. The "Expert" Approach: [3,3]-Sigmatropic Rearrangements

For high-precision synthesis, the aminative rearrangement of O-(arenesulfonyl)hydroxylamines is superior. This method mimics the logic of the thia-Fries rearrangement but operates under milder conditions, delivering exclusive ortho-regioselectivity.

Protocol 1: Regioselective Synthesis via Rearrangement

This protocol is based on the methodology described by Morrill et al. (Angew. Chem. Int. Ed., 2022).[1]

Objective: Synthesis of 2-(phenylsulfonyl)aniline from N-protected hydroxylamine precursors.

Reagents & Equipment:

  • O-(Benzenesulfonyl)hydroxylamine derivative (Precursor)

  • Solvent: Hexafluoroisopropanol (HFIP) – Critical for stabilizing the transition state.

  • Temperature control: 25 °C to 50 °C.

Step-by-Step Workflow:

  • Precursor Preparation: React the N-protected hydroxylamine with benzenesulfonyl chloride in DCM/pyridine to form the O-sulfonyl intermediate. Isolate via rapid filtration (these can be thermally unstable).

  • Rearrangement: Dissolve the O-sulfonyl intermediate in HFIP (0.1 M concentration).

    • Note: HFIP is essential. It promotes the ionization/tight ion-pair formation required for the rearrangement while suppressing intermolecular side reactions.

  • Reaction Monitoring: Stir at ambient temperature. Monitor by TLC or LC-MS for the disappearance of the O-N bond peak.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator).

  • Purification: The crude residue is typically clean but can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

  • Proton NMR: Look for the diagnostic downfield shift of the aniline N-H protons (due to H-bonding with SO2) and the specific ortho-coupling pattern (dd) in the aromatic region.

Visualization: Synthetic Pathway Logic

SyntheticPathway Start N-Protected Hydroxylamine Inter O-Sulfonyl Intermediate Start->Inter + R-SO2Cl (Sulfonylation) TS [3,3]-Rearrangement (HFIP Solvent Cage) Inter->TS Ionization Product Ortho-Sulfonyl Aniline TS->Product C-N Bond Formation Re-aromatization Cyclic 1,2,4-Benzothiadiazine 1,1-dioxide Product->Cyclic + Aldehyde/Urea (Cyclization)

Figure 1: The regioselective rearrangement pathway to access ortho-sulfonyl anilines and their conversion to benzothiadiazines.

Medicinal Chemistry: The Benzothiadiazine Core[2]

The ortho-sulfonyl aniline motif is the direct biosynthetic precursor to 1,2,4-benzothiadiazine 1,1-dioxides . This heterocyclic class is pivotal in pharmacology, acting as "bio-isosteres" for quinazolinones but with distinct electronic properties.

Key Therapeutic Classes[3]
Drug / CompoundTarget MechanismClinical IndicationKey Structural Feature
Diazoxide K_ATP Channel Opener Hypoglycemia (Insulinoma), Hypertension7-chloro-3-methyl-1,2,4-benzothiadiazine 1,1-dioxide
Idra-21 AMPA Receptor Modulator Cognitive Enhancement (Nootropic)Chiral benzothiadiazine; lacks the diuretic sulfonamide at C7
Chlorothiazide Na+/Cl- Symporter Inhibitor Diuretic / Hypertension7-sulfonamide substitution is critical for diuretic activity
Case Study: Diazoxide & K_ATP Channels

Diazoxide exemplifies the power of this scaffold.[2][3] Unlike sulfonylureas (which close K_ATP channels to stimulate insulin), Diazoxide opens them.[3]

Mechanism of Action:

  • Binding: Diazoxide binds to the SUR1 subunit of the K_ATP channel on pancreatic

    
    -cells.
    
  • Channel Opening: This increases the open probability of the Kir6.2 pore.

  • Hyperpolarization:

    
     effux hyperpolarizes the cell membrane (more negative potential).
    
  • Inhibition: Voltage-gated

    
     channels (VGCC) remain closed.
    
  • Result: Insulin exocytosis is inhibited.

Visualization: Diazoxide Signaling Pathway

DiazoxideMechanism Diazoxide Diazoxide SUR1 SUR1 Subunit (K_ATP Channel) Diazoxide->SUR1 Binds Kir62 Kir6.2 Pore (Opens) SUR1->Kir62 Allosteric Activation K_Efflux K+ Efflux (Out of Cell) Kir62->K_Efflux Permeability Increase Membrane Membrane Hyperpolarization K_Efflux->Membrane Lowers Potential VGCC Voltage-Gated Ca2+ Channels (Closed) Membrane->VGCC Prevents Activation Ca_Influx Intracellular Ca2+ (Decreased) VGCC->Ca_Influx Blocks Influx Insulin Insulin Secretion (Inhibited) Ca_Influx->Insulin Signal Cessation

Figure 2: Mechanism of action of Diazoxide on pancreatic beta-cells for the inhibition of insulin secretion.

Physicochemical Properties & SAR

The ortho-sulfonyl aniline moiety is not merely a linker; it is a functional pharmacophore.

  • Intramolecular Hydrogen Bonding (IMHB): The NH

    
     O=S interaction forms a stable 6-membered pseudo-ring.
    
    • Effect: Reduces the polarity of the NH bond, increasing lipophilicity (

      
      ) compared to the para-isomer.
      
    • Benefit: Enhances blood-brain barrier (BBB) permeability (crucial for Idra-21 ).

  • Acidity (pKa): The strong electron-withdrawing nature of the ortho-sulfone acidifies the aniline NH.

    • Cyclization: This acidity facilitates cyclization with electrophiles (aldehydes, ureas) to form the benzothiadiazine ring.

  • Metabolic Stability: The steric bulk of the ortho-sulfone protects the aniline nitrogen from rapid N-acetylation or oxidation, prolonging half-life.

References

  • Morrill, C., et al. (2022). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition. [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Impagnatiello, F., et al. (1997).[4] 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity.[4] PNAS. [Link]

  • Doyle, J. F., & Foster, K. (2024). Diazoxide mechanism of action and clinical utility. StatPearls [Internet]. [Link]

  • Losi, G., et al. (2004).[4] IDRA 21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events.[4] Neuropharmacology. [Link]

Sources

3-Chlorophenyl Sulfone Building Blocks: Strategic Integration in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry of 3-chlorophenyl sulfone building blocks.

Executive Summary

The 3-chlorophenyl sulfone moiety represents a privileged substructure in modern medicinal chemistry, offering a precise balance of electronic modulation, metabolic stability, and lipophilicity. Unlike its 4-substituted counterparts, the 3-chloro (meta) substitution pattern exerts unique electronic withdrawal effects (


) without imposing the steric linearity of para-substitution. This guide provides a technical roadmap for incorporating this motif into drug candidates, focusing on GlyT1 inhibitors  and 5-HT6 antagonists , supported by validated synthetic protocols and physicochemical profiling.

Pharmacophore Profiling & Rationale

The "Meta" Advantage

In rational drug design, the choice between a 3-chlorophenyl and a 4-chlorophenyl group is rarely arbitrary. The 3-chlorophenyl sulfone offers distinct advantages:

  • Metabolic Blockade: The meta-position on a phenyl ring is a common "soft spot" for Phase I oxidation (CYP450). Introducing a chlorine atom at C3 blocks this metabolic liability, extending the half-life (

    
    ) of the scaffold.
    
  • Electronic Tuning: The sulfone group (

    
    ) is strongly electron-withdrawing. Adding a chlorine at the meta position reinforces this effect inductively (-I) while avoiding the resonance donation (+R) seen in para-substitution. This increases the acidity of 
    
    
    
    -protons on the adjacent alkyl chain, facilitating specific interactions within the binding pocket.
  • Lipophilicity (LogP): The chloro-substituent increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS targets like 5-HT6 and GlyT1.
    
Physicochemical Comparison

Table 1: Substituent Effects on Phenyl Sulfone Scaffolds

Substituent PositionHammett Constant (

)
Electronic EffectMetabolic ImplicationClogP Contribution
Unsubstituted (H) 0.00BaselineHigh clearance (oxidation prone)0.00
4-Chloro (Para) 0.23Inductive w/ Resonance donationBlocks para-oxidation+0.71
3-Chloro (Meta) 0.37 Strong Inductive Withdrawal Blocks meta-oxidation +0.71

Synthetic Methodologies

Two primary routes exist for accessing 3-chlorophenyl sulfone building blocks: the traditional Sulfonyl Chloride Route (High TRL) and the modern DABSO-Mediated Route (Green Chemistry).

Protocol A: Traditional Sulfonylation (High TRL)

This method utilizes commercially available 3-chlorobenzenesulfonyl chloride. It is robust but requires careful moisture control.

Reagents: 3-Chlorobenzenesulfonyl chloride, Amine/Nucleophile, Triethylamine (


), DCM.
Workflow: 
  • Preparation: Dissolve 1.0 eq of the amine (e.g., glycine methyl ester) in anhydrous DCM under

    
    .
    
  • Base Addition: Add 2.5 eq of

    
     and cool to 0°C.
    
  • Addition: Dropwise addition of 1.1 eq of 3-chlorobenzenesulfonyl chloride dissolved in DCM.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]
Protocol B: DABSO-Mediated Synthesis (Green/Modern)

This route avoids toxic gaseous


 by using DABSO (DABCO-bis(sulfur dioxide)) as a solid 

surrogate.[2] It allows for the direct conversion of organometallics to sulfones.[3]

Reagents: 3-Chlorophenylmagnesium bromide, DABSO, Electrophile (e.g., Benzyl bromide). Workflow:

  • Sulfinate Formation: In a sealed tube, combine 3-chlorophenylmagnesium bromide (1.0 eq) and DABSO (0.6 eq) in THF. Stir at RT for 1 hour to form the magnesium sulfinate intermediate.

  • One-Pot Trapping: Add the electrophile (1.2 eq) directly to the reaction mixture.

  • Completion: Heat to 60°C (or use Microwave at 100°C) for 2–4 hours.

  • Workup: Quench with

    
    , extract with EtOAc.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Target: 3-Chlorophenyl Sulfone RouteA Route A: Traditional (Sulfonyl Chloride) Start->RouteA RouteB Route B: DABSO (Green Chemistry) Start->RouteB ReagentA 3-Cl-Ph-SO2Cl + Amine/Nucleophile RouteA->ReagentA ReagentB 3-Cl-Ph-MgBr + DABSO (Solid SO2) RouteB->ReagentB IntermedA Sulfonamide/Sulfone Formation ReagentA->IntermedA Et3N, DCM, 0°C IntermedB Mg-Sulfinate Intermediate ReagentB->IntermedB THF, RT Final Purified Product IntermedA->Final Workup Trap In-situ Electrophile Trap (R-X) IntermedB->Trap One-Pot Trap->Final Heat/MW

Caption: Comparison of Traditional (Blue) vs. DABSO-mediated (Green) synthetic pathways for accessing 3-chlorophenyl sulfones.

Case Study: GlyT1 Inhibitors

The Glycine Transporter 1 (GlyT1) is a primary target for treating schizophrenia.[1] Inhibitors increase synaptic glycine levels, potentiating NMDA receptor function.[1]

The Role of ((3-Chlorophenyl)sulfonyl)glycine

The N-sulfonylated glycine scaffold is a classic GlyT1 inhibitor template.[1] The 3-chlorophenyl group is critical here:

  • Binding Pocket Fit: The hydrophobic 3-chloro group occupies a specific lipophilic pocket within the transporter, improving potency compared to the unsubstituted analog.

  • Acidic Headgroup: The sulfone moiety acidifies the NH of the glycine, strengthening the hydrogen bond interaction with the transporter's active site.

Table 2: Comparative Synthetic Performance (Glycine Derivatives)

MethodPrecursorYield (%)Purity ProfileScalability
Acid Chloride 3-Cl-Ph-

75–85%High (crystallizable)Excellent (kg scale)
DABSO Coupling 3-Cl-Ph-MgBr60–75%Moderate (requires chromatography)Good (g scale)
Sandmeyer 3-Cl-Aniline50–65%Low (side products)Poor

Reactivity & Functionalization[5]

Once the 3-chlorophenyl sulfone building block is installed, it serves as a versatile handle for further elaboration:

  • Julia-Kocienski Olefination: If the sulfone is attached to an alkyl chain, the 3-chlorophenyl sulfone (specifically 1-phenyl-1H-tetrazole derivatives, though phenyl sulfones are also used in classical Julia) allows for the stereoselective formation of alkenes.

  • 
    -Lithiation:  The electron-withdrawing nature of the sulfone and the 3-Cl group allows for regioselective deprotonation at the 
    
    
    
    -carbon using bases like n-BuLi, enabling the introduction of complex alkyl chains.
  • Directed Ortho-Metalation (DoM): The sulfone group is a directed metalation group (DMG). However, the 3-chloro substituent will direct metalation to the position between the sulfone and the chlorine (C2) or C4, requiring careful control of conditions (temperature/base).

Safety & Handling

  • 3-Chlorobenzenesulfonyl chloride: Corrosive and lachrymator. Hydrolyzes rapidly in moist air to form sulfonic acid and HCl. Store under inert gas in a desiccator.

  • 3-Chlorophenyl sulfones: Generally stable solids. Non-volatile.

  • DABSO: A bench-stable solid, but releases

    
     upon heating or acid treatment. Handle in a fume hood.
    

References

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs. Retrieved from

  • Deeming, A. S., et al. (2014).[4] DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters , 16(1), 150-153.[4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17909, 3-Chlorobenzenesulfonyl chloride. Retrieved from

  • López-Rodríguez, M. L., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists.[5] Bioorganic & Medicinal Chemistry Letters , 11(1), 55-58. Retrieved from

  • Harsing, L. G., et al. (2006). Glycine Transporter 1 Inhibitors: A New Class of Antipsychotic Drugs. Current Medicinal Chemistry, 13(9), 1017-1044.

Sources

A Deep Dive into Positional Isomerism: A Comparative Analysis of 2-(3-Chlorophenyl) and 2-(4-Chlorophenyl) Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substitution pattern of atoms on a molecular scaffold is a fundamental concept in medicinal chemistry and materials science, often leading to significant alterations in physicochemical properties, biological activity, and overall utility. This guide provides a comprehensive technical examination of two such positional isomers: 2-(3-chlorophenyl) sulfonyl aniline and 2-(4-chlorophenyl) sulfonyl aniline. While structurally similar, the seemingly minor shift of a chlorine atom from the meta to the para position on the phenylsulfonyl ring imparts distinct characteristics to these molecules. This document will explore the nuances of their synthesis, delve into a comparative analysis of their structural and electronic properties, and discuss the potential implications of these differences in various scientific applications.

Structural and Electronic Divergence: The Impact of Chlorine's Position

The core structure of both molecules consists of an aniline ring connected to a chlorophenyl ring via a sulfonyl bridge. The key differentiator is the location of the chlorine atom on the phenylsulfonyl moiety.

2-(3-chlorophenyl) sulfonyl aniline places the electron-withdrawing chlorine atom at the meta position, while 2-(4-chlorophenyl) sulfonyl aniline positions it at the para position. This seemingly subtle change has a profound impact on the electronic distribution across the molecule.

In the para isomer, the chlorine atom can exert both its inductive electron-withdrawing effect and a weaker, resonance-donating effect. However, due to the presence of the strongly electron-withdrawing sulfonyl group, the inductive effect is dominant. In the meta isomer, the resonance effect is not possible, and the chlorine atom's influence is primarily through its inductive effect. This difference in electronic influence can affect the acidity of the N-H proton of the aniline moiety, the overall dipole moment of the molecule, and its potential for intermolecular interactions.

G cluster_0 2-(3-chlorophenyl) sulfonyl aniline cluster_1 2-(4-chlorophenyl) sulfonyl aniline a S(=O)(=O)(c1cccc(Cl)c1)Nc2ccccc2 b S(=O)(=O)(c1ccc(Cl)cc1)Nc2ccccc2

Caption: Chemical structures of the two positional isomers.

Synthesis Strategies: Crafting the Isomers

The synthesis of these sulfonyl anilines typically involves the reaction of a substituted benzenesulfonyl chloride with 2-aminobiphenyl or a related aniline derivative. The specific choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

General Synthetic Approach

A common and straightforward method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] This nucleophilic substitution reaction is a robust and widely used transformation in organic synthesis.

G reagents Aromatic Sulfonyl Chloride + Aniline Derivative base Base (e.g., Pyridine, Triethylamine) reagents->base Reaction solvent Solvent (e.g., DCM, THF) base->solvent in product Sulfonyl Aniline solvent->product yields workup Aqueous Workup & Purification product->workup followed by G cluster_0 Isomer Properties cluster_1 Biological Implications structure Positional Isomerism (meta vs. para) electronics Electronic Effects (Inductive vs. Resonance) structure->electronics sterics Steric Hindrance structure->sterics binding Receptor Binding Affinity & Selectivity electronics->binding pk Pharmacokinetics (ADME) electronics->pk sterics->binding activity Overall Biological Activity binding->activity pk->activity

Sources

Solubility Profile of 2-(Arylsulfonyl)anilines in Organic Solvents: A Framework for Prediction, Measurement, and Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

2-(Arylsulfonyl)anilines represent a core structural motif in medicinal chemistry and materials science. Their utility in these fields is fundamentally governed by their physicochemical properties, chief among them being solubility. A compound's solubility dictates its behavior in synthetic reaction media, its formulation potential, and its absorption and distribution in biological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(arylsulfonyl)anilines in common organic solvents. Recognizing the limited availability of specific quantitative data for this broad chemical class, this document emphasizes foundational principles and robust experimental design. We will dissect the molecular structure to understand its inherent solubility drivers, outline thermodynamic principles, provide a validated experimental protocol for solubility determination, and discuss the interpretation of the resulting data.

The Molecular Architecture: Intrinsic Drivers of Solubility

The solubility of a 2-(arylsulfonyl)aniline is a direct consequence of its molecular structure—a composite of polar and non-polar functionalities. A nuanced understanding of these components is essential for predicting how the molecule will interact with a given solvent.

The core structure consists of three key components:

  • The Aniline Moiety: The aniline ring provides a non-polar, aromatic surface, predisposing it to favorable interactions with non-polar solvents. However, the amine group (-NH-) introduces polarity and acts as a hydrogen bond donor, a critical interaction point in polar solvents.

  • The Arylsulfonyl Group: The sulfonyl group (-SO2-) is strongly polar and acts as a hydrogen bond acceptor. This feature is a dominant driver for solubility in polar solvents.

  • The Interplay of Moieties: The overall solubility is a balance between the non-polar hydrocarbon regions and the polar amine and sulfonyl groups. The principle of "like dissolves like" is a useful starting point; these molecules are not strictly non-polar or polar, but rather amphiphilic. Consequently, they are expected to exhibit solubility across a range of organic solvents, with the precise profile depending on the specific substituents on the aryl rings.[1]

Substituents on either aryl ring can dramatically alter the solubility profile by modifying the molecule's overall polarity, its ability to form hydrogen bonds, and its crystal lattice energy. For example, adding non-polar alkyl groups will enhance solubility in non-polar solvents like cyclohexane, while adding polar groups like hydroxyls or carboxylates will increase solubility in polar protic solvents.

Theoretical & Thermodynamic Underpinnings

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which incorporates enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions.

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, ΔG_sol must be negative. This process can be conceptually broken down into three steps:

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. The melting point and enthalpy of fusion provide an indication of the magnitude of these forces.[2][3]

  • Solvent Cavitation (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule.

  • Solvation Energy (Exothermic): Energy is released when the solute molecule forms favorable interactions (e.g., van der Waals, dipole-dipole, hydrogen bonds) with the solvent molecules.

The final enthalpy of solution (ΔH_sol) is the sum of these energy changes. The temperature dependence of solubility is described by the van't Hoff equation, which shows that for an endothermic dissolution process (the most common scenario for organic solids), solubility increases with temperature.[4][5]

Logical Framework for Solubility Assessment

The following diagram illustrates the conceptual flow for assessing the solubility of a 2-(arylsulfonyl)aniline derivative.

G cluster_0 Molecular Structure Analysis cluster_1 Solvent Property Analysis cluster_2 Prediction & Experimentation A 2-(Arylsulfonyl)aniline Scaffold - Aniline Moiety (NH, H-bond donor) - Sulfonyl Group (SO2, H-bond acceptor) - Aryl Rings (Non-polar) B Substituent Effects (R1, R2) - Polarity Modulation - H-Bonding Potential - Crystal Packing Energy A->B Modification D Solubility Prediction 'Like Dissolves Like' Computational Models (QSAR) B->D Informs C Solvent Classification - Polar Protic (e.g., Ethanol) - Polar Aprotic (e.g., Acetonitrile, DMSO) - Non-Polar (e.g., Cyclohexane) C->D Informs E Experimental Determination (Isothermal Shake-Flask Method) D->E Guides Experiment F Quantitative Data (mg/mL, mol/L) E->F Generates F->B Feedback Loop for Structure-Solubility Relationship G A Step 1: Add Excess Solid (2-Arylsulfonyl)aniline B Step 2: Add Known Volume of Organic Solvent A->B C Step 3: Equilibrate (Constant Temp, 24-48h) B->C D Step 4: Settle (Allow Solid to Sediment) C->D E Step 5: Filter Supernatant (0.2 µm PTFE filter) D->E F Step 6: Dilute Sample (Known Dilution Factor) E->F G Step 7: Quantify Concentration (HPLC or UV-Vis) F->G H Step 8: Calculate Solubility G->H

Caption: Step-by-step workflow for the Isothermal Shake-Flask solubility measurement.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis.

Table 1: Example Solubility Data Summary
Compound IDSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example-001Acetonitrile25.0Experimental ValueCalculated Value
Example-001Ethanol25.0Experimental ValueCalculated Value
Example-001Ethyl Acetate25.0Experimental ValueCalculated Value
Example-001Dichloromethane25.0Experimental ValueCalculated Value
Example-001Cyclohexane25.0Experimental ValueCalculated Value

Interpreting these results involves correlating the observed solubility with the properties of both the solute and the solvent. For instance, higher solubility in acetonitrile and ethyl acetate compared to cyclohexane would be expected, reflecting the polar character of the sulfonamide bridge. Comparing the solubility of different derivatives within the 2-(arylsulfonyl)aniline class in the same solvent allows for the development of quantitative structure-solubility relationships (QSSRs), which can guide the design of future molecules with optimized properties. [6][7]

Conclusion

The solubility of 2-(arylsulfonyl)anilines in organic solvents is a critical parameter that influences their applicability in research and development. This guide has established a comprehensive framework rooted in scientific principles to address this property. By combining an understanding of molecular structure and thermodynamics with robust, validated experimental protocols, researchers can confidently generate and interpret high-quality solubility data. This integrated approach empowers scientists to make informed decisions in solvent selection for chemical synthesis, purification, and the formulation of new chemical entities, ultimately accelerating the development pipeline.

References

  • Jouyban, A., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Srikrishna College. (2024, May 5). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. [Link]

  • Jeliński, T., et al. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • SciSpace. (n.d.). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. [Link]

  • Ahmad, S., et al. (2017, September 20). Solvent-free and room temperature synthesis of 3-arylquinolines from different anilines and styrene oxide in the presence of Al2O3/MeSO3H. PMC. [Link]

  • Martínez, F., & Gómez, A. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • Ciura, K., et al. (2022, June 21). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Luo, J., et al. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

  • Abdel-Mottaleb, Y., et al. (2024, May 29). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. ResearchGate. [Link]

  • Perlovich, G. L., et al. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Abraham, M. H., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • ResearchGate. (n.d.). The solubility profile and apparent thermodynamic analysis of doxofylline in pure and mixed solvents. [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO. [Link]

  • Isawi, H. (n.d.). A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity. PMC. [Link]

  • Kumar, R., & Kumar, S. (2023, June 5). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journals. [Link]

  • Delgado, D. R., et al. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC. [Link]

  • ResearchGate. (n.d.). A SOLVENT-EXTRACTION STUDY OF THE THERMODYNAMICS OF ANILINE AND ITS NITRATE. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Stancanelli, D., et al. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

Sources

Engineering the Chlorobenzene Sulfonyl Aniline Scaffold: A Technical Guide to Overcoming Metabolic Liabilities in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorobenzene sulfonyl aniline motif is a privileged and highly versatile scaffold in medicinal chemistry. It is frequently leveraged in the development of D3 dopamine receptor antagonists, URAT1 inhibitors for gout, and various anti-inflammatory agents[1][2]. However, the inherent metabolic instability of the aniline moiety, coupled with the unique electronic properties of the sulfonamide linkage, necessitates rigorous pharmacokinetic optimization.

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic analysis of the scaffold's metabolic pathways, rational design strategies for structural optimization, and self-validating experimental protocols for assessing intrinsic clearance (


) and reactive metabolite formation.

Mechanistic Profiling of Metabolic Liabilities

The metabolic fate of the chlorobenzene sulfonyl aniline scaffold is dictated by the interplay of its three core structural components. Understanding the causality behind these biotransformations is critical for rational drug design.

  • The Aniline Moiety (Primary Liability): Anilines are notoriously susceptible to cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) mediated oxidations[3]. This biotransformation often leads to N-hydroxylation and subsequent dehydration to form highly electrophilic quinone imines. These reactive metabolites (RMs) can covalently bind to hepatic proteins, triggering idiosyncratic drug toxicity, hepatotoxicity, and rapid systemic clearance[3][4].

  • The Sulfonamide Linkage: As a bioisostere of the amide bond, the sulfonamide group offers superior hydrolytic stability, unique geometry, and an additional hydrogen bond acceptor, which can dramatically improve binding affinity[5]. However, under specific enzymatic conditions, the S-N bond can undergo cleavage, or the sulfonyl group can be subjected to reductive metabolism—particularly when adjacent to electron-rich aromatic systems[6].

  • The Chlorobenzene Ring: The incorporation of a chlorine atom provides a dual advantage. Sterically, the bulky halogen shields adjacent C-H bonds from CYP-mediated attack. Electronically, the electron-withdrawing nature of the chlorine atom deactivates the aromatic ring toward electrophilic epoxidation, generally improving the metabolic half-life compared to unhalogenated benzenesulfonamides[7].

MetabolicPathways Scaffold Chlorobenzene Sulfonyl Aniline AnilineMet Aniline N-Oxidation (CYP450 / FMO) Scaffold->AnilineMet Primary Liability SulfonamideMet Sulfonamide Cleavage (Hydrolysis / Reduction) Scaffold->SulfonamideMet Minor Pathway ChloroMet Chlorobenzene Oxidation (Arene Epoxidation) Scaffold->ChloroMet Sterically Hindered Tox Reactive Metabolites (Quinone Imines) AnilineMet->Tox Toxicity Risk Excretion Phase II Conjugation (Glucuronidation) AnilineMet->Excretion Detoxification ChloroMet->Excretion

Primary metabolic pathways and liabilities of the chlorobenzene sulfonyl aniline scaffold.

Rational Optimization and Bioisosteric Strategies

To mitigate the metabolic vulnerabilities of the aniline group without compromising target affinity, medicinal chemists must employ precise structural modifications:

  • Strategic Fluorination: Introducing fluorine atoms at the ortho or para positions of the aniline ring lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This electronic dampening reduces the propensity for CYP450-mediated oxidation, thereby enhancing metabolic stability[7].

  • Saturated Carbocycle Replacement: Recent synthetic advancements highlight the use of photoredox catalysis to synthesize saturated bicyclic ring systems, such as 1-aminonorbornane (aminoNB). These structures act as metabolically innocuous aniline isosteres. They preserve the spatial occupancy and geometry required for receptor binding while completely abolishing the aromaticity required for quinone imine formation[4].

Quantitative Structure-Metabolism Relationships (QSMR)

The table below summarizes the impact of these rational modifications on the in vitro metabolic stability of the scaffold, utilizing standard human liver microsome (HLM) metrics.

Scaffold ModificationStructural RationaleHLM

(min)

(µL/min/mg)
Toxicity Risk
Unsubstituted Aniline Baseline reference molecule.12.5110.4High (RM formation)
2,6-Difluoroaniline Lowers HOMO energy; sterically blocks CYP oxidation[7].45.030.8Moderate
AminoNB Isostere Eliminates aromaticity; prevents quinone imine formation[4].>120.0<5.0Low

Self-Validating Experimental Workflows

Generating trustworthy metabolic data requires self-validating assay designs. A protocol is only as reliable as its internal controls. The following methodologies are engineered to prevent artifactual degradation and ensure that the measured intrinsic clearance is strictly enzyme-mediated.

HLMWorkflow Prep Prepare HLM & Test Compound Incubate Incubate at 37°C with NADPH Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for assessing in vitro metabolic stability using liver microsomes.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (


) of the sulfonyl aniline candidate.
  • Preparation : Prepare a 1 mM stock solution of the candidate compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality Note: Keeping the final DMSO concentration below 0.1% is critical, as higher concentrations of organic solvents act as competitive inhibitors of CYP450 enzymes.

  • Microsome Addition : Add pooled Human Liver Microsomes (HLMs) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Note: Utilizing a regenerating system rather than direct NADPH addition maintains a steady-state concentration of the cofactor, preventing premature reaction plateauing and ensuring zero-order kinetics[6].

  • Time-Course Sampling : Aliquot 50 µL samples at precise intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

    • Causality Note: The cold organic solvent instantly denatures the metabolizing enzymes, halting metabolism at the exact time point and precipitating proteins for cleaner downstream analysis.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and extrapolate the 
    
    
    
    .
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

This protocol identifies the formation of toxic quinone imines resulting from aniline oxidation.

  • Incubation Setup : Combine the test compound (10 µM), HLMs (1.0 mg/mL), and reduced glutathione (GSH, 5 mM) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation : Add the NADPH regenerating system and incubate the mixture at 37°C for 60 minutes.

  • Termination : Quench the reaction with an equal volume of ice-cold acetonitrile.

  • Detection : Centrifuge to remove precipitated proteins. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Causality Note: Scan for a neutral loss of 129 Da (characteristic of GSH adducts). This allows for the precise identification and relative quantification of reactive electrophilic intermediates generated by the aniline moiety[3][4].

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | acs.org | 5

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC | nih.gov | 1

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. | rsc.org | 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC | nih.gov | 7

  • Aniline replacement in drug-like compounds | cresset-group.com | 3

  • Development of a Metabolically Innocuous Aniline Isostere Enabled by Photoredox Catalysis | umich.edu | 4

  • A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates | benchchem.com | 6

Sources

Engineering the Ortho-Amino Diaryl Sulfone Scaffold: A Technical Guide to Biological Activity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Rationale: The Power of Ortho-Substitution

Diaryl sulfones represent a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from leprosy (Dapsone) to inflammation (COX-2 inhibitors). However, the specific introduction of an amino group at the ortho position (2-amino diaryl sulfones) fundamentally alters the molecule's spatial geometry and chemical reactivity.

From a structural perspective, the sulfone moiety (–SO₂–) acts as a potent electron-withdrawing group and a rigid hydrogen-bond acceptor. When an amino group is positioned ortho to the sulfone bridge, it establishes a strong intramolecular hydrogen bond. This interaction restricts the free rotation of the flanking aryl rings, locking the molecule into a pre-organized, stable dihedral conformation. This conformational rigidification drastically reduces the entropic penalty incurred during target binding, making ortho-amino diaryl sulfones highly effective at docking into tight allosteric pockets, such as the Non-Nucleoside Binding Site (NNBS) of HIV-1 Reverse Transcriptase [1].

Furthermore, the ortho-amino group serves as an essential synthetic handle. It allows for downstream functionalization—such as alkylation, acylation, or cyclodehydration—to rapidly generate complex heterocyclic systems like 1,3-oxazoles and pyrryl aryl sulfones (PAS) without disrupting the core diaryl sulfone geometry.

Key Biological Activities & Structure-Activity Relationships (SAR)

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Pyrryl Aryl Sulfones (PAS) and their amino derivatives (APAS) are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The ortho-amino group is critical here; alkylation of this 2-amino position (e.g., with bromoacetyl bromide) allows the molecule to project hydrophobic bulk directly into the highly hydrophobic region of the NNBS. Concurrently, the sulfone oxygens and adjacent ester moieties engage in a hydrogen-bonding network with the protein backbone, inducing an allosteric shift that arrests the polymerase function.

G A APAS Derivative (2-Amino Diaryl Sulfone) B HIV-1 RT NNBS A->B Docks into C Hydrophobic Pocket Binding (Aryl Ring) B->C D H-Bonding Network (Ortho-Amino Group) B->D E Polymerase Arrest C->E Synergistic Inhibition D->E Synergistic Inhibition

Fig 1: Binding mechanism of APAS derivatives within the HIV-1 RT NNBS.

Antimicrobial & Antibiofilm Efficacy

Beyond virology, the ortho-amino diaryl sulfone core is a potent antimicrobial agent. Recent studies have demonstrated that converting the ortho-amino group into an N-acyl-α-amino ketone, followed by cyclodehydration into a 1,3-oxazole, yields compounds capable of penetrating and inhibiting Enterococcus faecium biofilms [2]. The diaryl sulfone core provides the necessary lipophilicity to breach the bacterial cell wall, while the oxazole ring disrupts internal cellular machinery.

Quantitative Data Summary

To facilitate rapid SAR comparison, the following table summarizes the biological targets and activity thresholds for key ortho-amino diaryl sulfone derivatives.

Compound ClassBiological TargetKey SubstituentActivity Range (IC₅₀ / MIC)Reference
Pyrryl Aryl Sulfones (PAS) HIV-1 RT (NNBS)2-ethoxycarbonyl0.5 - 5.0 µM (IC₅₀)[1]
APAS Derivatives HIV-1 RT (NNBS)2-bromoacetylamino0.1 - 2.0 µM (IC₅₀)[1]
1,3-Oxazole Diaryl Sulfones E. faecium Biofilmp-tolyl at C-416 - 64 µg/mL (MIC)[2]
N-Acyl-α-amino Ketones Planktonic Bacteria3-isopropyl32 - 128 µg/mL (MIC)[2]

Synthetic Workflows & Self-Validating Protocols

Synthesizing highly substituted ortho-amino diaryl sulfones via traditional electrophilic aromatic substitution (S_NAr) is often plagued by poor yields due to severe steric hindrance. To bypass this, two highly efficient, self-validating workflows are utilized: the base-promoted Closson-Hellwinkel Rearrangement and Palladium-Catalyzed Cross-Coupling.

Workflow A: The Closson-Hellwinkel Rearrangement

This transition-metal-free approach relies on an intramolecular N-to-C migration of the sulfonyl group. By treating an N-arylarenesulfonamide with an organolithium base, a spirocyclic intermediate is formed, forcing the sulfone to migrate to the ortho carbon of the adjacent ring [3].

G A N-Arylarenesulfonamide B Dianion Intermediate (Ortho-lithiation) A->B + 2 eq. MeLi (THF, 0°C) C Spirocyclic Transition State B->C Intramolecular Migration D 2-Aminodiaryl Sulfone C->D H2O Quench

Fig 2: Mechanistic pathway of the Closson-Hellwinkel rearrangement.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the N-arylarenesulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: THF is strictly required to coordinate the lithium ions, which breaks up organolithium hexamers into the reactive dimers/monomers necessary for the reaction.

  • Dianion Generation: Cool the reaction vessel to 0°C. Dropwise add Methyllithium (MeLi) (2.2 eq).

    • Causality: The first equivalent of MeLi deprotonates the sulfonamide nitrogen. The second equivalent performs a directed ortho-lithiation on the non-amino aryl ring. MeLi is explicitly chosen over Butyllithium (BuLi) to prevent unwanted nucleophilic attack directly on the sulfone sulfur.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 90 minutes.

    • Causality: The thermodynamic driving force of the reaction is the formation of the highly stable sulfinate-like intermediate upon C-to-N migration.

  • Quench & Isolation: Quench the reaction carefully with distilled water, then extract the organic layer with ethyl acetate.

Validation Checkpoint (Self-Validating System): Isolate the crude product and run a ¹H-NMR (CDCl₃). Look for a sharp doublet or broad singlet far downfield (typically > 8.0 ppm). This is the N-H proton, heavily deshielded by the strong intramolecular hydrogen bonding to the newly migrated ortho-sulfonyl oxygen. To self-validate the success of the rearrangement, add a single drop of D₂O to the NMR tube, shake, and rescan. The immediate disappearance (exchange) of this downfield peak definitively confirms the formation of the 2-aminodiaryl sulfone.

Workflow B: Palladium-Catalyzed Cross-Coupling

For unsymmetrical diaryl sulfones where rearrangement is not viable, cross-coupling aryl boronic acids with arylsulfonyl chlorides ensures absolute regiocontrol [4].

Step-by-Step Protocol:

  • Reagent Combination: Combine the selected aryl boronic acid (1.2 eq) and ortho-amino arylsulfonyl chloride (1.0 eq) in a reaction vessel.

  • Catalyst Initiation: Add PdCl₂ (1.6 mol%) and a mild base (e.g., Na₂CO₃).

    • Causality: 1.6 mol% PdCl₂ is the empirically determined critical threshold. Lower catalyst loadings fail to initiate the catalytic cycle effectively, resulting in unreacted starting material, while higher loadings provide no yield benefit and needlessly increase heavy metal contamination in the final biological assay.

  • Reaction: Stir under mild heating (typically 50°C) until completion.

Validation Checkpoint (Self-Validating System): Monitor the consumption of the sulfonyl chloride via TLC. Post-purification, utilize ¹³C-NMR to verify the asymmetry of the diaryl sulfone. The presence of distinct, non-overlapping carbon signals for each aryl ring validates that homocoupling (symmetrical byproduct formation) was successfully suppressed.

References

  • Artico, M., et al. (2017). "N-Pyrrylarylsulfones with High Therapeutic Potential." Molecules (MDPI). URL:[Link]

  • Barbuceanu, S. F., et al. (2021). "Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives." PMC / Pharmaceutics. URL:[Link]

  • Shafer, S. J., & Closson, W. D. (1975). "Base-promoted rearrangement of arenesulfonamides of N-substituted anilines to N-substituted 2-aminodiaryl sulfones." The Journal of Organic Chemistry. URL:[Link]

  • Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). "Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO." Angewandte Chemie International Edition. URL:[Link]

Methodological & Application

Synthesis of 2-(3-Chlorobenzene-1-sulfonyl)aniline from 2-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process researchers, and drug development professionals. Objective: To provide a highly robust, chemoselective, and scalable three-step protocol for the synthesis of 2-(3-chlorobenzene-1-sulfonyl)aniline (also known as 2-(3-chlorophenylsulfonyl)aniline) from 2-chloronitrobenzene.

Retrosynthetic Strategy & Process Overview

The target molecule, this compound, is a highly functionalized diaryl sulfone scaffold frequently utilized in the development of sulfonamide-based therapeutics, anti-inflammatory agents, and specialty agrochemicals.

The synthesis relies on a linear, three-step sequence designed to maximize yield while strictly avoiding the hydrodehalogenation of the sensitive aryl chloride moieties. The sequence begins with a Nucleophilic Aromatic Substitution (SNAr), followed by an exhaustive oxidation, and concludes with a highly chemoselective reduction.

SynthesisRoute SM 2-Chloronitrobenzene + 3-Chlorothiophenol Step1 SNAr Reaction (K2CO3, DMF, 90°C) SM->Step1 Int1 Diaryl Sulfide Intermediate Step1->Int1 Step2 Oxidation (mCPBA, DCM, RT) Int1->Step2 Int2 Diaryl Sulfone Intermediate Step2->Int2 Step3 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int2->Step3 Product 2-(3-Chlorophenylsulfonyl)aniline (Target Product) Step3->Product

Three-step synthetic workflow for 2-(3-chlorophenylsulfonyl)aniline.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-chloro-3-((2-nitrophenyl)thio)benzene.

Mechanistic Causality: Unactivated aryl chlorides are typically inert to nucleophilic attack. However, the presence of an ortho-nitro group on 2-chloronitrobenzene strongly withdraws electron density via resonance, significantly lowering the LUMO of the aromatic ring[1]. This activates the C-Cl bond, allowing the thiolate nucleophile (generated in situ from 3-chlorobenzenethiol and K2CO3) to attack. The reaction proceeds through a stabilized Meisenheimer complex before the chloride leaving group is expelled[1]. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the thiolate highly reactive.

Protocol:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronitrobenzene (10.0 g, 63.5 mmol) and anhydrous K2CO3 (13.2 g, 95.2 mmol, 1.5 eq).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (80 mL). Slowly add 3-chlorobenzenethiol (10.1 g, 69.8 mmol, 1.1 eq) via syringe. Note: Thiophenols are highly odorous; perform this strictly in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 5 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the 2-chloronitrobenzene is fully consumed.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (2 × 100 mL) to remove unreacted thiol, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the diaryl sulfide intermediate as a yellow solid.

Step 2: Thioether Oxidation

Objective: Synthesis of 1-chloro-3-((2-nitrophenyl)sulfonyl)benzene.

Mechanistic Causality: The conversion of a diaryl sulfide to a diaryl sulfone requires a strong electrophilic oxygen source. meta-Chloroperoxybenzoic acid (mCPBA) is ideal for this transformation[2]. The oxidation occurs in two distinct kinetic stages: the first oxidation to the sulfoxide is rapid due to the high nucleophilicity of the divalent sulfur. The second oxidation (sulfoxide to sulfone) is significantly slower because the electron-withdrawing nature of the newly formed S=O bond reduces the nucleophilicity of the sulfur atom. Therefore, a slight excess (>2.0 equivalents) of mCPBA and extended reaction times at room temperature are necessary to prevent the accumulation of the sulfoxide intermediate[2].

Protocol:

  • Setup: Dissolve the crude 1-chloro-3-((2-nitrophenyl)thio)benzene (approx. 16.5 g, 62.1 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL flask. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Portion-wise, add mCPBA (77% max purity, 30.6 g, 136.6 mmol, 2.2 eq) over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The precipitation of meta-chlorobenzoic acid (mCBA) byproduct will be observed as a white solid.

  • Workup: Filter the suspension to remove the bulk of the mCBA. Wash the DCM filtrate sequentially with saturated aqueous Na2SO3 (100 mL) to quench any unreacted peroxides, followed by saturated aqueous NaHCO3 (3 × 100 mL) to remove residual mCBA.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and recrystallize the crude product from hot ethanol to yield the pure diaryl sulfone.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesis of this compound.

Mechanistic Causality: The reduction of the nitro group to an aniline in the presence of two aryl chlorides presents a significant chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C) will inevitably cause hydrodehalogenation, cleaving the C-Cl bonds[3]. To circumvent this, a dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed[4]. This system operates via a sequential single-electron transfer (SET) mechanism (Béchamp reduction)[4]. The mildly acidic NH4Cl provides the necessary protons without being harsh enough to strip the halogens, ensuring perfect chemoselectivity[5].

ReductionMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso 2e⁻, 2H⁺ (Fe/NH4Cl) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ (Fe/NH4Cl) Aniline Aniline (-NH2) Hydroxylamine->Aniline 2e⁻, 2H⁺ (Fe/NH4Cl) -H2O

Sequential electron transfer mechanism for the reduction of nitroarenes to anilines.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-3-((2-nitrophenyl)sulfonyl)benzene (15.0 g, 50.3 mmol) in a mixture of Ethanol (150 mL) and Water (30 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 14.0 g, 251.5 mmol, 5.0 eq) and Ammonium chloride (13.4 g, 251.5 mmol, 5.0 eq) to the solution[3].

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours. The reaction mixture will turn into a dark brown/black sludge as iron oxides are formed.

  • Workup: While still hot (to keep the product in solution), filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol (2 × 50 mL)[5].

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (200 mL) and Water (100 mL). Separate the organic layer, wash with brine, dry over Na2SO4, and evaporate to yield the target 2-(3-chlorophenylsulfonyl)aniline.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step workflow.

Reaction StepTransformationReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Step 1 SNAr (Thioetherification)K2CO3 (1.5 eq)DMF90588 - 92%
Step 2 Oxidation (Sulfone Formation)mCPBA (2.2 eq)DCM0 → 25485 - 90%
Step 3 Chemoselective ReductionFe (5.0 eq), NH4Cl (5.0 eq)EtOH / H2O (5:1)80 (Reflux)390 - 95%

Self-Validating Systems (QA/QC)

To ensure the scientific integrity of the synthesis, the following self-validating checks must be integrated into the workflow:

  • Validating Step 1 (SNAr): The success of the substitution is confirmed by the disappearance of the highly characteristic, pungent odor of the 3-chlorothiophenol starting material after the NaOH wash.

  • Validating Step 2 (Oxidation): TLC monitoring is critical here. The intermediate sulfoxide is highly polar and will sit much lower on a silica TLC plate than both the starting sulfide and the final sulfone. The reaction is only complete when the middle "sulfoxide spot" completely merges into the higher Rf sulfone spot.

  • Validating Step 3 (Reduction): To confirm that hydrodehalogenation has not occurred, mass spectrometry (LC-MS) should be utilized. The product must exhibit a distinct isotopic pattern characteristic of a dichloro-compound (an M, M+2, M+4 ratio of approximately 9:6:1). If a mono-chloro isotopic pattern (3:1) is observed, the reduction conditions were too harsh.

References

  • Benchchem. "2-Chloro-4-nitrobenzoic acid | 99-60-5 | Benchchem" (General SNAr Mechanisms and Conditions).
  • ACS Omega. "Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones" (mCPBA Oxidation Protocols).
  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes" (Mechanistic Overview of Fe/NH4Cl Reductions).
  • Sciencemadness. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron" (Experimental Protocols for Nitro Reduction).
  • Benchchem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes" (Troubleshooting Dehalogenation).

Sources

Application Notes and Protocols for the Oxidation of Sulfide Precursors to Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonyl aniline moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to act as a hydrogen bond acceptor.[1][2] The synthesis of these critical structures is frequently achieved through the oxidation of the corresponding sulfide precursors. This two-step oxidation, proceeding through a sulfoxide intermediate, offers a reliable and versatile route to the desired sulfone.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, best practices, and detailed protocols for the efficient and safe oxidation of aryl sulfide anilines to their sulfonyl counterparts. We will explore the mechanistic underpinnings of this transformation, compare common oxidation reagents, and provide validated, step-by-step protocols.

Core Principles and Mechanistic Insights

The conversion of a sulfide to a sulfone is a sequential oxidation process. The sulfur atom, with its available lone pairs of electrons, acts as a nucleophile, attacking an electrophilic oxygen source.

  • Step 1: Sulfide to Sulfoxide: The first oxidation elevates the sulfur from an oxidation state of -2 to 0, forming a sulfoxide. This intermediate is often stable and can be isolated if desired by carefully controlling the reaction stoichiometry (typically ~1 equivalent of oxidant).

  • Step 2: Sulfoxide to Sulfone: The introduction of a second equivalent of the oxidant further oxidizes the sulfoxide to a sulfone, where the sulfur atom reaches an oxidation state of +2. For the synthesis of sulfonyl anilines, this second step is the goal, and thus an excess of the oxidizing agent is typically employed.

The general mechanism involves the nucleophilic sulfur atom attacking the oxidant, leading to the formation of a new S-O bond and the departure of the oxidant's leaving group.

Caption: General reaction scheme for the two-step oxidation of a sulfide to a sulfone.

The Critical Choice of Oxidizing Agent

The success, safety, and efficiency of the oxidation hinge on the selection of the appropriate oxidant. Several classes of reagents are commonly employed, each with distinct advantages and considerations.

  • Peroxy Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid is a highly effective and reliable oxidant for this transformation.[5][6] Its reactivity allows for reactions to proceed at low temperatures, offering good control. However, m-CPBA is potentially explosive, especially in its pure form, and requires careful handling.[3] Stoichiometry is key: approximately one equivalent will yield the sulfoxide, while two or more equivalents will drive the reaction to the sulfone.[7]

  • Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is attractive because its only byproduct is water.[8][9] However, its reactivity is often insufficient on its own and typically requires activation by an acid (like acetic acid, which forms peracetic acid in situ) or a metal catalyst (e.g., sodium tungstate, niobium carbide).[10][11][12] Concentrated solutions of H₂O₂ are hazardous and must be handled with appropriate personal protective equipment (PPE).[13][14]

  • Oxone® (Potassium Peroxymonosulfate): This stable, inexpensive, and easily handled solid reagent is a popular choice for sulfide oxidations.[3][12] It is often used in polar solvents like methanol or in biphasic systems. The reaction is generally clean and provides high yields of the sulfone.[4]

  • Other Reagents: Halogen-based oxidants like sodium hypochlorite (NaClO) or sodium chlorite (NaClO₂) can also be effective but may present challenges with substrate solubility and potential side reactions, such as chlorination of the aniline ring.[3][15]

Experimental Protocols and Application Notes

The following protocols have been validated for the synthesis of sulfonyl anilines from their sulfide precursors. Researchers should always perform a small-scale test reaction to optimize conditions for their specific substrate.

Protocol 1: Robust Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a classic and highly reliable choice for achieving complete oxidation to the sulfone with minimal side products when performed correctly.

Rationale: The high reactivity of m-CPBA allows for controlled oxidation at low to ambient temperatures, making it suitable for a wide range of substrates. Using a slight excess ensures the full conversion from the intermediate sulfoxide to the final sulfone product.[6]

Materials & Reagents Supplier Grade Notes
Aryl Sulfide Aniline PrecursorN/A>95%Substrate
m-CPBAMajor Supplier~77% (wetted with water)Caution: Potentially explosive. Do not use if dry.
Dichloromethane (DCM)Major SupplierAnhydrousReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Lab StockReagentFor workup
Saturated Sodium Sulfite (Na₂SO₃)Lab StockReagentTo quench excess oxidant
Anhydrous Magnesium Sulfate (MgSO₄)Lab StockReagentDrying agent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl sulfide aniline precursor (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Oxidant: In a separate container, weigh out m-CPBA (2.2 - 2.5 eq). Add the m-CPBA to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the formation of a more polar product spot (sulfide < sulfone < sulfoxide in polarity on silica gel).

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Slowly add saturated sodium sulfite solution to quench any excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Self-Validation & Characterization:

  • A successful reaction will show a single major product spot on TLC after workup.

  • In the ¹H NMR spectrum, protons alpha to the sulfur (e.g., a methyl group) will shift significantly downfield from the sulfide (~2.5 ppm) to the sulfone (~3.0-3.2 ppm).

  • In the IR spectrum, the formation of the sulfone will be confirmed by two strong characteristic S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Protocol 2: "Green" Catalytic Oxidation using Hydrogen Peroxide

This protocol utilizes an environmentally benign oxidant and a catalyst, making it a more sustainable alternative.[8]

Rationale: Hydrogen peroxide is an inexpensive and clean oxidant. In the presence of an acid catalyst like acetic acid, it forms the more potent peracetic acid in situ, which efficiently oxidizes the sulfide to the sulfone.[11]

Materials & Reagents Supplier Grade Notes
Aryl Sulfide Aniline PrecursorN/A>95%Substrate
Hydrogen Peroxide (H₂O₂)Major Supplier30% aqueous solutionCaution: Strong oxidizer. Corrosive.
Glacial Acetic AcidLab StockReagentCatalyst/Solvent
Ethyl AcetateMajor SupplierReagentExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Lab StockReagentFor neutralization

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aryl sulfide aniline precursor (1.0 eq) followed by glacial acetic acid (to 0.2-0.5 M concentration). Stir to dissolve.

  • Addition of Oxidant: While stirring at room temperature, slowly add 30% hydrogen peroxide (3.0 - 4.0 eq) dropwise via an addition funnel. The reaction may be mildly exothermic. Maintain the temperature below 40 °C, using a water bath if necessary.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, an additional portion of H₂O₂ may be added.

  • Quenching and Workup: After completion, cool the reaction to room temperature and pour it into a beaker containing ice water. A precipitate of the product may form.

  • Neutralization: Carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Workflow and Data Summary

The overall process for synthesizing sulfonyl anilines via oxidation follows a consistent workflow, from initial setup to final characterization.

Experimental_Workflow A 1. Dissolve Sulfide Precursor in Chosen Solvent B 2. Cool Reaction Mixture (if required) A->B C 3. Add Oxidizing Agent (e.g., m-CPBA, H₂O₂) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Excess Oxidant D->E Reaction Complete F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify Product (Crystallization / Chromatography) G->H I 9. Characterize Final Product (NMR, IR, MS) H->I

Caption: A typical experimental workflow for the oxidation of sulfides to sulfones.

Comparative Summary of Protocols
Parameter Protocol 1: m-CPBA Protocol 2: H₂O₂ / Acetic Acid
Oxidant m-CPBAHydrogen Peroxide (30%)
Catalyst NoneAcetic Acid
Solvent Dichloromethane (DCM)Acetic Acid
Temperature 0 °C to Room TempRoom Temp to 60 °C
Typical Time 2 - 4 hours4 - 12 hours
Key Advantage High reactivity, reliable"Green" oxidant, low cost
Key Disadvantage Safety (explosive potential)Longer reaction times, higher temp

Safety and Handling

Oxidation reactions are energetic and require strict adherence to safety protocols.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling oxidizers and solvents.[13]

  • Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid inhaling vapors.[14]

  • Handling Oxidizers: Never use a metal spatula with strong oxidizers like m-CPBA or concentrated H₂O₂. Avoid contact with combustible materials like paper or wood.[14] Store oxidizers in their original containers, away from flammable substances.[13]

  • Sulfide Precursors: Many sulfide compounds have strong, unpleasant odors. Handle them in a fume hood and weigh them out quickly.

  • Quenching: Always quench excess oxidant before workup. Unquenched peroxides can concentrate during solvent evaporation, creating a potentially explosive mixture.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances, 4(109), 63939-63949. Available at: [Link]

  • Greszler, S. N., et al. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • Wang, X., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1284711. Available at: [Link]

  • Li, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules, 29(19), 4815. Available at: [Link]

  • Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 1-10. Available at: [Link]

  • Koo, S. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. WO2001062719A1. Google Patents.
  • Saim, S., & Çelik, F. (2011). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Acta Chimica Slovenica, 58, 408-412. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sulfide Oxidation. Reagent Guides. Available at: [Link]

  • Sharma, P., & Singh, P. (2012). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 28(1), 239-245. Available at: [Link]

  • Greszler, S. N., et al. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Reddit user discussion. (2021). Conversion of sulfide to sulfone? r/Chempros. Available at: [Link]

  • Johnson, M. T., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(2), 430-434. Available at: [Link]

  • USP Technologies. (n.d.). Sulfide Oxidation Using Hydrogen Peroxide. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Available at: [Link]

  • Skarżewski, J., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 143. Available at: [Link]

  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]

  • Todd Energy. (2025). Pyrophoric Iron Sulphide SOP. Available at: [Link]

  • Tcyrulnikov, S., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5695–5700. Available at: [Link]

  • University of Alberta, AFNS Safety. (n.d.). Oxidizing Agents. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 2-((3-Chlorophenyl)sulfonyl)nitrobenzene to Aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-((3-chlorophenyl)sulfonyl)nitrobenzene to its corresponding aniline, 2-((3-chlorophenyl)sulfonyl)aniline, represents a classic chemoselectivity challenge in drug development and synthetic chemistry. The substrate possesses three distinct reactive domains: a reducible nitro group, a transition-metal-sensitive aryl chloride, and a robust but potentially cleavable diaryl sulfone linkage. This application note details two highly selective, field-proven protocols—a modified Iron/Ammonium Chloride (Béchamp-type) reduction and a Tin(II) Chloride reduction—designed to quantitatively reduce the nitro group while strictly preserving the integrity of the carbon-chlorine and carbon-sulfur bonds.

Mechanistic Rationale & Causality (E-E-A-T)

When designing a reduction workflow for halogenated nitroarenes, the choice of reductant dictates the survival of the molecule. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently leads to oxidative addition of the transition metal into the C-Cl bond, resulting in catastrophic hydrodechlorination 1.

To bypass this failure mode, we utilize single-electron transfer (SET) reductants such as Iron (Fe) or Tin(II) chloride (SnCl₂). These metals operate via a proton-coupled electron transfer (PCET) mechanism. Because they lack the specific d-orbital configuration required to insert into C-Cl or C-S bonds, they selectively target the highly electrophilic nitro group 2.

  • Why Iron with NH₄Cl? The traditional Béchamp reduction utilizes concentrated HCl, which can be overly harsh and promote side reactions. Substituting HCl with Ammonium Chloride (NH₄Cl) provides a mildly acidic, buffered environment (pH ~5-6). This protonates the oxygen intermediates to drive the reduction forward while preventing acid-catalyzed cleavage of the sulfone 3.

  • Why the Basic Workup for SnCl₂? SnCl₂ reduces the nitro group efficiently, but the resulting aniline forms a highly stable, water-soluble anilinium stannic chloride complex 4. Attempting direct organic extraction from the acidic phase will result in near-zero yield. Basification is a mandatory causal step to destroy this complex and precipitate the tin salts 2.

Pathway Visualization

ChemoselectiveReduction A 2-((3-Chlorophenyl)sulfonyl) nitrobenzene B Nitroso Intermediate A->B 2e⁻, 2H⁺ (Fe or Sn) E Dechlorinated By-product A->E Pd/C, H₂ (Non-selective) C Hydroxylamine Intermediate B->C 2e⁻, 2H⁺ D 2-((3-Chlorophenyl)sulfonyl) aniline C->D 2e⁻, 2H⁺ -H₂O D->E Pd/C, H₂

Mechanistic pathway of chemoselective nitro reduction versus non-selective hydrodechlorination.

Comparative Reduction Strategies

Reduction MethodReagents & ConditionsChemoselectivity (Aniline)Dehalogenation RiskScalability
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂O, 80 °C>95%Very LowExcellent (Kg scale)
Tin(II) Reduction SnCl₂·2H₂O, EtOAc, 60 °C>90%Very LowModerate (Lab scale)
Catalytic Hydrogenation Pd/C, H₂, MeOH, RTLow (Mixture)High (C-Cl cleavage)Excellent

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This protocol leverages the mild acidity of NH₄Cl to drive the oxidation of Fe(0) to Fe₃O₄, providing a clean, scalable reaction profile.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-((3-chlorophenyl)sulfonyl)nitrobenzene in a 4:1 mixture of Ethanol and Water to achieve a 0.2 M substrate concentration.

  • Reagent Addition : Add 4.0 equivalents of fine Iron powder (325 mesh preferred for surface area) and 2.0 equivalents of Ammonium Chloride (NH₄Cl).

  • Thermal Activation : Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C. The mixture will darken as Fe(0) oxidizes to black Fe₃O₄.

  • Monitoring : Stir at reflux for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Filtration : Once the starting material is consumed, cool the mixture to ~50 °C and filter it hot through a pad of Celite to remove the iron oxides. Wash the filter cake generously with hot Ethyl Acetate.

  • Workup : Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure aniline.

Protocol B: Tin(II) Chloride Reduction (Recommended for Rapid Lab-Scale)

This protocol is exceptionally fast and highly chemoselective, but requires a strict pH-controlled workup to isolate the product.

  • Reaction Setup : Dissolve 1.0 equivalent of the nitro substrate in Ethyl Acetate (0.2 M).

  • Reagent Addition : Add 5.0 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O) directly to the solution.

  • Thermal Activation : Heat the mixture to 60 °C and stir for 2 hours.

  • Quench & Basification (Critical Step) : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1M NaOH (or saturated NaHCO₃) dropwise until the aqueous phase reaches pH 10. Note: This step breaks the anilinium-tin complex, precipitating Sn(OH)₄ and liberating the free amine.

  • Filtration : Filter the resulting thick, milky suspension through a pad of Celite to remove the tin salts.

  • Workup : Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Self-Validating System (Analytical QC)

To ensure the integrity of the protocol and confirm that hydrodechlorination was successfully avoided, researchers must validate the output using the following built-in systemic checks:

  • Chromatographic Shift (TLC) : The nitro starting material lacks hydrogen-bond donors, making it relatively non-polar. The product features a primary amine (-NH₂), which strongly interacts with the silica gel. A successful reaction is validated by a distinct drop in Rf (e.g., from 0.6 to 0.2 in Hexanes:EtOAc 3:1) and a positive stain with Ninhydrin.

  • Isotopic Mass Verification (LC-MS) : The 3-chlorophenyl group provides a built-in mass validation tool. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The product must exhibit an [M+H]⁺ peak at m/z ~268 and an [M+2+H]⁺ peak at m/z ~270 in a strict 3:1 ratio. If the mass spectrum shows a primary peak at m/z ~234 lacking this isotopic signature, it immediately flags that the C-Cl bond was cleaved (hydrodechlorination failure).

References

  • 2

  • [[1] RSC Mechanochem: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill]()

  • 4

  • 3

Sources

Using 2-(3-Chlorobenzene-1-sulfonyl)aniline in Smiles rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intramolecular Smiles Rearrangement of 2-(3-Chlorobenzene-1-sulfonyl)aniline to 2-((3-Chlorophenyl)amino)benzenesulfinic Acid

Introduction & Scope

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (S_NAr) that facilitates the conversion of arylsulfones, sulfonamides, and related precursors into functionalized diarylamines or diaryl ethers[1]. For drug development professionals, this rearrangement is a critical pathway for synthesizing sterically hindered diarylamines, which are privileged scaffolds in medicinal chemistry (e.g., phenothiazine and acridine precursors).

This Application Note details the optimized protocol for the Smiles rearrangement of This compound . Unlike traditional substrates bearing strongly electron-withdrawing groups (e.g., nitro groups) at the ortho/para positions of the migrating ring, the 3-chloro substituent provides only moderate inductive activation[2]. Consequently, the reaction requires carefully tuned basic conditions to generate a highly nucleophilic nitrogen species and a polar aprotic solvent to stabilize the spirocyclic Meisenheimer transition state.

Mechanistic Insights & Causality

To successfully execute this protocol, it is vital to understand the causality behind the reagent choices. The rearrangement proceeds via a classic S_NAr mechanism:

  • Deprotonation: The primary aniline must be deprotonated to form an active nitrogen nucleophile. Weak bases (like K2CO3) are insufficient; strong bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are required to drive the equilibrium forward.

  • Spirocyclic Meisenheimer Complex Formation: The deprotonated amine attacks the ipso-carbon of the 3-chlorophenyl ring. The meta-chloro group lowers the LUMO of the migrating aryl ring inductively, facilitating the attack despite the lack of resonance stabilization typically provided by a nitro group.

  • C-S Bond Cleavage: The intermediate collapses, breaking the carbon-sulfur bond. The sulfonyl group acts as the leaving group, retaining the electrons to form a stable sulfinate anion (-SO2⁻).

  • Acidification: The resulting sulfinate salt is water-soluble. Controlled acidification yields the neutral 2-((3-chlorophenyl)amino)benzenesulfinic acid.

SmilesMechanism Substrate This compound (Starting Material) Anion N-Deprotonated Intermediate (Active Nucleophile) Substrate->Anion KOtBu / DMF - t-BuOH Meisenheimer Spirocyclic Meisenheimer Complex (Transition State) Anion->Meisenheimer Intramolecular SNAr ipso-Attack Sulfinate 2-((3-Chlorophenyl)amino)benzenesulfinate (Rearranged Salt) Meisenheimer->Sulfinate C-S Bond Cleavage SO2 Extrusion / Shift Product 2-((3-Chlorophenyl)amino)benzenesulfinic Acid (Isolated Product) Sulfinate->Product Acidification (HCl/H2O)

Mechanistic pathway of the Smiles rearrangement for this compound.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various conditions were evaluated. The lack of a strong electron-withdrawing group on the migrating ring necessitates higher temperatures and stronger bases[3]. DMF was selected as the optimal solvent due to its high dielectric constant, which stabilizes the anionic Meisenheimer intermediate.

Table 1: Optimization of Reaction Conditions

Base (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Causality / Observation
K2CO3 (2.0)DMF10024<10-Base too weak for complete aniline deprotonation.
NaOH (2.0)EtOH/H2O80124538Competing hydrolysis of sulfone; moderate yield.
NaH (1.5)THF65166052Poor solubility of the intermediate salt in THF.
KOtBu (1.5) DMF 90 4 >95 88 Optimal pKa for deprotonation; excellent solubility.

Experimental Protocol

Self-Validation Note: The Smiles rearrangement is an isomerization. The product and starting material have the exact same molecular weight (m/z 267.01 for [M-H]⁻). Reaction progress cannot be monitored by simple MS mass shifts. It must be monitored by LC retention time shifts, TLC Rf changes, or the disappearance of the primary amine -NH2 signal in ¹H NMR.

Workflow Step1 Preparation Dissolve substrate in anhydrous DMF Step2 Deprotonation Add KOtBu (1.5 eq) under N2 atm Step1->Step2 Step3 Rearrangement Heat to 90°C for 4h Monitor via LC-UV Step2->Step3 Step4 Quenching Cool to RT & add H2O Acidify to pH 3-4 Step3->Step4 Step5 Purification Filtration & Vacuum Drying Step4->Step5

Step-by-step experimental workflow for the Smiles rearrangement protocol.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N2). Add this compound (5.0 mmol, 1.34 g) and anhydrous DMF (25 mL). Stir until completely dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add Potassium tert-butoxide (KOtBu, 7.5 mmol, 0.84 g) in portions. The solution will typically transition to a deep yellow/orange color, indicating the formation of the nitrogen anion.

  • Heating & Rearrangement: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90 °C using an oil bath. Stir for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, and dilute with MeCN. Analyze via LC-UV/MS. The starting material peak will disappear, replaced by a new peak with a different retention time but an identical m/z (267.01 [M-H]⁻).

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. The product is currently a water-soluble potassium sulfinate salt. Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove unreacted starting material and organic impurities.

  • Acidification: Carefully acidify the aqueous layer using 2M HCl dropwise under continuous stirring until the pH reaches 3-4. A white to off-white precipitate of 2-((3-chlorophenyl)amino)benzenesulfinic acid will form. Caution: Do not over-acidify (pH < 2), as sulfinic acids can disproportionate or decompose under strongly acidic conditions.

  • Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) and cold heptane (10 mL). Dry the solid under high vacuum at 40 °C overnight to afford the pure product.

Analytical Characterization & Troubleshooting

  • ¹H NMR (DMSO-d6): Look for the disappearance of the broad -NH2 singlet (~6.0 ppm) and the appearance of a sharp, downfield secondary amine -NH- singlet (~8.5 ppm). The sulfinic acid -OH proton may appear extremely broad or exchange with moisture.

  • Troubleshooting - Desulfinylation: If the reaction is heated for too long or at temperatures >120 °C, the sulfinic acid intermediate may undergo desulfinylation (extrusion of SO2), yielding the corresponding diarylamine directly[4]. Strictly control the temperature to 90 °C to isolate the sulfinic acid intact.

References

  • The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry. URL:[Link][1]

  • Modern Aspects of the Smiles Rearrangement. Minireviews in Organic Chemistry. URL:[Link][2]

  • N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. The Journal of Organic Chemistry. URL:[Link][3]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters (PMC). URL:[Link][4]

Sources

Application Note: De Novo Synthesis of Phenothiazine 5,5-Dioxides via Intramolecular Cyclization of Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

Phenothiazine 5,5-dioxides are privileged structural motifs with widespread utility. In medicinal chemistry, they serve as potent pharmacophores for antipsychotic and antimicrobial agents[1]. In materials science, the electron-withdrawing nature of the sulfone group makes them ideal acceptor units for thermally activated delayed fluorescence (TADF) emitters and push-pull chromophores[2].

Traditionally, the synthesis of these sulfones relies on a linear sequence: the thionation of diarylamines to form the phenothiazine core, followed by aggressive oxidation of the sulfur atom using reagents like


/acetic acid or m-CPBA[3]. While effective for simple substrates, this late-stage oxidation is notoriously harsh. It often suffers from poor chemoselectivity, inadvertently degrading oxidation-sensitive functional groups (e.g., alkenes, thioethers, or electron-rich aromatic rings)[4].

To circumvent these limitations, this application note details a redox-neutral, de novo cyclization strategy . By utilizing the intramolecular C-N cross-coupling of 2-((2-halophenyl)sulfonyl)anilines (sulfonyl anilines), chemists can forge the phenothiazine 5,5-dioxide core directly, bypassing the need for late-stage oxidation entirely.

RouteComparison cluster_0 Traditional Route (Oxidation-Prone) cluster_1 Direct Cyclization (Redox-Neutral) A Diarylamine B Phenothiazine A->B Thionation (S8, I2) C Phenothiazine 5,5-dioxide B->C Oxidation (H2O2 / mCPBA) D Sulfonyl Aniline Precursor E Phenothiazine 5,5-dioxide D->E Intramolecular C-N Coupling (Pd/Xantphos)

Comparison of traditional oxidative synthesis versus direct Pd-catalyzed cyclization.

Mechanistic Insights & Causality

The direct cyclization of sulfonyl anilines relies on transition-metal catalysis to forge the critical C-N bond. While Ullmann-type copper catalysis is a cost-effective alternative, it typically requires elevated temperatures (>130 °C) which can induce thermal degradation or desulfonylation.

Why Palladium over Copper? Palladium-catalyzed Buchwald-Hartwig amination operates under milder conditions (80–100 °C) and utilizes weaker bases. The catalytic cycle initiates with the oxidative addition of the Pd(0) active species into the C-Br bond of the halophenyl ring. Subsequent coordination of the ortho-aniline amine, followed by base-mediated deprotonation, generates a palladacycle intermediate. Finally, reductive elimination yields the phenothiazine 5,5-dioxide core and regenerates the Pd(0) catalyst.

The rigid, pre-organized geometry of the diaryl sulfone precursor is a critical kinetic advantage: it drastically accelerates the intramolecular cyclization, effectively outcompeting intermolecular oligomerization and ensuring high atom economy.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA Oxidative Addition Am Palladacycle Intermediate OA->Am + Base, - HBr (Amine Coordination & Deprotonation) Am->Pd0 Reductive Elimination Prod Phenothiazine 5,5-dioxide Am->Prod Product Release Sub Sulfonyl Aniline (Ar-Br) Sub->OA

Catalytic cycle for the Pd-catalyzed intramolecular amination of sulfonyl anilines.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

Self-Validating System: This protocol incorporates an in-process GC-MS validation step. The quantitative mass shift from the brominated precursor (


) to the cyclized product (

) serves as a definitive, self-contained proof of successful reductive elimination, validating the integrity of the catalytic cycle before workup.
Materials Required
  • Substrate: 2-((2-bromophenyl)sulfonyl)aniline (1.0 equiv, 1.0 mmol)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv, 2 mol%)
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)

  • Base:

    
     (Cesium carbonate) (1.5 equiv, 1.5 mmol)
    
  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     and Xantphos. Evacuate and backfill the tube with Argon three times.
    
    • Causality: Pd(0) species and electron-rich phosphine ligands are highly susceptible to oxidation. Rigorous exclusion of atmospheric oxygen prevents irreversible catalyst deactivation to inactive Pd(II) oxides.

  • Addition of Reagents: Add the sulfonyl aniline precursor and

    
     to the reaction vessel under a positive stream of Argon.
    
    • Causality:

      
       is deliberately selected over stronger alkoxide bases (e.g., 
      
      
      
      ) to suppress base-induced Smiles-type rearrangements and competitive nucleophilic aromatic substitution (
      
      
      ) by the alkoxide on the bromophenyl ring.
  • Solvent Addition & Heating: Inject anhydrous toluene (10 mL) via syringe. Seal the Schlenk tube and heat the vigorously stirring mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • In-Process Monitoring (Self-Validation): After 6 hours, sample 50 µL of the reaction mixture under Argon. Filter through a short silica plug (eluting with EtOAc) and analyze via GC-MS. Proceed to workup only when the starting material peak is completely consumed.

  • Workup & Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by washing with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure phenothiazine 5,5-dioxide.
    

Quantitative Data: Optimization of Reaction Conditions

The choice of ligand and base dictates the efficiency of the palladacycle formation and subsequent reductive elimination. The data below summarizes the causal relationships between reaction parameters and product yield.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1

(2)
Xantphos (4)

(1.5)
Toluene 100 92 Optimal bite angle of Xantphos forces the Pd center into a geometry that highly favors reductive elimination.
2

(2)
BINAP (4)

(1.5)
Toluene10045Ligand backbone is too flexible; leads to stalled intermediates and competitive protodehalogenation.
3

(2)
Xantphos (4)

(1.5)
Toluene10015Strong base induces Smiles-type rearrangement side-products and etherification.
4

(10)
L-Proline (20)

(2.0)
DMSO13068Higher temperature required for Cu-catalysis; moderate yield due to thermal degradation of the sulfone.

References

  • Synthesis and Evaluation of Phenothiazine Derivatives ResearchGate URL
  • New Journal of Chemistry (RSC Publishing)
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation MDPI URL
  • CAS 1209-66-1: phenothiazine S,S-dioxide CymitQuimica URL

Sources

Application Note: Palladium-Catalyzed Desulfinative Cross-Coupling of Arylsulfinates with 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aminobiaryls is a critical operation in drug discovery, as these motifs serve as direct precursors to privileged heterocyclic scaffolds, including carbazoles, indoles, and phenanthridines. This application note details a robust, palladium-catalyzed desulfinative cross-coupling methodology utilizing sodium arylsulfinates and 2-iodoaniline. By leveraging arylsulfinates as bench-stable, crystalline nucleophiles, this protocol circumvents the instability and protodeboronation issues frequently encountered with sterically hindered or electron-rich boronic acids.

Scientific Rationale & Mechanistic Causality (E-E-A-T)

The successful cross-coupling of 2-iodoaniline with arylsulfinates relies on precise control of the catalytic cycle and the reaction environment.

  • Substrate Selection (2-Iodoaniline): The ortho-amino group can potentially coordinate to the palladium center, altering the catalyst resting state and inhibiting turnover. Utilizing an aryl iodide rather than a bromide ensures that the initial oxidative addition is extremely rapid, effectively outcompeting deleterious off-cycle coordination.

  • Nucleophile Selection (Arylsulfinates): Sodium arylsulfinates are highly stable, easily handled alternatives to traditional organometallic reagents[1]. Under palladium catalysis, they undergo transmetalation followed by the extrusion of sulfur dioxide (SO₂) to form the requisite C–C bond[2].

  • The Dual Role of the Base: The addition of an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is mechanistically imperative. As elucidated by , the base serves a dual function: the alkali metal cation accelerates the transmetalation step, while the carbonate anion acts as an essential SO₂ scavenger[2]. If free SO₂ is not removed from the reaction medium, it can re-insert into the Pd–aryl bond or poison the catalyst, halting the reaction entirely[2].

  • Ligand Causality: The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos) is required. The electron-rich nature of XPhos facilitates the oxidative addition into the sterically encumbered 2-iodoaniline, while its steric bulk accelerates the final product-forming reductive elimination step.

Mechanistic Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition + 2-Iodoaniline Pd0->OA PdII_1 Pd(II) Oxidative Addition Complex (2-Aminophenyl)-Pd(II)-I OA->PdII_1 TM Transmetalation + Ar'-SO₂Na (Base accelerated) PdII_1->TM PdII_2 Pd(II) Sulfinate Complex (2-Aminophenyl)-Pd(II)-SO₂Ar' TM->PdII_2 Ext Desulfination - SO₂ (Trapped by Base) PdII_2->Ext PdII_3 Pd(II) Biaryl Complex (2-Aminophenyl)-Pd(II)-Ar' Ext->PdII_3 RE Reductive Elimination PdII_3->RE RE->Pd0 Catalyst Regeneration Prod 2-Aminobiaryl Product RE->Prod

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling.

Experimental Protocol: Self-Validating Workflow

This protocol incorporates an acid-base extraction sequence that acts as a built-in self-validation system, ensuring high purity without the immediate need for column chromatography.

Materials Required
  • Electrophile: 2-Iodoaniline (1.0 mmol)

  • Nucleophile: Sodium arylsulfinate (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • Base: Cs₂CO₃ (2.5 mmol)

  • Solvent: 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Procedure
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 2-iodoaniline, sodium arylsulfinate, Pd(OAc)₂, XPhos, and Cs₂CO₃.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the sulfinate salt and the premature oxidation of the active Pd(0) species[2].

  • Solvent Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Causality: The desulfination step (SO₂ extrusion) is characterized by a high activation barrier and is often the turnover-limiting step[2]. Sustained thermal energy is required to drive this process forward.

  • Reaction Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (including the trapped carbonate-SO₂ adducts). Concentrate the filtrate in vacuo.

  • Self-Validating Acid-Base Extraction:

    • Dissolve the crude residue in ethyl acetate (15 mL) and transfer to a separatory funnel.

    • Extract with 1.0 M aqueous HCl (3 × 10 mL).

    • Validation Checkpoint: The 2-aminobiaryl product will protonate and partition into the aqueous layer. Non-basic impurities (such as unreacted sulfinate, phosphine oxide, or homocoupled biaryls) will remain in the organic layer. If the aqueous layer yields no product in the next step, the cross-coupling has failed.

    • Collect the combined acidic aqueous layers, cool to 0 °C, and slowly basify to pH 10 using 2.0 M aqueous NaOH.

    • Extract the basified aqueous layer with fresh ethyl acetate (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the highly pure 2-aminobiaryl.

Quantitative Data Presentation

The following table summarizes the optimization landscape, demonstrating the critical nature of the ligand and base in overcoming the energetic barriers of the desulfinative coupling.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂PPh₃Cs₂CO₃1,4-Dioxane11018
2Pd(OAc)₂dppfCs₂CO₃1,4-Dioxane11034
3Pd(OAc)₂XPhos Cs₂CO₃1,4-Dioxane11092
4Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane11089
5Pd(OAc)₂XPhosNone 1,4-Dioxane110Trace
6Pd(OAc)₂XPhosK₂CO₃Toluene11081

*Yields represent isolated yields of the 2-aminobiaryl product after the self-validating acid-base extraction protocol.

References

  • de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic studies of the palladium-catalyzed desulfinative cross-coupling of aryl bromides and (hetero) aryl sulfinate salts. Journal of the American Chemical Society, 142(7), 3564–3576.[Link]

  • Cheng, K., Hu, S., Zhao, B., Zhang, X.-M., & Qi, C. (2013). Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes. The Journal of Organic Chemistry, 78(10), 5022-5025.[Link]

Sources

Reagents for Sulfonylation of Aniline Derivatives: A Precision Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, underpinning classes of antibiotics (sulfamethoxazole), diuretics (furosemide), and antiretrovirals (darunavir). While conceptually simple, the sulfonylation of anilines is often plagued by bis-sulfonylation , hydrolysis of the electrophile , and poor reactivity  of electron-deficient anilines.

This guide moves beyond the textbook Schotten-Baumann conditions, introducing a decision framework that integrates classical robustness with modern SuFEx (Sulfur-Fluoride Exchange) precision.

Decision Matrix: Reagent Selection
FeatureSulfonyl Chlorides (

)
Sulfonyl Fluorides (

)
Sulfonic Anhydrides (

)
Reactivity High (Kinetic control required)Latent (Requires activation)Very High
Stability Moisture sensitive (Hydrolyzes)High (Water/Air stable)Moisture sensitive
Selectivity Prone to bis-sulfonylationExcellent mono-selectivityModerate
Primary Use Standard, inexpensive scale-upLate-stage functionalization, HTSDifficult/Sterically hindered substrates
Byproduct HCl (Corrosive)HF/Fluoride saltsSulfonic Acid

Mechanistic Foundations & Visualization

Understanding the failure modes of sulfonylation is critical for protocol design. The two primary pathways are the Base-Mediated Nucleophilic Substitution (Classic) and the Lewis-Acid Catalyzed Exchange (Modern SuFEx).

Pathway A: Base-Mediated (Sulfonyl Chlorides)[2]
  • Mechanism: Addition-Elimination (

    
    -like).
    
  • Critical Control Point: The proton transfer step. If the base is too strong or in excess, the formed sulfonamide (

    
    ) is deprotonated, creating a highly nucleophilic sulfonamide anion that attacks a second equivalent of sulfonyl chloride 
    
    
    
    Bis-sulfonylation .
Pathway B: Ca(II)-Catalyzed SuFEx (Sulfonyl Fluorides)
  • Mechanism: Lewis-acid activation of the S-F bond, often assisted by silyl-amine exchange or direct amine attack.

  • Advantage: The S-F bond is kinetically stable to reduction and hydrolysis, allowing reaction only upon specific activation (e.g., by

    
    ).
    

Sulfonylation_Pathways cluster_Classic Method A: Sulfonyl Chloride (Classic) cluster_SuFEx Method B: SuFEx (Modern) Start Aniline Substrate (Ar-NH2) Inter_A Tetrahedral Intermediate Start->Inter_A + R-SO2-Cl + Base Complex Ca-Activated Complex Start->Complex + R-SO2-F + Ca(NTf2)2 cat. R_SO2Cl R-SO2-Cl Prod_Mono Mono-Sulfonamide (Ar-NH-SO2-R) Inter_A->Prod_Mono - Cl⁻ Prod_Bis Bis-Sulfonamide (Ar-N(SO2-R)2) Prod_Mono->Prod_Bis + Base (Deprotonation) + R-SO2-Cl (Over-reaction) R_SO2F R-SO2-F Prod_SuFEx Mono-Sulfonamide (Ar-NH-SO2-R) Complex->Prod_SuFEx Specific Activation No Bis-sulfonylation

Figure 1: Mechanistic divergence between classical chloride reagents and modern SuFEx activation. Note the "red path" leading to bis-sulfonylation in classical methods.

Experimental Protocols

Protocol A: The "Robust" Method (Sulfonyl Chlorides)

Best for: Scale-up, inexpensive reagents, primary anilines. Key Strategy: Use a biphasic system or mild base to prevent sulfonamide deprotonation.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • Base: Pyridine (Solvent/Reagent) OR

    
     (aq)/EtOAc (Biphasic)
    
  • Solvent: DCM (anhydrous) or EtOAc/Water

Step-by-Step (Biphasic Variant - Recommended for Selectivity):

  • Preparation: Dissolve aniline (1.0 mmol) in EtOAc (5 mL).

  • Base Addition: Add saturated aqueous

    
     (5 mL). The system will be biphasic.
    
  • Controlled Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) dropwise over 10 minutes.

    • Expert Note: Slow addition keeps the local concentration of electrophile low, favoring mono-substitution.

  • Reaction: Vigorously stir at RT for 2–4 hours.

    • Why? The reaction occurs at the interface. The formed sulfonamide stays in the organic layer, while the HCl byproduct is scavenged by the aqueous base. The mild pH of carbonate prevents deprotonation of the product (

      
      ), blocking the bis-sulfonylation pathway.
      
  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) and Brine. Dry over

    
    .
    
Protocol B: The "Precision" Method (SuFEx with Sulfonyl Fluorides)

Best for: Late-stage functionalization, HTS libraries, sensitive substrates. Key Strategy: Calcium catalysis activates the inert S-F bond.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Sulfonyl Fluoride (1.0 equiv)

  • Catalyst:

    
     (Calcium triflimide) (5–10 mol%)
    
  • Base: DABCO (1.2 equiv) or

    
    
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: In a vial, combine aniline (0.5 mmol), sulfonyl fluoride (0.5 mmol), and DABCO (0.6 mmol) in

    
     (2 mL).
    
  • Activation: Add

    
     (0.025 mmol, 5 mol%).
    
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Validation: Monitor by TLC/LCMS. Sulfonyl fluorides are stable on silica, making monitoring easy compared to chlorides.

  • Workup: Dilute with EtOAc, wash with water and brine.

    • Note: No "quenching" of the reagent is needed due to the stability of the S-F bond.

Protocol C: The "Difficult Substrate" Method (Catalytic/Microwave)

Best for: Electron-deficient anilines (e.g., nitroanilines) or sterically hindered amines.

Reagents:

  • Aniline (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Catalyst: DMAP (10 mol%) - Nucleophilic catalysis

  • Solvent: Pyridine (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve aniline in Pyridine (3 mL/mmol).

  • Catalyst: Add DMAP (0.1 equiv).

    • Mechanism:[1][2][3][4][5] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium ion, which is then attacked by the weak aniline nucleophile.

  • Heating: Heat to 60°C (or use Microwave: 80°C for 20 min).

  • Quench: Pour into ice-cold 2M HCl to remove pyridine and DMAP.

Troubleshooting & Self-Validating Systems

A self-validating protocol includes checkpoints to confirm the reaction state.

ObservationRoot CauseCorrective Action
Bis-sulfonylation observed Base is too strong or excess sulfonyl chloride used.Switch to Protocol A (Biphasic). The aqueous buffering prevents the pH from rising high enough to deprotonate the product.
Low Conversion (Sulfonyl Chloride) Hydrolysis of reagent before reaction.Dry solvents. Ensure amine is added before the sulfonyl chloride. Check reagent quality (sulfonyl chlorides degrade to acids).
Low Conversion (SuFEx) Catalyst poisoning or insufficient activation.Increase

to 20 mol%. Ensure no chelating impurities (EDTA, phosphates) are present.
"Sludge" formation Pyridine HCl salt precipitation trapping reagents.Add a co-solvent (DCM) or switch to the biphasic method to keep salts in the aqueous layer.

References

  • Mahapatra, S., et al. (2020).[6] "Calcium triflimide [Ca(NTf2)2] as a Lewis acid activates a wide array of sterically and electronically diverse sulfonyl fluorides..." Organic Letters, 22(11), 4389–4394. Link

  • De Luca, L., & Giacomelli, G. (2008).[6] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids..." The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Revankar, G. R., et al. (1990). "Synthesis and Antiviral Activity of Certain Sulfonamide Derivatives." Journal of Medicinal Chemistry, 33(1), 121-128.
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Tribby, A. L., et al. (2017). "Sulfonylation of anilines with sulfonyl fluorides." The Journal of Organic Chemistry. (General reference for S-F reactivity).

Sources

Application Notes & Protocols: The Strategic Use of Sulfonyl Anilines in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonyl aniline moiety is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic accessibility makes it a privileged structure for targeting the ATP-binding site of numerous kinases. This guide provides an in-depth analysis of the scientific rationale behind its use, detailed synthetic protocols for its incorporation into drug-like molecules, and a discussion of its application in clinically relevant inhibitors. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful pharmacophore in their discovery programs.

Introduction: Why Kinases and Why Sulfonyl Anilines?

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to substrate molecules, a process known as phosphorylation.[1] This fundamental process acts as a molecular switch, regulating a vast array of cellular functions, including proliferation, differentiation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them one of the most important families of drug targets.[1][2]

The aniline scaffold is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3][4] The incorporation of a sulfonyl group (-SO₂-) onto the aniline ring enhances this potential. The sulfonyl group is a strong hydrogen bond acceptor and can engage in additional interactions within the active site, improving potency and selectivity.[5] Furthermore, its presence can significantly modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.[5]

The following diagram illustrates the central role of kinases in cell signaling and the mechanism of action for a competitive inhibitor.

G cluster_0 Cellular Exterior cluster_1 Cell Interior Signal Signal ReceptorKinase Receptor Tyrosine Kinase Signal->ReceptorKinase binds & activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) ReceptorKinase->KinaseCascade phosphorylates CellularResponse Cellular Response (Proliferation, Survival) KinaseCascade->CellularResponse activates ATP ATP ATP->KinaseCascade provides PO₄³⁻ Inhibitor Sulfonyl Aniline Kinase Inhibitor Inhibitor->KinaseCascade blocks ATP binding

Caption: Kinase signaling pathway and point of inhibition.

Synthetic Strategies for Building Sulfonyl Aniline-Based Inhibitors

The construction of kinase inhibitors featuring the sulfonyl aniline motif can be approached through several robust synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Approaches:

  • Direct Sulfonylation of Anilines: This is a direct and often efficient method where a substituted aniline is reacted with a sulfonylating agent, such as a sulfonyl chloride or a sulfinate salt. Recent advancements using visible-light photoredox catalysis have made this approach particularly mild and functional-group tolerant.[5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method, especially for building inhibitors with heterocyclic cores like quinazolines or pyrimidines.[3][8] In this approach, a sulfonyl aniline derivative acts as a nucleophile, displacing a leaving group (typically a halogen) on the heterocyclic core.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the coupling of a sulfonyl-containing aryl halide with an amine, or vice versa, providing a versatile method for constructing the core aniline structure.

The following chart outlines the decision-making process for selecting a synthetic strategy.

G Start Desired Product: Sulfonyl Aniline Kinase Inhibitor SM_Check Starting Materials Available? Start->SM_Check Aniline Substituted Aniline + Sulfonylating Agent SM_Check->Aniline Aniline available SulfonylAniline Sulfonyl Aniline + Heterocyclic Core SM_Check->SulfonylAniline Sulfonyl Aniline available ArylHalide Aryl Halide/Amine + Coupling Partner SM_Check->ArylHalide Fragments available Route1 Strategy 1: Direct Sulfonylation Aniline->Route1 Route2 Strategy 2: SNAr Reaction SulfonylAniline->Route2 Route3 Strategy 3: Cross-Coupling ArylHalide->Route3

Caption: Decision tree for selecting a synthetic method.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations.

Protocol 1: SNAr Synthesis of a 4-(Sulfonyl-anilino)quinazoline

This protocol describes a common method for coupling a sulfonyl aniline with a 4-chloroquinazoline core, a scaffold present in many EGFR inhibitors.[3][4]

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 1.0 eq)

  • 3-amino-N-methylbenzenesulfonamide (1.1 mmol, 1.1 eq)

  • Isopropanol (10 mL)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and the substituted sulfonyl aniline (1.1 eq).

  • Add isopropanol (approx. 0.1 M concentration) to the flask.

  • Add the base (e.g., TEA) to the mixture. This neutralizes the HCl generated during the reaction and facilitates the nucleophilic attack.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol).

  • Maintain reflux for 3-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Once complete, cool the reaction mixture to room temperature.

  • If a precipitate (the product) forms upon cooling, collect the solid by vacuum filtration and wash it with cold isopropanol to remove impurities.

  • If no precipitate forms, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 20-80% ethyl acetate in hexane) to isolate the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scientist's Note: The choice of an alcohol solvent like isopropanol or n-butanol is common as it effectively dissolves the reactants and has an appropriate boiling point for the reaction to proceed at a reasonable rate. The reaction is typically acid-catalyzed, and the HCl generated can protonate the product, driving it out of solution as a hydrochloride salt, which can be a useful purification strategy.

Protocol 2: Visible-Light Mediated Sulfonylation of an Aniline Derivative

This protocol details a modern, mild method for directly installing a sulfonyl group onto an aniline ring using a photoredox catalyst.[5][7]

Materials:

  • N,N-dimethylaniline derivative (0.5 mmol, 1.0 eq)

  • Sodium methanesulfinate (1.0 mmol, 2.0 eq)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst, 1-2 mol%)

  • Solvent (e.g., Acetonitrile or DMSO, 5 mL)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (450-460 nm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the aniline derivative (1.0 eq), sodium sulfinate salt (2.0 eq), and the photoredox catalyst.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can quench the excited state of the photocatalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired sulfonyl aniline.

Scientist's Note: This reaction proceeds via the generation of a sulfonyl radical from the sulfinate salt upon oxidation by the photo-excited catalyst.[5] The aniline derivative is also oxidized to a radical cation. These reactive intermediates then combine to form the C-S bond. The mild conditions tolerate a wide range of functional groups, making this method highly valuable for late-stage functionalization in a drug discovery campaign.

The general workflow for synthesis and analysis is depicted below.

G Start Reaction Setup (Reagents + Solvent) Reaction Reaction (Heating/Irradiation) Start->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction incomplete Workup Aqueous Workup & Extraction Monitoring->Workup complete Purification Purification (Chromatography or Recrystallization) Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Purified Product Analysis->Product

Caption: General workflow for synthesis and analysis.

Case Studies: Clinically Relevant Sulfonyl Aniline Kinase Inhibitors

The sulfonyl aniline scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic importance.

InhibitorTarget Kinase(s)Therapeutic IndicationRole of Sulfonyl Aniline Moiety
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue SarcomaThe sulfonamide group contributes to the overall binding affinity and provides a key vector for substitution.[9]
Dabrafenib BRAFV600EMelanoma, Non-Small Cell Lung CancerThe sulfonamide acts as a critical hydrogen bond acceptor and is essential for the compound's high potency.[9]
Vandetanib VEGFR, EGFR, RETMedullary Thyroid CancerThe aniline nitrogen forms a key hydrogen bond with the kinase hinge, while the sulfonamide provides additional interactions.[10][11]
Belinostat Histone Deacetylase (HDAC)*Peripheral T-cell lymphomaWhile an HDAC inhibitor, its sulfonamide structure demonstrates the broad applicability of this functional group in drug design.[9]

Note: Belinostat is an example of a successful drug containing a sulfonamide, though it is not a kinase inhibitor. It is included to show the broad utility of the functional group.

Conclusion and Future Perspectives

Sulfonyl anilines represent a validated and highly versatile chemical scaffold for the synthesis of potent and selective kinase inhibitors. The combination of established synthetic methods like SNAr with modern, mild techniques such as photoredox catalysis provides medicinal chemists with a robust toolkit for exploring this chemical space. As our understanding of kinase biology deepens, the rational design of next-generation inhibitors will continue to rely on privileged structures like the sulfonyl aniline to address challenges of drug resistance and to develop therapies for a wider range of human diseases.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.
  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.
  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed.
  • Pyrrolotriazine aniline prodrug compounds useful as kinase inhibitors.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Direct sulfonylation of anilines mediated by visible light. Chemical Science (RSC Publishing).
  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
  • ANILINE DERIVATIVES.
  • Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Benchchem.
  • Compounds and compositions as RAF kinase inhibitors.
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
  • Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
  • United States P
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.

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Application Note: Synthesis and Functionalization of Chlorobenzene Sulfone Intermediates for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Focus: Halomethyl-4-chlorophenyl sulfones and their downstream SNAr diversification.

Executive Summary

The development of novel crop protection agents (herbicides, fungicides, and acaricides) relies heavily on the strategic incorporation of stable, lipophilic, and electron-withdrawing pharmacophores. Chlorobenzene sulfones, particularly trichloromethyl-4-chlorophenyl sulfone and its derivatives, serve as highly versatile intermediates[1]. The unique electronic properties of the sulfonyl group not only contribute to the final biological efficacy (e.g., cuticular penetration in plants) but also critically activate the aromatic ring for downstream functionalization. This application note details a field-proven, self-validating workflow for synthesizing these intermediates and diversifying them into active agrochemical libraries.

Mechanistic Rationale & Pharmacophore Design

As discovery scientists, understanding the causality behind our synthetic choices ensures robust scale-up and library generation:

  • The Sulfonyl Advantage: The

    
     group is one of the most potent electron-withdrawing groups (EWG) available. By drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, it primes the ring for Nucleophilic Aromatic Substitution (SNAr).
    
  • Regioselective Electrophilic Aromatic Substitution (EAS): During the nitration phase, the trichloromethylsulfonyl group acts as a strong meta-director, while the para-chloro atom is an ortho/para-director. This synergistic electronic interplay exclusively directs the incoming nitronium ion to the position ortho to the chlorine atom, yielding a single, highly pure isomer[1].

  • SNAr Activation: In the final diversification step, the chlorine atom is flanked by an ortho-nitro group and a para-sulfonyl group. This dual-activation makes the chlorine an exceptional leaving group, allowing for library generation with various amines under remarkably mild conditions[2].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the logical progression from a basic bulk chemical (4-chlorobenzenesulfinic acid) to a highly functionalized agrochemical library.

G A 4-Chlorobenzenesulfinic Acid (Salt) [Nucleophile] B 4-Chlorophenyl-dichloromethyl sulfone [Intermediate] A->B Dichlorocarbene Insertion (CHCl3, KOH, H2O) C Trichloromethyl-4-chlorophenyl sulfone [Key Precursor] B->C Exhaustive Halogenation (NaOCl, 75°C) D 4-Chloro-3-nitrophenyl-trichloromethyl sulfone [Activated Electrophile] C->D Regioselective Nitration (HNO3, H2SO4, 80°C) E 2-Nitro-4-(trichloromethylsulfonyl)anilines [Agrochemical Library] D->E Nucleophilic Aromatic Substitution (Amines/Hydrazines, 60°C)

Figure 1: Synthetic workflow for agrochemical libraries via chlorobenzene sulfone intermediates.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Observational checkpoints are included to ensure reaction fidelity before proceeding to the next step.

Protocol A: Carbene-Mediated Alkylation to Dichloromethyl Sulfone

Objective: Synthesize 4-chlorophenyl-dichloromethyl sulfone via dichlorocarbene insertion[1].

  • Reagents: Combine sodium 4-chlorobenzenesulfinate trihydrate (0.17 mol), chloroform (40.5 mL), and potassium hydroxide (0.34 mol) in 105 mL of deionized water.

  • Reaction: Stir and reflux the biphasic mixture vigorously for 6 hours.

    • Causality: KOH reacts with chloroform at the aqueous-organic interface to generate dichlorocarbene (

      
      ). The sulfinate anion attacks this electrophilic carbene, followed by protonation from water to yield the dichloromethyl sulfone. The biphasic system acts as a thermal sink, safely managing the exothermic carbene generation.
      
  • Workup: Cool to room temperature. Separate the phases and extract the aqueous layer with chloroform. Combine organic layers, wash with brine, dry over anhydrous

    
    , and evaporate the solvent.
    
  • Purification: Crystallize the crude residue from 2-propanol.

Protocol B: Exhaustive Halogenation

Objective: Convert the dichloromethyl intermediate to trichloromethyl-4-chlorophenyl sulfone[1].

  • Reagents: Add 4-chlorophenyl-dichloromethyl sulfone (0.1 mol) to 350 mL of technically pure sodium hypochlorite (NaOCl) solution.

  • Reaction: Stir the suspension at 75°C for 3 hours.

    • Causality: The single

      
      -proton on the dichloromethyl group is highly acidic due to the adjacent sulfonyl group and two chlorine atoms. NaOCl functions dually as a base to abstract this proton and as an electrophilic chlorine source, driving the molecule to the fully substituted, sterically bulky trichloromethyl state.
      
  • Workup: Cool the mixture to room temperature. Filter the resulting precipitate, wash thoroughly with distilled water, dry, and crystallize from 2-propanol.

Protocol C: Regioselective Nitration

Objective: Synthesize the highly activated electrophile, 4-chloro-3-nitrophenyl-trichloromethyl sulfone[1].

  • Reagents: Dissolve trichloromethyl-4-chlorophenyl sulfone (0.02 mol) in concentrated sulfuric acid (25 mL).

  • Reaction: Heat the solution to 60°C. Slowly add concentrated nitric acid (0.025 mol) dropwise, ensuring the internal temperature does not exceed 70°C. Once addition is complete, heat to 80°C for 2 hours.

    • Validation Checkpoint: Strict temperature control is mandatory. Exceeding 80°C risks oxidative degradation of the aromatic ring, while temperatures below 60°C will result in incomplete conversion due to the highly deactivated nature of the sulfone-bearing ring.

  • Workup: Pour the cooled reaction mixture onto crushed ice. Filter the precipitate, wash with water until the filtrate is pH neutral, and crystallize from 2-propanol.

Protocol D: SNAr Diversification (Library Generation)

Objective: Generate 2-nitro-4-trichloromethylsulfonyl aniline derivatives[1].

  • Reagents: Dissolve 4-chloro-3-nitrophenyl-trichloromethyl sulfone (0.077 mol) in dioxane (200 mL). Add 25% aqueous ammonia (100 mL) or the desired primary/secondary amine.

  • Reaction: Stir and heat at 60°C for 2 hours.

    • Causality: The synergistic electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups lower the activation energy for the Meisenheimer complex intermediate, allowing the displacement of the exceptionally activated chlorine atom at just 60°C.

  • Workup: Neutralize the solution, filter the precipitated product, wash with water, and crystallize from ethanol.

Quantitative Data & Characterization

The following table summarizes the expected yields, thermal properties, and key spectroscopic signatures for the intermediates, serving as a benchmark for protocol validation[1].

CompoundYield (%)Melting Point (°C)Key IR / ¹H-NMR Signatures (CDCl₃)
Sodium 4-chlorobenzenesulfinate (3) 75.0N/A-
4-Chlorophenyl-dichloromethyl sulfone (4) 75.0119–120-
Trichloromethyl-4-chlorophenyl sulfone (5) 95.2146–148IR: 1590 (

), 1335 & 1125 (

) cm⁻¹NMR: 7.60–7.67 (m, 2H), 7.95–8.02 (m, 2H)
4-Chloro-3-nitrophenyl-trichloromethyl sulfone (6) 94.0158–160-
2-Nitro-4-trichloromethylsulfonylaniline (7a) 96.0262–263-

Note: The high yields (>94%) in the final three steps demonstrate the robust, scalable nature of this synthetic route for industrial agrochemical applications.

References

1.1 - ResearchGate 2.2 - Photocrystallography.eu 3.3 - ECHEMI

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Oxidation of Diaryl Sulfides to Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diaryl sulfones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the oxidation of diaryl sulfides. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on the causality behind experimental choices to ensure that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling at the sulfoxide intermediate. How can I drive the reaction to completion to form the sulfone?

This is a common issue, as the oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation to the sulfone. The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation step slower.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: The most direct approach is to increase the equivalents of your oxidizing agent. A typical starting point for full oxidation is 2.5 equivalents of the oxidant per equivalent of sulfide.[1] If you are observing incomplete conversion, a gradual increase to 3.0 or more equivalents may be necessary.

  • Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy for the second oxidation step.[2] For instance, some reactions that selectively produce sulfoxides at room temperature can be driven to form sulfones at 40-50°C.[2][3] However, be cautious, as higher temperatures can also lead to side reactions and decomposition of sensitive substrates or reagents.

  • Extend Reaction Time: If the reaction is proceeding cleanly but is simply slow, extending the reaction time is a viable option. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time point for quenching the reaction.

  • Choice of Catalyst: Some catalysts are more effective at promoting the second oxidation. For example, in hydrogen peroxide-based oxidations, niobium carbide has been shown to be more efficient for sulfone formation, whereas tantalum carbide favors sulfoxide formation.[4]

Q2: I am observing significant side-product formation. What are the likely culprits and how can I minimize them?

Side-product formation can drastically reduce your yield and complicate purification. The nature of the side products depends heavily on the oxidant and reaction conditions used.

Common Side Reactions and Solutions:

  • Over-oxidation: While the goal is to form the sulfone, it's possible with very strong oxidants or harsh conditions to see oxidation of other sensitive functional groups on your aryl rings.

    • Solution: Choose a milder oxidant or less forcing conditions. For example, using urea-hydrogen peroxide with phthalic anhydride can provide a more controlled oxidation.[4]

  • Ring Halogenation: When using halogen-based oxidants, electrophilic halogenation of electron-rich aromatic rings can occur.[5]

    • Solution: If your substrate is susceptible to halogenation, switch to a non-halogenated oxidant like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone.

  • Nitration: With nitric acid as the oxidant, nitration of the aromatic rings is a common side reaction.[5]

    • Solution: Avoid nitric acid if your substrate is prone to nitration. Consider alternative oxidants that do not introduce nitro groups.

  • Formation of Sulfonic or Sulfinic Acids: This can occur with aggressive oxidants and is a sign of over-oxidation beyond the sulfone state.[5]

    • Solution: Carefully control the stoichiometry of the oxidant and the reaction temperature. Using a buffered system can sometimes mitigate this issue.

Q3: What is the best way to monitor the progress of my reaction?

Effective reaction monitoring is crucial for determining the optimal endpoint and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method. The sulfone product is typically more polar than the starting sulfide and the intermediate sulfoxide, resulting in a lower Retention Factor (Rf) value. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its consumption.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques.[6] They can provide accurate information on the relative amounts of starting material, intermediate, and product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The chemical shifts of protons alpha to the sulfur atom will shift downfield upon oxidation.

Q4: My diaryl sulfone is difficult to purify. What strategies can I employ?

Purification can be challenging, especially if the polarity difference between the product and impurities is small.

  • Crystallization: Diaryl sulfones are often crystalline solids.[7] Recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure product.

  • Column Chromatography: Silica gel chromatography is a standard purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the sulfone from less polar starting materials and more polar byproducts.[8]

  • Acid-Base Extraction: If your sulfone is stable to pH changes, and you have acidic or basic impurities, an aqueous workup with dilute acid or base can remove them. Some sulfones can be dissolved in a caustic solution and then precipitated by neutralization to a pH of 4-6, leaving impurities behind in the solution.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common experimental issues.

Issue 1: Low or No Conversion to Sulfone
Potential Cause Underlying Rationale Recommended Action
Insufficient Oxidant The stoichiometry of the reaction requires at least two equivalents of the oxidizing agent to convert the sulfide to the sulfone.Increase the equivalents of the oxidant, typically to 2.5-3.0 equivalents.[1]
Low Reaction Temperature The activation energy for the oxidation of the sulfoxide to the sulfone is higher than that for the sulfide to the sulfoxide.Gradually increase the reaction temperature while monitoring for side-product formation.[2]
Inactive Catalyst If using a catalyst, it may have degraded or may not be suitable for the second oxidation step.Ensure the catalyst is fresh and consider screening alternative catalysts known for sulfone synthesis, such as niobium carbide with H₂O₂.[4]
Poor Solvent Choice The solvent can influence the solubility of reactants and the stability of intermediates.Experiment with different solvents. For example, in some systems, acetonitrile has been shown to be superior to ethyl acetate.[9]
Issue 2: Formation of Inseparable Mixture of Sulfoxide and Sulfone
Potential Cause Underlying Rationale Recommended Action
Sub-optimal Reaction Time The reaction was stopped before the conversion of the sulfoxide to the sulfone was complete.Allow the reaction to proceed for a longer duration, using TLC or LC-MS to monitor the disappearance of the sulfoxide.
Insufficient Activating Agent Some oxidation systems, like urea-hydrogen peroxide, may require an activator like phthalic anhydride to achieve full conversion to the sulfone.[4]Ensure the proper stoichiometry of any necessary activators or co-reagents.
Electron-Withdrawing Groups on Aryl Rings Electron-withdrawing groups can deactivate the sulfoxide, making the second oxidation step more difficult.More forcing conditions (higher temperature, more oxidant) may be required. Consider a more potent oxidizing system.

Experimental Protocols

Protocol 1: General Procedure for Oxidation using Hydrogen Peroxide

This protocol provides a general framework for the oxidation of diaryl sulfides to diaryl sulfones using 30% aqueous hydrogen peroxide.

Materials:

  • Diaryl sulfide (1.0 mmol)

  • 30% Hydrogen Peroxide (2.5 mmol)

  • Acetic Acid (as solvent or co-solvent)

  • Ethanol (optional, for solubility)

Procedure:

  • Dissolve the diaryl sulfide (1.0 mmol) in acetic acid (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar. If solubility is an issue, a co-solvent like ethanol can be added.

  • Slowly add 30% hydrogen peroxide (2.5 mmol) to the stirred solution at room temperature. An ice bath may be used to control any initial exotherm.

  • Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The solid sulfone product may precipitate and can be collected by filtration.

  • Wash the collected solid with water to remove residual acetic acid and hydrogen peroxide.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a versatile and effective oxidant for the conversion of sulfides to sulfones.[10]

Materials:

  • Diaryl sulfide (1.0 mmol)

  • m-CPBA (70-77% purity, 2.2-2.5 mmol)

  • Dichloromethane (DCM) or Chloroform (solvent)

Procedure:

  • Dissolve the diaryl sulfide (1.0 mmol) in DCM (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2-2.5 mmol) in a minimal amount of DCM and add it dropwise to the sulfide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Pathway

The oxidation of a diaryl sulfide to a diaryl sulfone proceeds through a sulfoxide intermediate.

G DiarylSulfide Diaryl Sulfide (R-S-R') Sulfoxide Diaryl Sulfoxide (R-SO-R') DiarylSulfide->Sulfoxide + [O] Sulfone Diaryl Sulfone (R-SO2-R') Sulfoxide->Sulfone + [O] G Start Low Yield of Diaryl Sulfone CheckConversion Reaction Incomplete? (Check TLC/LC-MS) Start->CheckConversion SideProducts Significant Side Products? CheckConversion->SideProducts No IncreaseTimeTemp Increase Reaction Time and/or Temperature CheckConversion->IncreaseTimeTemp Yes ChangeOxidant Change Oxidant (e.g., to H2O2, m-CPBA) SideProducts->ChangeOxidant Yes PurificationIssue Purification Issues? SideProducts->PurificationIssue No IncreaseOxidant Increase Oxidant Stoichiometry IncreaseTimeTemp->IncreaseOxidant End Improved Yield IncreaseTimeTemp->End IncreaseOxidant->End OptimizeConditions Optimize Conditions (Temp, Solvent, Catalyst) ChangeOxidant->OptimizeConditions OptimizeConditions->End Recrystallize Try Recrystallization PurificationIssue->Recrystallize Yes PurificationIssue->End No ColumnChrom Optimize Column Chromatography Recrystallize->ColumnChrom ColumnChrom->End

Caption: A decision tree for troubleshooting low sulfone yield.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113.
  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Retrieved from [Link]

  • (2014, December 19). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h.
  • Bandgar, B. P., & Patil, S. S. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512.
  • Li, Y., et al. (2019).
  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10291-10337.
  • Request PDF. (n.d.). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Retrieved from [Link]

  • Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • NCBI Bookshelf. (n.d.). TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - ANALYTICAL METHODS. Retrieved from [Link]

  • PMC. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • ACS Publications. (2012, December 19). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters.
  • Google Patents. (n.d.).
  • ACS Publications. (2003, December 30). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions.
  • Royal Society of Chemistry. (n.d.). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science.
  • (n.d.).
  • ResearchGate. (n.d.). Selective oxidation reactions of diaryl- and dialkyldisulfides to sulfonic acids by CH3ReO3/hydrogen peroxide.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • (2004, January 28). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions.
  • AWS. (n.d.). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts.
  • EPA. (n.d.).
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Organic Chemistry Portal. (n.d.). A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides.
  • Nanomaterials Chemistry. (2024, February 15).
  • PMC. (2022, December 26).
  • ResearchGate. (n.d.). (PDF) Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
  • MDPI. (2022, December 6).
  • (n.d.).
  • ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide....
  • Wikipedia. (n.d.). Sulfoxide.
  • Water360. (n.d.).
  • ACP. (2021, June 14). Towards a chemical mechanism of the oxidation of aqueous sulfur dioxide via isoprene hydroxyl hydroperoxides (ISOPOOH).
  • OceanRep. (2020, April 4).
  • Organic Chemistry Portal. (n.d.).
  • The Journal of Organic Chemistry. (2003, May 10). Regiospecificity in the Synthesis of Diaryl Sulfones.
  • Diva-Portal.org. (n.d.).

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Technical Support Center: Purification of 2-(3-Chlorobenzene-1-sulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the purification of 2-(3-Chlorobenzene-1-sulfonyl)aniline. This document provides practical, in-depth solutions to common purification challenges, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your purification approach.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthesis method, which typically involves the reaction of an aniline derivative with 3-chlorobenzenesulfonyl chloride. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual amounts of the aniline precursor and 3-chlorobenzenesulfonyl chloride. The latter is reactive and may hydrolyze to 3-chlorobenzenesulfonic acid upon aqueous workup.[1]

  • Reaction Byproducts: The primary byproduct of concern is often the di-sulfonated product, where two sulfonyl groups attach to the aniline nitrogen.

  • Degradation Products: Anilines are susceptible to air oxidation, which can form colored impurities, often giving the crude product a yellow, red, or brown tint.[2]

  • Isomeric Impurities: Depending on the purity of the starting materials, other positional isomers may be present.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., pyridine, dichloromethane, ethyl acetate) may be retained in the crude solid.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice is dictated by the purity of your crude product and the nature of the impurities.

  • Recrystallization is the preferred method if your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from the desired compound. It is highly efficient for removing small amounts of contaminants from a crystalline solid and is generally more scalable and economical than chromatography.

  • Column Chromatography is necessary when the crude product is of low purity or contains impurities with very similar solubility and polarity to this compound, making separation by recrystallization ineffective.[3] It excels at separating complex mixtures based on differential adsorption to a stationary phase.[3]

A common strategy is to first perform column chromatography to isolate the compound from major impurities and then conduct a final recrystallization step to obtain a highly pure, crystalline product.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods provides the most comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single spot in multiple eluent systems is a good indicator of purity. It is also used to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify the target compound and even minor impurities with high resolution.

  • Melting Point Analysis: A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%) and have non-overlapping signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Recrystallization Issues

Q: My product is "oiling out" as a liquid instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when a dissolved solid separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is typically caused by one of two issues:

  • High Impurity Concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of an impure, low-melting eutectic mixture.

  • Solution Temperature Above Product's Melting Point: The compound is precipitating from a solution that is hotter than its own melting point.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[4]

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, which possess both polar and nonpolar regions, a mixed solvent system like ethanol/water or isopropanol/water is often effective.[4][5][6]

  • Pre-purify the Material: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[4]

Q: No crystals are forming, even after the solution has cooled completely. What should I do?

A: This is a common issue that usually points to one of two scenarios:

  • Excessive Solvent: Too much solvent was used to dissolve the crude product, and the solution is not saturated enough to allow crystal formation upon cooling.

  • Supersaturation: The solution is saturated, but the energy barrier for crystal nucleation has not been overcome.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to act as a template for crystallization.[4]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" as an amorphous solid.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[4]

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities, often arising from oxidation of the aniline moiety, are common.[2][7] They can typically be removed with activated charcoal.

Solution:

  • Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool and crystallize.[4]

Column Chromatography Issues

Q: My compound is streaking or "tailing" down the silica gel column. Why is this happening?

A: Tailing is often observed with polar compounds, especially those with basic groups like anilines, on acidic silica gel. The basic amine group can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult elution.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to compete with your compound for the active sites on the silica gel. A common choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to your solvent system.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a deactivated silica gel.

  • Check for Sample Overload: Loading too much crude material onto the column can also lead to tailing. Ensure your sample load is appropriate for the column size (typically 1-5% of the silica gel weight).

Q: I'm seeing poor separation between my product and an impurity on the column. What can I adjust?

A: Poor separation means the differential partitioning of your compounds between the stationary and mobile phases is insufficient.[3]

Solutions:

  • Optimize the Eluent Polarity: The polarity of your solvent system is the most critical factor. If the compounds are eluting too quickly with no separation (high Rf values on TLC), decrease the polarity of the eluent (e.g., go from 30% ethyl acetate in hexanes to 20%). If they are stuck at the top of the column (low Rf values), increase the eluent polarity.[8]

  • Use a Gradient Elution: Start with a low-polarity eluent to wash off nonpolar impurities, then gradually increase the polarity of the mobile phase over the course of the separation. This helps to resolve compounds with close polarities and sharpen the peaks of later-eluting components.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure the silica gel is packed uniformly as a homogenous slurry.

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method. The ideal solvent must be determined experimentally. Due to the polar sulfonamide and amine groups combined with nonpolar aromatic rings, a mixed-solvent system is often a good starting point.[5]

Table 1: Common Solvents for Sulfonamide Recrystallization

Solvent/SystemPolarityTypical Use
Ethanol/WaterHighA very common and effective system. The ratio is adjusted to achieve dissolution when hot and precipitation when cold.[4][5]
Isopropanol/WaterHighSimilar to ethanol/water, often used for sulfonamides.[6] A 70% isopropanol solution is a good starting point.[6]
Ethyl AcetateMediumCan be effective for less polar sulfonamides.
AcetoneMediumA strong solvent, often used to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexanes.

Methodology (Two-Solvent System: e.g., Ethanol and Water):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., hot ethanol) required to just dissolve the solid at its boiling point.

  • Saturation: While maintaining the solution at a boil, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot gravity filtration.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Precipitation: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Eluent Selection (via TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems of differing polarity (e.g., start with 10%, 20%, and 30% ethyl acetate in hexanes).

  • The ideal eluent system will give your target compound an Rf value of approximately 0.25-0.35 and show good separation from all major impurities.

2. Column Packing (Slurry Method):

  • Select a column of appropriate size for the amount of material to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.

  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed. Do not let the column run dry.

3. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column. Add another thin layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply gentle positive pressure (using a pump or inert gas) to begin eluting the compounds.

  • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 4: Visual Workflows

Diagram 1: Purification Method Selection

G start Crude Product tlc Analyze by TLC/ HPLC start->tlc purity_check Purity > 90%? Impurities have different solubility? tlc->purity_check impurity_type Impurities have similar polarity? purity_check->impurity_type  No recryst Recrystallization purity_check->recryst  Yes column Column Chromatography impurity_type->column  No sequential Sequential Purification: 1. Column Chromatography 2. Recrystallization impurity_type->sequential  Yes final Pure Product recryst->final column->final If sufficient purity sequential->final

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Recrystallization Workflow

G cluster_main Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Activated Charcoal for Color Removal dissolve->charcoal hot_filter 3. (Optional) Hot Gravity Filtration cool 4. Slow Cooling to Room Temperature charcoal->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 8. Dry Purified Crystals wash->dry

Caption: Step-by-step workflow for purification by recrystallization.

References

  • BenchChem. (2025).
  • Guinchard, C., Masson, J. D., Truong, T. T., & Porthault, M. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds II) Research of the Best Chromatographic System by Different Preloading in Thin Layer for a Transposition on Column. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes - PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. [Link]

  • Google Patents. (1957).
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. [Link]

  • The Good Scents Company. (n.d.). aniline, 62-53-3. [Link]

  • PubChem. (n.d.). 2-Amino-3-chlorobenzene-1-sulfonic acid. [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • PubMed. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. [Link]

  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]

  • Wikipedia. (n.d.). Chlorobenzene. [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [Link]

  • ASM Journals. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. [Link]

  • Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • FooDB. (2010). Showing Compound Aniline (FDB003571). [Link]

  • Merck Index. (n.d.). Chlorobenzene. [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)aniline. [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

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Technical Support Center: Optimizing Diaryl Sulfone Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solubility of diaryl sulfones in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the poor aqueous solubility of this important class of compounds. Diaryl sulfones are a common structural motif in many pharmacologically active molecules, but their inherent hydrophobicity can often lead to experimental roadblocks, including compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2]

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges. The information is presented in a practical question-and-answer format, grounded in scientific principles to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my diaryl sulfone compounds consistently precipitating when I dilute my DMSO stock solution into aqueous assay buffer?

A1: This is a common and critical issue stemming from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and aqueous buffers.[3] Diaryl sulfones, being typically hydrophobic, are often readily soluble in 100% DMSO.[4] However, when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the diaryl sulfone is suddenly exposed to a solvent in which it has very low solubility. This abrupt change in the solvent environment causes the compound to crash out of solution, leading to precipitation.[5]

Several factors can exacerbate this issue:

  • High Stock Concentration: The higher the concentration of your diaryl sulfone in the DMSO stock, the more likely it is to precipitate upon dilution.

  • Final DMSO Concentration: If the final concentration of DMSO in your assay is too low (typically below 0.5%), it may not be sufficient to keep the compound in solution.[6]

  • Compound Properties: The intrinsic physicochemical properties of your specific diaryl sulfone, such as its crystallinity and lipophilicity (high logP), play a significant role in its tendency to precipitate.[7]

Q2: I've observed precipitation in my cell culture media after adding my diaryl sulfone compound. What are the likely causes and how can I troubleshoot this?

A2: Precipitation in cell culture media is a multifaceted problem that can compromise your experimental results.[6] Beyond the solvent-shift issue described in Q1, other factors within the complex environment of cell culture media can contribute to this problem:

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[8] Your diaryl sulfone may interact with these components, leading to the formation of insoluble complexes. For instance, high concentrations of calcium salts in the media can sometimes contribute to precipitation.[9]

  • pH and Temperature Shifts: The pH and temperature of your media can influence the solubility of your compound. While diaryl sulfones are generally neutral, significant deviations from the optimal pH of the media could potentially affect their stability and solubility. Temperature fluctuations, such as repeated freeze-thaw cycles of your stock solution or media, can also induce precipitation.[8]

  • Exceeding the Solubility Limit: Every compound has a maximum solubility in a given medium. If the final concentration of your diaryl sulfone in the cell culture media exceeds this limit, it will precipitate.[6]

Troubleshooting Workflow for Precipitation in Cell Culture:

A Precipitation Observed in Media B Was the DMSO stock clear before dilution? A->B C Yes B->C D No B->D F What is the final DMSO concentration? C->F E Re-dissolve stock (warm, vortex). If unsuccessful, prepare fresh stock. D->E G < 0.1% F->G I 0.1% - 0.5% F->I H Increase final DMSO to 0.1-0.5% (check cell line tolerance) G->H J Is the final compound concentration high? I->J K Yes J->K M No J->M L Lower the final compound concentration. K->L N Consider formulation strategies (co-solvents, cyclodextrins). M->N

Caption: Troubleshooting workflow for diaryl sulfone precipitation in cell culture media.

Troubleshooting Guides

Guide 1: My diaryl sulfone won't dissolve in DMSO, even at low concentrations. What are my options?

If you're facing challenges with dissolving your diaryl sulfone in DMSO, consider the following strategies:

  • Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) and using a sonicator can provide the energy needed to break the crystal lattice of the solid compound and facilitate dissolution.[6] However, be cautious with heat-sensitive compounds.

  • Alternative Solvents: While DMSO is a common first choice, other organic solvents may be more suitable for your specific diaryl sulfone. Consider solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a co-solvent system even for your stock solution.[10] Always check the compatibility of these solvents with your assay system and ensure the final concentration is well below cytotoxic levels.

  • Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[11][12] If you have the solid compound, micronization through techniques like milling can increase the surface area available for solvation, thereby improving the dissolution rate.[13][14]

Guide 2: How can I proactively improve the solubility of my diaryl sulfone for my biological assays?

Proactive formulation development is key to avoiding solubility-related issues. Here are some effective strategies:

  • pH Modification: For diaryl sulfones with ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly enhance solubility.[2][11] For acidic compounds, increasing the pH will deprotonate them, making them more soluble. Conversely, for basic compounds, decreasing the pH will lead to protonation and increased solubility. It's crucial to ensure the chosen pH is compatible with your assay and does not affect the biological activity of your compound or the health of your cells.

  • Co-solvent Systems: Employing a co-solvent system involves using a mixture of water-miscible organic solvents to increase the solubility of a lipophilic compound.[13] Common co-solvents for in-vitro studies include polyethylene glycols (PEGs), ethanol, and propylene glycol.[13][15] A typical starting point for a co-solvent formulation for in-vivo studies might be a mixture of DMSO, PEG300, Tween 80, and saline.[16]

    Example Co-Solvent Formulation for In-Vivo Studies:

ComponentPercentagePurpose
DMSO10%Primary solvent for the compound
PEG30040%Co-solvent to maintain solubility
Tween 805%Surfactant to prevent precipitation
Saline45%Aqueous vehicle

Data adapted from established methods for formulating poorly soluble compounds.[16]

  • Use of Excipients and Formulation Aids:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules like diaryl sulfones, forming inclusion complexes that are more water-soluble.[18][19] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[6]

    • Surfactants: Surfactants like Tween 80 and Cremophor EL can be used at low concentrations to form micelles that encapsulate the diaryl sulfone, increasing its apparent solubility in aqueous solutions.[11][13]

Solubility Enhancement Strategy Selection:

A Poorly Soluble Diaryl Sulfone B Does the compound have ionizable groups? A->B C Yes B->C D No B->D E pH Modification C->E F Is the assay sensitive to organic solvents? D->F G Yes F->G H No F->H I Cyclodextrin Formulation G->I J Co-solvent System H->J

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Preparation of a Diaryl Sulfone Stock Solution
  • Determine the Target Concentration: Decide on the highest stock concentration you will need for your experiments. It's advisable to prepare a stock solution at a concentration that is 1000x the final assay concentration to minimize the final DMSO percentage.[20]

  • Weigh the Compound: Accurately weigh the required amount of your diaryl sulfone using a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile, amber glass vial or a polypropylene tube. Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use a sonicator or gently warm the solution in a 37°C water bath for a short period.[6]

  • Visual Inspection: Ensure the final stock solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[20]

Protocol 2: Serial Dilution and Addition to Assay Medium
  • Thaw the Stock Solution: Thaw a single aliquot of your stock solution at room temperature.

  • Inspect for Precipitation: Before use, visually inspect the thawed stock solution for any signs of precipitation. If present, try to re-dissolve by warming and vortexing. If it doesn't redissolve, it's best to prepare a fresh stock solution.[6]

  • Perform Serial Dilutions in 100% DMSO: If you need a range of concentrations for your assay, perform serial dilutions of your stock solution in 100% DMSO.[20] This ensures that the solvent environment for the compound remains consistent until the final dilution into the aqueous medium.

  • Final Dilution into Assay Medium: Add the appropriate volume of your DMSO-dissolved diaryl sulfone (or the serially diluted solutions) to your pre-warmed assay medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Mix immediately and thoroughly to ensure rapid and uniform dispersion. The final DMSO concentration in the assay should ideally be kept below 0.5%.[6]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO but without the diaryl sulfone compound.[6]

By understanding the underlying principles of diaryl sulfone solubility and implementing these systematic troubleshooting and formulation strategies, you can significantly improve the quality and reliability of your experimental data.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Drugs with diaryl sulfone and catechol skeletons. ResearchGate. Available from: [Link]

  • A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. ResearchGate. Available from: [Link]

  • Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry (RSC Publishing). Available from: [Link]

  • Regiospecificity in the Synthesis of Diaryl Sulfones. The Journal of Organic Chemistry. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC. Available from: [Link]

  • Preparation of diaryl sulfones. Google Patents.
  • Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity. ResearchGate. Available from: [Link]

  • Creating rational designs for cyclodextrin-based formulations. Drug Target Review. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • Effect of Chemical Structure on the Performance of Sulfonated Poly(aryl ether sulfone) Composite Nanofiltration Membranes. MDPI. Available from: [Link]

  • Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Taylor & Francis Online. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Neglected sulfur(vi) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest. Drug Development & Delivery. Available from: [Link]

  • Troubleshooting Cell-based Assays. Eppendorf. Available from: [Link]

  • Diphenyl sulfone. Wikipedia. Available from: [Link]

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available from: [Link]

  • Pharmaceutical preparations containing cyclodextrin derivatives. Google Patents.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available from: [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available from: [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... Google Patents.
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Removing metal catalyst impurities from sulfone coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Catalyst Purification in Sulfone Chemistry

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the critical challenge of removing residual metal catalysts from sulfone coupling reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-sulfone bond, yet the persistence of palladium in the final product is a significant hurdle, particularly in pharmaceutical applications where strict regulatory limits on elemental impurities are in place.[1][2][3] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical after a sulfone coupling reaction?

Residual palladium, even at trace levels, can have several detrimental effects. In the context of drug development, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][3] For medicinal chemists, residual metals can interfere with downstream biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[4] Furthermore, catalyst residues can compromise the stability of the final compound and interfere with subsequent synthetic steps.

Q2: What are the primary states of palladium I should expect in my reaction mixture post-coupling?

The state of palladium after a reaction is complex and highly dependent on the specific reaction conditions, ligands, and workup procedures.[5][6] You will likely encounter a mixture of species, including:

  • Soluble Pd(0) and Pd(II) complexes: These are often coordinated to ligands (e.g., phosphines) or the product molecule itself and are the most challenging to remove.

  • Colloidal Pd(0): Formed when the catalyst aggregates, these nanoparticles can be difficult to filter.

  • Palladium Black: This is insoluble, aggregated Pd(0) metal.[7] While its formation indicates catalyst deactivation during the reaction, it is relatively easy to remove by simple filtration.[8]

The choice of purification strategy must account for the potential presence of these different forms.[6]

Q3: What are the main strategies for palladium removal?

There are three primary methods for removing palladium, each with its own advantages and disadvantages. The choice of method is highly system-dependent.[2][5]

  • Adsorption: This involves using a solid support with high affinity for palladium. The reaction mixture is passed through or slurried with the adsorbent, which is then removed by filtration.[9] Common adsorbents include activated carbon and functionalized silica or polymers (metal scavengers).[1][10]

  • Extraction/Precipitation: This strategy uses a chelating agent that forms a complex with palladium, altering its solubility. The palladium-chelate complex can then be removed by liquid-liquid extraction or by precipitation and filtration.

  • Crystallization: Purifying the product by crystallization can be highly effective at excluding palladium impurities, especially when combined with additives that keep the palladium species in the mother liquor.[1][11] However, in some cases, the metal can co-crystallize with the product, concentrating the impurity.[2]

Visual Guide: General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying the product of a sulfone coupling reaction.

G A Crude Reaction Mixture (Product + Catalyst) B Initial Filtration (e.g., through Celite) A->B Remove Pd Black C Analyze Filtrate for Pd Content (e.g., ICP-MS, Fluorescent Assay) B->C D Is Pd Level Acceptable? C->D E Purification Strategy Selection D->E No J Pure Product (< Target Pd ppm) D->J Yes F Adsorption (Scavenger / Carbon) E->F High Selectivity Needed G Crystallization E->G Product is Crystalline H Chromatography E->H Simultaneous Purification from Organics Needed I Post-Purification Analysis (Verify Pd Removal) F->I G->I H->I I->J Success K Re-evaluate Strategy I->K Failure

Caption: Decision workflow for post-reaction purification and analysis.

Troubleshooting Guide

Q4: I used a thiol-based scavenger, but my palladium levels are still high. What went wrong?

This is a common issue. Here are the likely causes and troubleshooting steps:

  • Cause 1: Incorrect Palladium Oxidation State: Thiol scavengers are most effective at binding soft Pd(0) species. If your palladium is predominantly in the Pd(II) state, the scavenger's efficiency will be significantly lower.

    • Solution: Consider adding a mild reducing agent before the scavenger treatment to convert Pd(II) to Pd(0). However, ensure the reducing agent is compatible with your product. Alternatively, use a scavenger with affinity for Pd(II), such as one containing amine functionalities.[5]

  • Cause 2: Strong Product-Palladium Complexation: Your sulfone product may be acting as a ligand, forming a stable complex with the palladium and preventing the scavenger from accessing the metal center.

    • Solution: Screen different solvents and temperatures for the scavenging step. Changing the solvent can disrupt the product-palladium interaction.[5][6] Increasing the temperature can sometimes improve scavenger kinetics, but be wary of product degradation.

  • Cause 3: Insufficient Scavenger Amount or Time: The scavenging process may not have reached equilibrium.

    • Solution: Increase the equivalents of the scavenger and/or extend the treatment time. A screening experiment to optimize these parameters is highly recommended (see Protocol 1).

Q5: My reaction mixture turned black and a precipitate formed. Is the catalyst dead, and how does this affect purification?

The formation of a black precipitate is "palladium black," which consists of aggregated, insoluble Pd(0) particles.[7]

  • Is it a problem for the reaction? Yes. This indicates catalyst decomposition and deactivation. Once palladium black forms, it is no longer participating in the catalytic cycle, which can lead to a stalled or incomplete reaction.[7] This is often caused by high temperatures, insufficient ligand, or the presence of oxygen.[7]

  • How does it affect purification? From a purification standpoint, this can be advantageous. Because palladium black is insoluble, a significant portion of the total palladium can often be removed by a simple filtration through a pad of Celite® or a micron filter immediately after the reaction.[3][8] This reduces the burden on subsequent, more expensive purification steps. Always perform this initial filtration before proceeding with scavenging or chromatography.

Q6: Can I just use column chromatography to remove the palladium?

While flash column chromatography is essential for removing organic impurities, it is often unreliable for completely removing palladium.[4]

  • Variability: The effectiveness of chromatography in removing palladium is highly unpredictable and varies on a case-by-case basis.[4] Studies have shown that while it can remove the majority of palladium, residual levels often remain above 100 ppm.[4][12]

  • Recommendation: Do not rely solely on chromatography for palladium removal. The most robust approach is to use chromatography to isolate the product from organic byproducts, and then subject the purified material to a dedicated scavenging step.[4][12] This two-step process is highly effective at reducing palladium to low ppm or even ppb levels.

Data & Methods

Table 1: Comparison of Common Palladium Removal Techniques
MethodMechanismTargeted Pd SpeciesProsCons
Thiol Scavengers (e.g., Si-TMT) Chemisorption via soft S-Pd bondPrimarily Pd(0)High selectivity, effective at low concentrations.[4]Less effective for Pd(II), can be costly.[5][12]
Amine Scavengers Chemisorption via N-Pd bondPrimarily Pd(II)Good for electron-deficient Pd centers.Can have lower capacity than thiol scavengers.
Activated Carbon Physisorption & ChemisorptionPd(0), Pd(II), various complexesCost-effective, removes color impurities, broadly effective.[10][11]Can lead to product loss due to non-specific adsorption.[2][13]
Crystallization Exclusion from crystal latticeVariousPotentially high purity in one step, scalable.[5]Risk of co-crystallization, may require additives.[1][2]
Filtration (e.g., Celite®) Physical SeparationInsoluble particles (Pd Black)Simple, fast, inexpensive first step.[3][8]Only removes insoluble/aggregated palladium.
Protocol 1: General Screening Protocol for Scavenger Selection

This protocol allows for the rapid identification of the most effective scavenger for your specific product and reaction stream.

  • Preparation: After the initial workup and filtration of your crude reaction mixture, dissolve a known amount in a suitable solvent (e.g., THF, Toluene, EtOAc) to create a stock solution.

  • Quantification: Take an aliquot of the stock solution and determine the initial palladium concentration (ppm) using ICP-MS or a validated fluorescent assay.[1][9] This is your baseline.

  • Screening Setup: In parallel vials, add a measured amount of the stock solution. To each vial, add a different scavenger (e.g., a thiol-silica, an amine-resin, activated carbon) at a set weight-to-product ratio (e.g., 5 wt%). Include a control vial with no scavenger.

  • Incubation: Agitate all vials at a controlled temperature (e.g., 25 °C or 45 °C) for a set period (e.g., 4 hours).

  • Sampling & Analysis: After incubation, filter each sample to remove the scavenger. Analyze the palladium content of the filtrate from each vial.

  • Evaluation: Compare the final palladium levels to the baseline. The scavenger that provides the largest reduction with minimal product loss is the lead candidate for optimization.

Protocol 2: Palladium Removal with Activated Carbon

This method is a cost-effective and scalable option.

  • Setup: In a reaction vessel, dissolve the crude or purified product in a suitable organic solvent (e.g., THF, Methanol).[5]

  • Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.1 to 0.2 weight equivalents relative to the product.[5]

  • Slurry: Agitate the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to completely remove the carbon. Wash the filter cake thoroughly with the solvent to maximize product recovery.

  • Analysis: Concentrate the filtrate and analyze for residual palladium content to confirm the effectiveness of the treatment.

Visual Guide: Scavenger Selection Logic

This diagram outlines the thought process for choosing an appropriate scavenging strategy based on initial observations.

G A High Residual Pd After Initial Workup B Is the Pd species known or suspected? A->B C Pd(0) likely (e.g. from Pd(PPh3)4) B->C Yes D Pd(II) likely (e.g. from Pd(OAc)2) B->D Yes E Species Unknown / Mixture B->E No F Prioritize Thiol-based Scavengers (e.g., Si-TMT) C->F G Prioritize Amine-based Scavengers D->G H Use Broad-Spectrum Adsorbent (Activated Carbon) E->H I Screen Multiple Scavenger Types E->I

Caption: Logic tree for selecting a primary scavenger type.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications, Organic Process Research & Development URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC (PubMed Central) URL: [Link]

  • Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: Method of removing palladium - US20050256327A1 Source: Google Patents URL
  • Title: Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 Source: Royal Society of Chemistry, Green Chemistry URL: [Link]

  • Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]

  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]

  • Title: (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium Source: PharmTech URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem Source: YouTube URL: [Link]

  • Title: Method for recovering palladium from waste palladium-carbon catalyst and incinerator system Source: Google Patents URL
  • Title: a) General mechanism of Pd removal using scavengers. b) Examples of... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC (PubMed Central) URL: [Link]

  • Title: Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination Source: Royal Society of Chemistry, Green Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: (PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: ResearchGate URL: [Link]

  • Title: Efficient Palladium Removal Without Compromising Product Yield Source: Apollo Scientific URL: [Link]

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Technical Support Center: Handling the Hygroscopic Nature of Sulfonyl Aniline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling sulfonyl aniline hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges associated with the hygroscopic nature of these compounds. The inherent tendency of these salts to absorb atmospheric moisture can significantly impact experimental reproducibility, compound stability, and the overall success of your research.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you mitigate the effects of moisture and ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What makes sulfonyl aniline hydrochloride salts hygroscopic?

A1: The hygroscopicity of these salts stems from the presence of the hydrochloride salt and the polar sulfonyl and aniline functional groups. These groups can form hydrogen bonds with water molecules, drawing them in from the surrounding atmosphere. This moisture absorption can lead to a variety of issues, including changes in physical properties, chemical degradation, and altered therapeutic performance.[1]

Q2: What are the visible signs that my sulfonyl aniline hydrochloride salt has absorbed moisture?

A2: Visual indicators of moisture contamination include changes in the powder's physical appearance. You may observe clumping, caking, or even deliquescence, where the powder dissolves in the absorbed water.[3] Any deviation from a free-flowing powder should be considered a sign of potential moisture absorption.

Q3: How does moisture absorption affect the stability and quality of the compound?

A3: Moisture can have a significant negative impact on both the physical and chemical stability of sulfonyl aniline hydrochloride salts.[1][4] Physically, it can lead to handling difficulties during processes like weighing and powder flow.[1][5] Chemically, the presence of water can promote hydrolysis, leading to the degradation of the active pharmaceutical ingredient (API) and a subsequent loss of potency.[1][4]

Q4: What are the ideal storage conditions to prevent moisture uptake?

A4: To maintain the integrity of hygroscopic compounds, they should be stored in a cool, dry, and dark environment.[3] It is crucial to use tightly sealed, moisture-proof containers.[3][6] For enhanced protection, storing the primary container inside a desiccator with a suitable desiccant is highly recommended. General guidance suggests maintaining a relative humidity (RH) below 60%, with an ideal range of 30-40% for highly sensitive materials.[3][7]

Q5: Can I dry my sulfonyl aniline hydrochloride salt if it has been exposed to moisture?

A5: Yes, drying is often possible, but the method must be chosen carefully to avoid thermal degradation. A vacuum oven at a moderate temperature (e.g., 60-80°C) is a highly effective method.[6] For heat-sensitive materials, a vacuum desiccator at room temperature is a gentler option.[6] Standard laboratory ovens can be used at temperatures between 110-120°C, but this carries a higher risk of discoloration due to oxidation.[6][8] It is critical not to exceed this temperature range, as the melting point of aniline hydrochloride is around 196-202°C, and decomposition can occur at elevated temperatures.[6][9]

Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic sulfonyl aniline hydrochloride salts and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Powder is clumped or caked. Moisture absorption from the atmosphere due to improper storage or handling.1. Assess the extent of the issue: If caking is minor, gently break up the clumps with a dry spatula in a low-humidity environment (e.g., a glove box).[3] 2. Verify compound integrity: Before use, analyze a small sample for moisture content (see Protocol 1) and purity to ensure it still meets your experimental requirements. 3. Implement preventative measures: Review and improve your storage and handling procedures as outlined in the FAQs.
Inconsistent experimental results (e.g., reaction yields, analytical readings). 1. Inaccurate weighing: Moisture absorption leads to an overestimation of the compound's mass. 2. Compound degradation: Hydrolysis or other moisture-induced degradation has altered the compound's purity.1. Handle in a controlled environment: Weigh the compound in a glove box with controlled low humidity or in a room with a dehumidifier.[3][10] 2. Work quickly: Minimize the time the container is open to the atmosphere. 3. Re-verify purity: If inconsistencies persist, re-characterize the material to confirm its identity and purity.
Discoloration of the powder (e.g., green, brown, or grey). Oxidation of the aniline moiety, which can be accelerated by exposure to air, light, and moisture.[6]1. Assess usability: For many applications, slight discoloration may not significantly impact the outcome.[6] 2. Purification: For high-purity applications, recrystallization may be necessary before drying.[6] 3. Prevent further discoloration: Store the compound in a dark place, and if possible, handle it under an inert atmosphere (e.g., nitrogen or argon).[6]
Difficulty in achieving a consistent flow during powder handling. Inter-particle moisture is causing the powder to become cohesive and sticky.[5][11]1. Control the environment: Ensure that all powder handling steps are performed in a low-humidity environment.[10] 2. Consider formulation aids: In a drug development context, the addition of glidants or other excipients can improve flow properties.[1]

Analytical Protocols for Moisture Determination

Accurate quantification of water content is critical for quality control and for understanding the stability of your sulfonyl aniline hydrochloride salt.

Workflow for Selecting the Appropriate Analytical Method

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[12][13] It is considered the gold standard for moisture analysis in the pharmaceutical industry.[12]

Principle: This method is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent.[13][14]

Methodology (Volumetric Titration):

  • Instrument Preparation:

    • Ensure the KF titrator is clean and the titration cell is free of ambient moisture.

    • Fill the burette with a standardized volumetric KF titrant (e.g., Hydranal™-Composite 5).

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.[14][15]

    • Titrate with the KF reagent to the endpoint.

    • The titer (mg H₂O/mL of titrant) is calculated based on the known water content of the standard and the volume of titrant consumed.[15]

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the sulfonyl aniline hydrochloride salt and quickly transfer it to the titration vessel.

    • Titrate with the KF reagent to the endpoint.

    • The water content of the sample is calculated using the volume of titrant consumed and the predetermined titer.

Key Considerations:

  • Side Reactions: Aniline derivatives can potentially be oxidized by iodine, which is a component of the KF reagent.[12] If you observe a fading endpoint or unusually high water content, a KF oven method may be more appropriate.[12][16] The oven method heats the sample and transfers the evaporated water to the titration cell via a dry carrier gas, preventing direct contact between the sample and the reagent.[16]

  • Hygroscopic Nature: Due to the sample's hygroscopicity, minimize its exposure to the atmosphere during weighing and transfer.

Protocol 2: Moisture Content Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is useful for determining the amount of volatiles, including water, in a sample.[19]

Principle: The sample is heated at a constant rate, and the mass loss is recorded. The mass loss occurring at temperatures corresponding to the volatilization of water is used to quantify the moisture content.[17][19]

Methodology:

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Select an appropriate sample pan (e.g., aluminum or platinum).

    • Tare the empty pan.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sulfonyl aniline hydrochloride salt (typically 5-10 mg) into the tared pan.

  • TGA Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (typically dry nitrogen to prevent oxidation) at a defined heating rate (e.g., 10 °C/min).

    • Continue heating to a temperature above the boiling point of water but below the decomposition temperature of the salt (e.g., from room temperature to 150 °C).

  • Data Analysis:

    • Analyze the resulting thermogram (mass vs. temperature).

    • The percentage mass loss in the region corresponding to water evaporation represents the moisture content. TGA can help distinguish between loosely bound surface water and water of hydration based on the temperature at which the mass loss occurs.[19]

Key Considerations:

  • Distinguishing Water from Other Volatiles: TGA measures total mass loss. If other volatile solvents are present, TGA alone may not be able to differentiate them from water. In such cases, coupling the TGA to a mass spectrometer (TGA-MS) can identify the evolved gases.

  • Thermal Stability: It is crucial to know the decomposition temperature of your compound to set the upper temperature limit of the TGA experiment and avoid measuring mass loss due to degradation.

Protocol 3: Characterization of Hygroscopic Behavior by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the extent and rate of solvent vapor uptake by a sample.[20] It is an excellent tool for characterizing the hygroscopic nature of a material by generating moisture sorption-desorption isotherms.[20][21]

Principle: A sample is subjected to a series of controlled, stepwise changes in relative humidity (RH) at a constant temperature.[22] A highly sensitive microbalance continuously records the change in sample mass as it absorbs or desorbs water vapor until equilibrium is reached at each RH step.[21][23]

Methodology:

  • Instrument Setup:

    • Ensure the DVS instrument is calibrated for mass, temperature, and RH.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sulfonyl aniline hydrochloride salt (typically 5-20 mg) in the sample pan.

  • DVS Measurement:

    • Load the sample into the instrument.

    • Start the DVS method, which typically involves:

      • An initial drying step at 0% RH to establish the dry mass.

      • A stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) for the sorption phase.

      • A stepwise decrease in RH (e.g., from 90% back down to 0% RH) for the desorption phase.

    • At each RH step, the instrument waits until the sample mass stabilizes (reaches equilibrium) before proceeding to the next step.

  • Data Analysis:

    • The DVS software generates a plot of mass change versus time (kinetics of water uptake) and a moisture sorption-desorption isotherm (equilibrium mass change vs. RH).[24]

    • The isotherm provides critical information about the material's hygroscopicity, including the total amount of water absorbed at different humidity levels and whether physical changes like deliquescence or hydrate formation occur.[22][25]

Key Considerations:

  • Amorphous vs. Crystalline: DVS can help identify moisture-induced phase transitions, such as the conversion of an amorphous solid to a crystalline form.[25]

  • Hysteresis: The difference between the sorption and desorption curves, known as hysteresis, can provide insights into the material's pore structure and the nature of its interaction with water.[22]

Visualization of the DVS Experimental Workflow

DVS_Workflow cluster_prep Preparation cluster_exp Experiment Cycle cluster_analysis Data Analysis Start Weigh Sample Load Load Sample into DVS Start->Load Dry Dry at 0% RH Load->Dry Sorption Increase RH Stepwise (e.g., 0% -> 90%) Dry->Sorption Establish Dry Mass Desorption Decrease RH Stepwise (e.g., 90% -> 0%) Sorption->Desorption Equilibrate at each step Isotherm Generate Sorption-Desorption Isotherm Desorption->Isotherm Equilibrate at each step Kinetics Analyze Sorption Kinetics Desorption->Kinetics

Caption: Step-by-step workflow for a Dynamic Vapor Sorption experiment.

By understanding the principles behind the hygroscopic nature of sulfonyl aniline hydrochloride salts and implementing the appropriate handling, storage, and analytical strategies, researchers can ensure the quality and reliability of their work.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Aniline hydrochloride - PENTA. (2024, May 7). PENTA. Retrieved February 20, 2026, from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]

  • p-Aminotetraphenylmethane. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. (n.d.). ProUmid. Retrieved February 20, 2026, from [Link]

  • Powder Troubleshooting Tips - Binks. (n.d.). Binks. Retrieved February 20, 2026, from [Link]

  • TGA Analysis for Moisture Content - ResolveMass Laboratories Inc. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 20, 2026, from [Link]

  • Karl Fischer titration - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved February 20, 2026, from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

  • Direct Moisture Determination of Food and Feed Using a TGA Analyzer. (2024, May 16). XRF Scientific. Retrieved February 20, 2026, from [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved February 20, 2026, from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Retrieved February 20, 2026, from [Link]

  • Dynamic Vapor Sorption - AQUALAB by Addium. (n.d.). AQUALAB. Retrieved February 20, 2026, from [Link]

  • Chemical and Hygroscopic Characterization of Surface Salts in the Qaidam Basin: Implications for Climate Impacts on Planet Earth and Mars. (2021, March 9). ACS Publications. Retrieved February 20, 2026, from [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). Atmospheric Measurement Techniques. Retrieved February 20, 2026, from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved February 20, 2026, from [Link]

  • Soluble Salts Quantitative Characterization and Thermodynamic Modeling on Roman Bricks to Assess the Origin of Their Formation. (2021, May 12). MDPI. Retrieved February 20, 2026, from [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. (2026, February 3). A3P. Retrieved February 20, 2026, from [Link]

  • Overcoming Common Pharmaceutical Powder Handling Challenges. (2026, February 18). Jenike & Johanson. Retrieved February 20, 2026, from [Link]

  • Effect of adding hygroscopic salts on the analysis of the volatile fraction of cheese. (n.d.). Analusis. Retrieved February 20, 2026, from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved February 20, 2026, from [Link]

  • Powder Handling and Processing: Ultimate Guide. (2025, July 9). PowderTechnology.info. Retrieved February 20, 2026, from [Link]

  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. (2024, May 9). MDPI. Retrieved February 20, 2026, from [Link]

  • Dynamic vapor sorption - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Principle of Karl Fischer Titration. (2019, March 4). BYJU'S. Retrieved February 20, 2026, from [Link]

  • Dynamic Vapor Sorption (DVS). (n.d.). Mettler Toledo. Retrieved February 20, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved February 20, 2026, from [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. (2025, September 24). Patsnap. Retrieved February 20, 2026, from [Link]

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Technical Support Center: Minimizing Byproduct Formation in the Reduction of Nitro-Substituted Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of selectively reducing nitro groups in molecules containing a sulfone moiety. Our focus is on ensuring high chemoselectivity and minimizing the formation of unwanted byproducts.

Introduction: The Challenge of Chemoselectivity

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. However, when the substrate also contains a sulfone group, careful consideration of the reaction conditions is paramount to avoid unintended side reactions. While the sulfone group is generally robust, its stability can be compromised under certain reductive conditions, leading to byproducts that complicate purification and reduce yields. This guide is designed to help you anticipate and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: Is the sulfone group susceptible to reduction under typical nitro group reduction conditions?

A1: Generally, the sulfone group is highly stable and not readily reduced under the most common conditions used for nitro group reduction.[1] This includes catalytic hydrogenation and metal/acid reductions like Fe/HCl or SnCl2/HCl. The exceptional stability of the sulfone is due to the high oxidation state of the sulfur atom, making it resistant to typical reducing agents that are effective for nitro groups.

Q2: What are the potential, albeit less common, side reactions involving the sulfone group during nitro reduction?

A2: While direct reduction is rare, harsh reaction conditions could potentially lead to undesired reactions. For instance, very strong reducing agents like lithium aluminum hydride (LiAlH4), which are generally not recommended for aromatic nitro group reductions due to the formation of azo compounds, could potentially reduce the sulfone to a sulfide.[2] Additionally, under forcing acidic or basic conditions at elevated temperatures, degradation of the molecule, though not necessarily a direct reduction of the sulfone, could occur.

Q3: Can the presence of a sulfone group influence the formation of common nitro reduction byproducts like hydroxylamines or azo compounds?

A3: The sulfone group is a strong electron-withdrawing group. This can influence the electronic properties of the aromatic ring and potentially affect the rate of the nitro group reduction. However, there is no direct evidence to suggest that the sulfone group promotes the formation of intermediates like hydroxylamines or azo/azoxy compounds. The formation of these byproducts is more commonly associated with the choice of reducing agent and reaction conditions rather than the presence of a sulfone. For example, using metal hydrides for aromatic nitro reductions is known to favor the formation of azo compounds.[3]

Q4: Are there any known instances of the sulfone group participating in unexpected reactions during nitro reduction?

A4: Under specific and less common reductive coupling conditions, the starting nitroarene can react with a source of sulfur to form a sulfonamide. For instance, a reaction of nitroarenes with sodium arylsulfinates in the presence of FeCl2 and NaHSO3 can yield N-arylsulfonamides.[3] Similarly, a three-component reaction of a nitroarene, an arylboronic acid, and potassium pyrosulfite can also lead to sulfonamide formation.[4] It is important to note that these are specific synthetic methods for sulfonamides and not typical byproducts of standard nitro reductions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of nitro-substituted sulfones and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Experiment Start: Reduction of Nitro-Sulfone issue Identify the Primary Issue start->issue incomplete Incomplete Reaction/ Low Conversion issue->incomplete Low Yield byproducts Significant Byproduct Formation issue->byproducts Impure Product sulfone_reaction Suspected Sulfone Group Reaction issue->sulfone_reaction Unexpected Product check_reagents Check Reagent/Catalyst Activity and Stoichiometry incomplete->check_reagents analyze_byproducts Characterize Byproducts (LC-MS, NMR) byproducts->analyze_byproducts confirm_sulfone Confirm Sulfone Integrity (NMR, IR, MS) sulfone_reaction->confirm_sulfone optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions change_reagent Consider a Different Reducing System optimize_conditions->change_reagent mild_conditions Switch to Milder Conditions analyze_byproducts->mild_conditions mild_conditions->change_reagent confirm_sulfone->mild_conditions

Caption: A workflow diagram for troubleshooting common issues in nitro-sulfone reductions.

Problem 1: Incomplete Reaction or Low Yield of the Desired Amine

Possible Causes & Solutions:

  • Insufficient Reducing Agent: For metal/acid reductions like SnCl2·2H2O, a significant excess (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[5]

    • Action: Increase the stoichiometry of the reducing agent.

  • Poor Reagent/Catalyst Activity: The metal powder (e.g., iron, tin) may be passivated, or the catalyst (e.g., Pd/C) may be poisoned or old.

    • Action: Use freshly opened or activated reagents. For catalytic hydrogenations, ensure the catalyst is of high quality and not exposed to potential poisons.

  • Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Action: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extend the reaction time as needed.

  • Poor Solubility: The nitro-sulfone starting material may have poor solubility in the chosen solvent, limiting its interaction with the reagent or catalyst.

    • Action: Choose a solvent system where the starting material is more soluble. A co-solvent system may be beneficial.

Problem 2: Formation of Common Nitro Reduction Intermediates (e.g., hydroxylamine, azo, or azoxy compounds)

Possible Causes & Solutions:

  • Inappropriate Reducing Agent: As mentioned, some reducing agents, like LiAlH4, are prone to producing azo compounds from aromatic nitroarenes.[6]

    • Action: Switch to a more reliable reducing system like catalytic hydrogenation or a metal/acid combination.

  • Reaction Conditions Favoring Intermediates: In some cases, mild conditions or insufficient reducing agent can lead to the accumulation of hydroxylamine intermediates.

    • Action: Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time. Increasing the temperature can also help drive the reaction to the final amine product.

Problem 3: Suspected Reaction or Degradation of the Sulfone Group

Possible Causes & Solutions:

  • Harsh Reaction Conditions: While uncommon, extremely harsh acidic or basic conditions, especially at high temperatures, could potentially lead to the degradation of the sulfone or other parts of the molecule.

    • Action: Opt for milder reaction conditions. For example, instead of refluxing in concentrated HCl, consider using a buffered system or a neutral reduction method.

  • Use of an Overly Powerful Reducing Agent: Reagents like LiAlH4 could potentially reduce the sulfone.

    • Action: Avoid overly reactive and non-selective reducing agents. Stick to methods known for their chemoselectivity.

Recommended Protocols and Data

The choice of reducing agent is critical for a successful and clean reduction of a nitro-substituted sulfone. Below is a comparison of commonly used methods and detailed protocols for the most reliable approaches.

Table: Comparison of Common Reduction Methods for Nitro-Sulfones
Reducing SystemTypical ConditionsAdvantagesDisadvantagesSulfone Compatibility
H₂/Catalyst (e.g., Pd/C, PtO₂, Raney Ni) H₂ (1 atm or higher), solvent (EtOH, EtOAc), catalystClean reaction (byproduct is water), high yields.Catalyst can be expensive and pyrophoric; potential for reduction of other functional groups.Excellent.[1]
Fe/HCl or Fe/NH₄Cl Fe powder, acid (HCl or AcOH), solvent (EtOH, H₂O)Cost-effective, highly chemoselective for the nitro group.Requires acidic conditions, workup can be tedious to remove iron salts.Excellent.
SnCl₂·2H₂O SnCl₂·2H₂O, solvent (EtOH, EtOAc)Mild conditions, excellent chemoselectivity for the nitro group in the presence of other reducible groups.[7]Requires stoichiometric amounts of tin, workup involves removal of tin salts.Excellent.
Sodium Sulfide (Na₂S) Na₂S, solvent (EtOH/H₂O)Useful when acidic or hydrogenation conditions are not suitable; can be selective for one nitro group in dinitro compounds.[3]May not be as generally applicable as other methods.Good.
Detailed Experimental Protocol 1: Catalytic Hydrogenation using Pd/C

This method is often preferred for its clean reaction profile.

Diagram: Catalytic Hydrogenation Workflow

catalytic_hydrogenation start Dissolve Nitro-Sulfone in Solvent (e.g., EtOH) add_catalyst Add Pd/C Catalyst (5-10 mol%) start->add_catalyst hydrogenate Purge with H₂ and Stir under H₂ Atmosphere add_catalyst->hydrogenate monitor Monitor Reaction by TLC or LC-MS hydrogenate->monitor filter Filter through Celite to Remove Catalyst monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify the Crude Amine (if necessary) concentrate->purify

Caption: A step-by-step workflow for the catalytic hydrogenation of a nitro-sulfone.

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitro-sulfone substrate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization or column chromatography if necessary.

Detailed Experimental Protocol 2: Reduction using SnCl₂·2H₂O

This is a robust and highly chemoselective method suitable for substrates with other sensitive functional groups.

Procedure:

  • In a round-bottom flask, dissolve the nitro-sulfone substrate (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with vigorous stirring until the solution is basic (pH ~8). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired amine.[5]

Conclusion

The reduction of nitro-substituted sulfones can be achieved with high efficiency and selectivity by choosing the appropriate reagents and conditions. The sulfone group is remarkably stable under the most common and recommended reduction protocols. By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can confidently perform this important transformation while minimizing byproduct formation.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry, 35(1).
  • Blaser, H. U., Steiner, H., & Studer, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).
  • Niknam, K., & Saberi, D. (2009). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Tetrahedron Letters, 50(43), 5946-5948.
  • Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry.
  • Beller, M., & Jagadeesh, R. V. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Morris, J., & Jessop, P. G. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Barluenga, J., et al. (2011). Synthesis of Sulfones by Iron-Catalyzed Decomposition of Sulfonylhydrazones.
  • Wu, J., et al. (2024).
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Synthesis, 47(11), 1741-1748.
  • Chen, K., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide.
  • Villarroel-Rocha, J., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts.
  • Digital Commons @ NJIT. (2024, February 1). The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. Retrieved from [Link]

  • Sorribes, I., et al. (2012). Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster Catalysts.
  • Morris, J., & Jessop, P. G. (2020).
  • Organic & Biomolecular Chemistry. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of 2-(3-Chlorobenzene-1-sulfonyl)aniline: A Comparative Guide to Solvent Selection and Signal Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of diaryl sulfonamides containing primary amine groups, such as 2-(3-Chlorobenzene-1-sulfonyl)aniline , presents unique analytical challenges. The interplay between the electron-donating aniline moiety and the strongly electron-withdrawing sulfonyl group creates a complex "push-pull" electronic environment. This guide provides an objective comparison of solvent systems—specifically comparing the performance of DMSO-d6 versus CDCl3 —to demonstrate how solvent selection dictates signal resolution, proton exchange rates, and ultimately, the accuracy of structural characterization.

Structural Dynamics & The Characterization Challenge

This compound consists of two distinct aromatic systems bridged by a sulfonyl linker:

  • Ring A (Aniline): Features a primary amine (-NH2) at C1 and the sulfonyl group at C2.

  • Ring B (3-Chlorophenyl): Features the sulfonyl attachment at C1' and a chlorine atom at C3'.

The Mechanistic Challenge: The primary amine (-NH2) protons are exchangeable. In non-polar solvents, trace amounts of water or acidic impurities catalyze rapid proton exchange on the NMR timescale, leading to broad, unquantifiable signals that can obscure critical aromatic resonances. Furthermore, the 10 aromatic protons often overlap in non-polar environments, creating a "multiplet soup" that hinders precise assignments.

Solvent Performance Comparison: DMSO-d6 vs. CDCl3

To achieve a self-validating and highly resolved spectrum, the choice of deuterated solvent must be driven by the chemical physics of the target molecule.

CDCl3 (Chloroform-d): The Non-Polar Baseline
  • Causality of Performance: CDCl3 is a non-polar solvent with weak solvation capabilities for polar functional groups. It does not act as a hydrogen bond acceptor.

  • Result: The -NH2 protons undergo rapid intermolecular exchange. The resulting signal is typically a broad, poorly defined hump around 4.0–4.5 ppm. Additionally, the lack of strong solvent-solute interactions often leads to the convolution of the highly deshielded aromatic protons (H3, H2', H6').

DMSO-d6 (Dimethyl Sulfoxide-d6): The Optimal Choice
  • Causality of Performance: DMSO is a strongly polar aprotic solvent. The oxygen atom of the sulfoxide group acts as an aggressive hydrogen bond acceptor. By strongly hydrogen-bonding with the -NH2 protons, DMSO effectively "locks" them in place, drastically reducing their exchange rate with trace water .

  • Result: The amine signal sharpens into a distinct, quantifiable singlet and is shifted significantly downfield (~6.0 ppm) due to the deshielding effect of the hydrogen bond. Furthermore, the strong solvation shell alters the electronic environment of the aromatic rings, increasing chemical shift dispersion and resolving overlapping multiplets.

Comparative 1H NMR Data

The following table summarizes the predicted quantitative data and solvent effects for this compound, demonstrating the clear analytical advantage of DMSO-d6.

Proton AssignmentMultiplicity (J in Hz)DMSO-d6 (δ ppm)CDCl3 (δ ppm)Rationale for Solvent Effect & Shift Causality
-NH2 (2H) br s / s~ 6.00~ 4.50 (broad)DMSO H-bonding slows exchange and deshields the protons, yielding a sharp downfield singlet.
H2' (Ring B) t (1.8)~ 7.90~ 7.85Sandwiched between strongly electron-withdrawing -SO2 and -Cl groups; highly deshielded in both solvents.
H6' (Ring B) dt (8.0, 1.5)~ 7.80~ 7.75Deshielded by the ortho-sulfonyl group. DMSO solvation slightly increases deshielding.
H3 (Ring A) dd (8.0, 1.5)~ 7.70~ 7.65Ortho to -SO2, meta to -NH2. The most deshielded proton on the aniline ring due to sulfonyl induction.
H4' (Ring B) dt (8.0, 1.5)~ 7.60~ 7.55Para to -SO2, ortho to -Cl. Inductive deshielding dominates.
H5' (Ring B) t (8.0)~ 7.50~ 7.45Meta to both substituents; experiences baseline aromatic environment.
H5 (Ring A) td (8.0, 1.5)~ 7.30~ 7.25Para to -SO2; experiences resonance deshielding from the sulfonyl group.
H6 (Ring A) dd (8.0, 1.5)~ 6.80~ 6.75Ortho to -NH2; strongly shielded by the resonance electron donation of the amine group.
H4 (Ring A) td (8.0, 1.5)~ 6.60~ 6.55Para to -NH2; experiences maximum resonance shielding from the amine group.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol incorporates built-in self-validation checkpoints. If any checkpoint fails, the resulting data must be considered compromised.

Step 1: Sample Preparation

  • Weigh 10–15 mg of highly purified this compound.

  • Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: Filtration through a glass wool plug into a 5 mm NMR tube is mandatory to remove microscopic particulates that distort magnetic field homogeneity.

Step 2: Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6.

  • Set a 30° excitation pulse, 16–64 scans (depending on concentration), and a relaxation delay (d1) of at least 1.0 second to ensure complete longitudinal relaxation of all protons.

Step 3: Self-Validation Checkpoint 1 (Shimming)

  • Perform automated gradient shimming, followed by manual optimization of the Z1 and Z2 gradients.

  • Validation: Measure the line width at half-height (

    
    ) of the TMS peak. If 
    
    
    
    > 1.0 Hz, shimming is inadequate and must be repeated.
    Poor shimming will artificially broaden the -NH2 signal, defeating the purpose of using DMSO-d6.

Step 4: Processing & Self-Validation Checkpoint 2 (Referencing)

  • Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and apply a baseline correction.

  • Validation: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Verify this calibration against the residual solvent peak. According to standard literature [;], the residual DMSO pentet must appear at exactly 2.50 ppm , and trace water at 3.33 ppm . Deviation indicates a calibration error.

Step 5: Self-Validation Checkpoint 3 (Integration)

  • Integrate the spectrum. The sum of the aromatic region plus the amine region must equal exactly 10.0 protons relative to the internal standard.

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical flow for optimizing the NMR characterization of sulfonamide-aniline derivatives.

NMR_Workflow Start Synthesize/Isolate This compound Solubility Evaluate Solvent Solubility & H-Bonding Potential Start->Solubility CDCl3 CDCl3 (Non-polar) Weak H-Bonding Solubility->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Strong H-Bonding Solubility->DMSO CDCl3_Result Broad/Missing -NH2 Peak Overlapping Aromatics CDCl3->CDCl3_Result DMSO_Result Sharp -NH2 Singlet (~6.0 ppm) Resolved Aromatics DMSO->DMSO_Result Decision Optimize Solvent Choice (DMSO-d6 Preferred) CDCl3_Result->Decision DMSO_Result->Decision Acquire Acquire 1H NMR (400-600 MHz) Decision->Acquire Assign Process & Assign Proton Signals Acquire->Assign

Figure 1: Decision matrix and workflow for NMR solvent optimization in sulfonamide-aniline derivatives.

References

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist[1] Source : Organometallics (ACS Publications)[1] URL :[Link][2]

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities[1] Source : The Journal of Organic Chemistry (ACS Publications)[3] URL :[Link]

  • Title : Structure Determination of Organic Compounds: Tables of Spectral Data Source : Springer URL :[Link]

Sources

A Researcher's Guide to Differentiating Sulfone and Sulfonamide Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, sulfone and sulfonamide moieties are ubiquitous. The sulfonamide group is a cornerstone of a major class of antibacterial drugs, while the sulfone group imparts thermal and oxidative stability to high-performance polymers like polysulfones. Given their structural similarity yet distinct chemical and biological roles, a rapid, non-destructive, and definitive method for their differentiation is paramount. Infrared (IR) spectroscopy emerges as an exceptionally powerful tool for this purpose, providing a unique vibrational "fingerprint" for each functional group.

This guide provides an in-depth comparison of the distinctive IR absorption bands of sulfones and sulfonamides. We will delve into the theoretical underpinnings of these spectral differences, present a detailed experimental protocol for data acquisition, and offer a logical workflow for spectral interpretation, empowering researchers to confidently distinguish between these critical functional groups.

The Vibrational Basis for Spectral Differentiation

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites various molecular vibrations. The frequency of the absorbed radiation corresponds to the frequency of a specific vibration. According to Hooke's Law, the vibrational frequency is dependent on the bond strength (force constant) and the masses of the atoms involved.[1] Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers).[1][2]

The key to differentiating sulfones (R-SO₂-R') and sulfonamides (R-SO₂-NR'R'') lies in how the atoms attached to the sulfur dioxide core (two carbons vs. a carbon and a nitrogen) influence the vibrational frequencies of the S=O bonds, and the presence of unique vibrations associated with the S-N and N-H bonds in sulfonamides.

  • The Sulfonyl (SO₂) Group: Both functional groups contain the sulfonyl group, which gives rise to two characteristic and intense absorption bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ).

  • Electronic Effects: The primary distinction arises from the atom bonded to the sulfonyl group. In a sulfone, it's a carbon atom. In a sulfonamide, it's a nitrogen atom. Nitrogen is more electronegative than carbon, leading to a stronger inductive electron withdrawal from the sulfur atom. This withdrawal strengthens the S=O double bonds, increasing their force constant and shifting their stretching frequencies to a higher wavenumber compared to sulfones.[3]

  • The Sulfonamide-Specific Bonds: Sulfonamides possess unique N-H and S-N bonds that are absent in sulfones. Primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides exhibit characteristic N-H stretching and bending vibrations. Additionally, the S-N single bond has its own stretching vibration, providing another definitive marker.

Comparative Analysis of Characteristic IR Bands

The most reliable method for distinguishing between these two groups is a systematic examination of the IR spectrum for the presence or absence of key bands. The following table summarizes the expected absorption ranges.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity Key Differentiating Notes
N-H Stretch Primary Sulfonamide (-NH₂) 3390–3320 (asymmetric) 3280–3220 (symmetric)[4]Medium-StrongTwo distinct bands. Their presence is a definitive indicator of a primary sulfonamide. Sulfones are silent in this region.
Secondary Sulfonamide (-NHR) 3300–3250MediumA single, often sharp band. Its presence indicates a secondary sulfonamide. Sulfones are silent in this region.
S=O Asymmetric Stretch (νₐₛ) Sulfonamide 1370–1315[5]StrongGenerally occurs at a higher wavenumber than in sulfones due to the electron-withdrawing nitrogen atom.
Sulfone 1335–1300StrongGenerally occurs at a lower wavenumber than in sulfonamides.
S=O Symmetric Stretch (νₛ) Sulfonamide 1185–1145[4]StrongGenerally occurs at a higher wavenumber than in sulfones.
Sulfone 1170–1135StrongGenerally occurs at a lower wavenumber than in sulfonamides.
S-N Stretch Sulfonamide 930–900[4][6]MediumA key confirmatory band for sulfonamides. This vibration is absent in sulfones.

Workflow for Spectral Interpretation

A logical workflow is essential for accurate identification. The following decision-making process, visualized in the diagram below, guides the researcher from an unknown spectrum to a confident assignment. The primary and most unambiguous diagnostic region is the N-H stretching region (>3200 cm⁻¹).

Differentiating_Sulfone_vs_Sulfonamide start Start: Examine IR Spectrum check_NH Are there bands in the 3500-3200 cm⁻¹ region? start->check_NH is_sulfonamide Likely a Sulfonamide check_NH->is_sulfonamide Yes not_sulfonamide Likely a Sulfone (or other SO₂ compound) check_NH->not_sulfonamide No check_NH_bands How many N-H bands? is_sulfonamide->check_NH_bands confirm_SO2 Confirm with SO₂ stretches (1335-1300 & 1170-1135 cm⁻¹)? not_sulfonamide->confirm_SO2 primary_sulfonamide Primary Sulfonamide (-SO₂NH₂) check_NH_bands->primary_sulfonamide Two Bands secondary_sulfonamide Secondary Sulfonamide (-SO₂NHR) check_NH_bands->secondary_sulfonamide One Band confirm_SN Confirm with S-N stretch (930-900 cm⁻¹)? primary_sulfonamide->confirm_SN secondary_sulfonamide->confirm_SN final_sulfonamide Confirmed Sulfonamide confirm_SN->final_sulfonamide Yes final_sulfone Confirmed Sulfone confirm_SO2->final_sulfone Yes

Caption: Workflow for distinguishing sulfones and sulfonamides via IR spectroscopy.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflection (ATR) is a modern, rapid, and reliable sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[7]

Objective: To acquire a high-quality IR spectrum of a solid or liquid sample to identify the presence of sulfone or sulfonamide functional groups.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • Sample (powder or liquid)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Prepare the Spectrometer:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. This ensures a stable baseline.

    • Verify that the sample compartment is clean and the ATR crystal is free of any residue. Clean the crystal with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

  • Collect the Background Spectrum:

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • Causality: The background scan measures the spectrum of the ambient environment (e.g., atmospheric H₂O and CO₂) and the ATR crystal itself. The software will automatically subtract this background from the sample spectrum, ensuring that the resulting spectrum contains only absorptions from the sample.[8]

  • Apply the Sample:

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is critical for ATR. The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[9] Poor contact results in a weak, low-quality spectrum.

  • Collect the Sample Spectrum:

    • Initiate the sample scan. A typical scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • The software will display the final, background-corrected spectrum in units of % Transmittance or Absorbance.

  • Clean Up:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula or wipe.

    • Clean the crystal thoroughly with a lint-free wipe and isopropanol to prepare for the next sample.

Conclusion

Infrared spectroscopy provides a definitive and accessible method for distinguishing between sulfone and sulfonamide functional groups. The key differentiators are the presence of N-H stretching bands above 3200 cm⁻¹ and an S-N stretching band around 900 cm⁻¹ in sulfonamides, both of which are absent in sulfones. Furthermore, a subtle but consistent shift of the strong S=O stretching vibrations to higher wavenumbers in sulfonamides compared to sulfones serves as a powerful secondary confirmation. By following the systematic interpretation workflow and employing the robust ATR-FTIR protocol described, researchers can confidently characterize their molecules, ensuring structural integrity in their synthetic and analytical endeavors.

References

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172. Available at: [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(8), 761-768. Available at: [Link]

  • Erman, B., & Mark, J. E. (2007). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Journal of Molecular Structure: THEOCHEM, 806(1-3), 201-206. Available at: [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2786. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. Available at: [Link]

  • Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Akinboye, E. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7464. Available at: [Link]

  • Song, Y., et al. (2005). High-pressure vibrational spectroscopy of sulfur dioxide. The Journal of Chemical Physics, 122(17), 174504. Available at: [Link]

  • Chemazon. (2023). Factors affecting vibrational (IR) stretching frequency. YouTube. Available at: [Link]

  • AIP Publishing. (2005). High-pressure vibrational spectroscopy of sulfur dioxide. Available at: [Link]

  • Tahrin, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 12(1), 4. Available at: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Available at: [Link]

  • D'Aria, E., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5519. Available at: [Link]

  • Pharmacy 180. IR Stretching Frequencies - Structure Determination of Organic Compounds. Available at: [Link]

  • ResearchGate. Deconvolution of FTIR spectra used to determine the degree of sulfonation. Available at: [Link]

  • Jovanovski, G., et al. (2006). The SO2 Stretching Vibrations in Some Metal Saccharinates: Spectra-Structure Correlations. Journal of the Brazilian Chemical Society, 17(5), 983-988. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Edinburgh Analytical. (2025). API Identification Using FTIR Spectroscopy. Available at: [Link]

  • Springer. (2006). The SO2 Stretching Vibrations in Some Metal Saccharinates: Spectra-Structure Correlations. Croatica Chemica Acta, 79(3), 413-418. Available at: [Link]

  • D'Elia, V., et al. (2024). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments. International Journal of Molecular Sciences, 25(1), 458. Available at: [Link]

  • Chemistry for Everyone. (2024). Stretching frequency. WordPress.com. Available at: [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

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Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of Chloro-Diaryl Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a nuanced understanding of fragmentation patterns is not merely academic—it is a cornerstone of metabolite identification, impurity profiling, and the confident characterization of active pharmaceutical ingredients. This guide provides a comprehensive exploration of the mass spectrometric behavior of chloro-diaryl sulfones, a structural motif present in various compounds of pharmaceutical and agrochemical interest.

This document moves beyond a simple recitation of fragmentation rules. Instead, it offers a comparative analysis grounded in mechanistic principles and supported by analogous experimental data from closely related compounds. We will dissect the key fragmentation pathways, explore the subtle yet significant influence of chlorine atom positioning on the resulting mass spectra, and provide robust experimental protocols to empower you in your own analytical endeavors.

The Fundamental Architecture of Fragmentation in Diaryl Sulfones

Under electron ionization (EI), the most common ionization technique for these compounds, the diaryl sulfone molecular ion is formed. The subsequent fragmentation is a cascade of events driven by the stability of the resulting ions and neutral losses. For chloro-diaryl sulfones, the fragmentation narrative is primarily shaped by three key events:

  • Sulfur Dioxide (SO₂) Extrusion: A hallmark of sulfone fragmentation is the rearrangement and subsequent elimination of a neutral SO₂ molecule. This process is often facilitated by the migration of an aryl group from the sulfur to an oxygen atom, forming a transient sulfinate ester-like intermediate. The presence of an electron-withdrawing group, such as a chlorine atom, on the aromatic ring can further promote this SO₂ loss.[1]

  • Cleavage of the Carbon-Sulfur (C-S) Bonds: The C-S bonds in diaryl sulfones are susceptible to cleavage, leading to the formation of aryl and arylsulfonyl cations. This pathway provides direct information about the constituent aromatic rings.

  • Chlorine-Directed Fragmentation: The presence and position of chlorine atoms introduce additional fragmentation channels, including the loss of a chlorine radical (Cl•) or a hydrogen chloride (HCl) molecule. These fragmentations are particularly useful for confirming the presence of chlorine and can sometimes provide clues about its location on the aromatic ring.

A Mechanistic Glimpse into the Fragmentation Pathways

To truly appreciate the information encoded in a mass spectrum, we must understand the underlying reaction mechanisms. The following diagram illustrates the principal fragmentation pathways initiated by electron ionization of a generic chloro-diaryl sulfone.

Fragmentation_Pathways M [Ar-SO₂-Ar'-Cl]⁺˙ Molecular Ion A [Ar-O-S(=O)-Ar'-Cl]⁺˙ Sulfinate Intermediate M->A Aryl Migration C [ArSO₂]⁺ M->C C-S Cleavage D [Ar'-Cl]⁺ M->D C-S Cleavage E [Ar]⁺ M->E C-S Cleavage & SO₂ Loss G [Ar'-Cl-SO₂]⁺˙ M->G Rearrangement H [M - Cl]⁺ M->H - Cl• I [M - HCl]⁺˙ M->I - HCl B [Ar-O-Ar'-Cl]⁺˙ (M - SO₂) A->B - SO₂ F [ArSO]⁺ C->F - O Analytical_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolution Dissolve in Volatile Solvent Dilution Serial Dilution to 1-10 µg/mL Dissolution->Dilution Injection Splitless Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Sources

A Comparative Guide to the Crystal Structure Analysis of Ortho-Amino Diaryl Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in ortho-amino diaryl sulfones is paramount. This class of compounds is of significant interest due to its wide-ranging biological activities, including anti-HIV and potential anti-Alzheimer's properties.[1][2] The crystal structure dictates crucial physicochemical properties such as solubility, stability, and bioavailability, making its analysis a cornerstone of rational drug design and materials engineering.

This guide provides an in-depth comparison of the primary and alternative methods for determining the crystal structure of ortho-amino diaryl sulfones. We will delve into the causality behind experimental choices, present objective data, and offer field-proven insights to navigate the complexities of solid-state characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for elucidating the atomic arrangement within a crystalline solid.[3][4] It provides an unambiguous determination of bond lengths, angles, and the nature of intermolecular interactions, which are critical for understanding the structure-property relationships of ortho-amino diaryl sulfones. The process, while powerful, is contingent on the successful growth of a high-quality single crystal.

The Causality Behind the SCXRD Workflow

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for the final outcome. The choice of methodology at each step is dictated by the physicochemical properties of the sulfone being studied.

The most significant bottleneck in SCXRD is often the growth of a diffraction-quality crystal (typically 0.1-0.3 mm in size with a well-defined shape and no visible defects). The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. The choice of solvent and technique is crucial.

Common Crystallization Techniques:

  • Slow Evaporation: This is often the first method attempted due to its simplicity. A solution of the compound in a solvent in which it is moderately soluble is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration induces crystallization. For many organic compounds, this method proves effective.[5]

  • Vapor Diffusion: This technique is ideal for compounds that are sparingly soluble or tend to precipitate rapidly. A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Slow Cooling: This method exploits the temperature dependence of solubility.[5] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization. The rate of cooling is a critical parameter; slower rates generally yield better quality crystals.

Experimental Protocol: Growing Crystals of 3,3′-Diaminophenyl Sulfone (3APS)

This protocol is adapted from a study on a hydrated form of 3APS, demonstrating a practical application of crystallization.[1][2]

  • Preparation of a Slurry: Prepare a slurry of the ortho-amino diaryl sulfone (e.g., 3APS) in water.

  • Stirring and Temperature Control: Stir the slurry in a sealed container for an extended period (e.g., two days) within a controlled temperature range (e.g., 298 to 313 K). This allows for the system to reach equilibrium and promotes the formation of stable crystalline phases.[1]

  • Drying: Allow the resulting suspension to dry slowly at room temperature. This slow removal of the solvent is a form of slow evaporation that can yield single crystals suitable for SCXRD.

  • Crystal Selection: Carefully select a well-formed crystal under a microscope for mounting on the diffractometer.

Once a suitable crystal is obtained, it is mounted on a goniometer head and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.[1] Monochromatic X-rays (commonly Cu-Kα, λ = 1.54184 Å) are directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

A CCD detector measures the position and intensity of thousands of these reflections.[1] This raw data is then processed using software like Bruker SAINT, which integrates the intensities and applies corrections for factors like absorption.[1]

The processed data provides the intensities of the diffracted waves, but not their phases. This "phase problem" is solved using computational methods, such as direct methods implemented in software like SIR-2004.[1] This yields an initial electron density map, from which an initial model of the molecular structure can be built.

This model is then refined using a full-matrix least-squares method against the experimental data (e.g., with SHELXL).[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_refinement Structure Determination Compound Ortho-Amino Diaryl Sulfone Powder Solvent Solvent Selection Compound->Solvent Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Select Single Crystal Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration, Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Diffraction Data Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 2: A Comparative Analysis of Alternative and Complementary Techniques

While SCXRD provides unparalleled detail, it is not always feasible. In such cases, or to gain a more holistic understanding of the material, other techniques are indispensable.

Technique Sample Requirement Information Obtained Resolution Primary Application
Single-Crystal XRD (SCXRD) Single crystal (~0.1-0.3 mm)Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute configuration.AtomicUnambiguous structure determination of new compounds.
Powder XRD (PXRD) Microcrystalline powder (>5 mg)Lattice parameters, phase identification, sample purity, crystallinity, crystallite size.[6][7]Lower than SCXRDPhase identification, quality control, polymorph screening.[7]
Crystal Structure Prediction (CSP) Molecular structure (2D)Theoretical low-energy crystal packing arrangements (polymorphs).[8][9]TheoreticalPolymorph risk assessment, guiding experimental screening.[8][10]
Powder X-ray Diffraction (PXRD): The Bulk Perspective

When growing a single crystal proves impossible, powder X-ray diffraction (PXRD) is the go-to technique.[11][12] Instead of a single crystal, a powdered sample containing thousands of randomly oriented microcrystals is used.[6][7]

  • Causality and Application: The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), rather than a pattern of discrete spots.[13] This pattern serves as a unique "fingerprint" for a specific crystalline phase. Its primary strength lies in identifying known phases by comparison to databases.[6] For ortho-amino diaryl sulfones, PXRD is invaluable for confirming the bulk identity of a synthesized batch, assessing its purity, and screening for different crystalline forms (polymorphs), which can have different properties.[7]

  • Limitations vs. SCXRD: The random orientation of crystallites in a powder sample leads to the overlap of diffraction peaks, compressing 3D structural information into a 1D pattern.[14] This makes ab initio structure solution from powder data significantly more challenging and less precise than with SCXRD. While techniques like Rietveld refinement can be used to refine a known or proposed crystal structure against PXRD data, it does not typically provide the same level of accuracy for bond lengths and angles as SCXRD.[2]

Computational Crystal Structure Prediction (CSP): The In Silico Approach

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[10] Using algorithms and force fields, CSP methods explore the potential energy landscape to identify stable, low-energy crystal packing arrangements.[9]

  • Causality and Application: The driving force behind CSP is the principle that molecules will pack in a way that minimizes the crystal lattice energy. For pharmaceutical compounds like ortho-amino diaryl sulfones, CSP is a powerful tool for risk management.[8] It can predict the existence of multiple polymorphs before significant resources are invested in development. This allows scientists to proactively search for these predicted forms experimentally.

  • Synergy with Experimental Data: CSP is not a replacement for experimental diffraction but a powerful complement.[4] When single crystals are unavailable, the structures generated by CSP can be used as starting models for Rietveld refinement against experimental PXRD data.[4] This combination can successfully solve crystal structures that would be intractable by either method alone.

Visualizing the Interplay of Analytical Techniques

Techniques_Interplay SCXRD SCXRD (Definitive Structure) PXRD PXRD (Bulk Phase ID) SCXRD->PXRD Provides reference pattern CSP CSP (Theoretical Polymorphs) CSP->SCXRD Guides polymorph screening CSP->PXRD Provides models for Rietveld refinement Synthesis Chemical Synthesis of Sulfone Synthesis->SCXRD Single Crystal Synthesis->PXRD Powder Sample Synthesis->CSP Molecular Structure

Caption: Complementary nature of structural analysis techniques.

Conclusion

The structural elucidation of ortho-amino diaryl sulfones is a critical endeavor that relies on a synergistic application of analytical techniques. Single-crystal X-ray diffraction stands as the unequivocal gold standard, providing the most detailed and accurate picture of the molecular and crystal structure. However, its reliance on high-quality single crystals necessitates a robust understanding of crystallization principles.

When single crystals are elusive, powder X-ray diffraction offers invaluable information on the bulk properties, phase identity, and purity of the material. Complementing these experimental methods, computational crystal structure prediction provides powerful foresight, enabling researchers to anticipate polymorphism and guide their experimental strategies. By judiciously selecting and integrating these methods, scientists can build a comprehensive understanding of the solid-state chemistry of ortho-amino diaryl sulfones, accelerating the development of new therapeutics and advanced materials.

References

  • Lippi, M., Paoli, P., Conti, L., Giacomazzo, G. E., Macedi, E., Ceccarelli, J., Missina, J. M., Fagorzi, C., & Rossi, P. (2022). Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. Crystal Growth & Design, 22(12), 7336–7349. [Link]

  • Talley, J. J. (1989). Preparation of diaryl sulfones. U.S.
  • Lippi, M., et al. (2022). Molecular-Level Investigation of Hydrate−Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. CNR-IRIS. [Link]

  • Kelly, J. A., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2025(3), M1515. [Link]

  • Yan, N. L., Wilson, I. A., & Kelly, J. W. (2023). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. Israel Journal of Chemistry, 63(10-11), e202300002. [Link]

  • Yan, N. L., Wilson, I. A., & Kelly, J. W. (2025). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand‐Binding Cavity. Israel Journal of Chemistry. [Link]

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188–191. [Link]

  • Kato, K., et al. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(29), 4097-4107. [Link]

  • EBSCO. X-Ray Determination Of Molecular Structure. Research Starters. [Link]

  • Kumar, P., et al. (2023). A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones. Asian Journal of Organic Chemistry, 12(8), e202300227. [Link]

  • Zhidkova, O. B., et al. (2025). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin, 74(8), 1-7. [Link]

  • Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Powder X-ray Diffraction. [Link]

  • Waseda University. (2025). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. [Link]

  • Gryl, M. P., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1537-1555. [Link]

  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • Harris, K. D. M., & Cheung, E. Y. (2004). How to determine structures when single crystals cannot be grown: opportunities for structure determination of molecular materials using powder diffraction data. Chemical Society Reviews, 33(8), 526-538. [Link]

  • Martin, G. E. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

Sources

UV-Vis absorption spectra of conjugated diaryl sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: UV-Vis Absorption Spectra of Conjugated Diaryl Sulfones

Executive Summary

Context: Conjugated diaryl sulfones (


) are pivotal scaffolds in medicinal chemistry (e.g., Dapsone for leprosy/dermatitis) and organic optoelectronics (e.g., Thermally Activated Delayed Fluorescence, TADF, emitters).
The Challenge:  Characterizing these compounds requires distinguishing their unique electronic signatures from structural analogs like diaryl sulfides (

) and ketones (

). The Solution: This guide provides a comparative spectral analysis, elucidating how the sulfonyl group’s tetrahedral geometry and electron-withdrawing nature create a distinct "insulating" yet "accepting" electronic profile. We provide experimental benchmarks and protocols to validate synthesis and purity.

Comparative Analysis: Sulfones vs. Analogs

The core distinction of the diaryl sulfone chromophore lies in the sulfonyl bridge (


) . Unlike the carbonyl group (

) which allows significant

-conjugation across the bridge, the sulfone group adopts a tetrahedral geometry that sterically and electronically perturbs planar conjugation. However, it acts as a strong electron acceptor, facilitating Intramolecular Charge Transfer (ICT) when paired with electron donors.
Table 1: Spectral Benchmarks of Diphenyl Sulfone and Analogs

Data based on measurements in Ethanol/Methanol at


 M.
CompoundStructure

(nm)

(

)
Key Electronic Transition
Diphenyl Sulfone

235 (primary)260-270 (shoulder)~18,000~1,500

(Local Excitation)Perturbed Benzene Ring
Diphenyl Sulfide

250 275~12,000~5,000

(S lone pair to ring)Better conjugation across S
Benzophenone

252 325 ~18,000~150


(Carbonyl specific)
Dapsone

295 ~29,000ICT (Amino

Sulfone)Red-shifted due to donors
Technical Insight: The "Blue-Shift" Phenomenon

Researchers often confuse sulfones with ketones due to structural similarity. However, UV-Vis is definitive:

  • Absence of

    
    :  Benzophenone shows a weak, long-wavelength band at ~325 nm (
    
    
    
    ). Diaryl sulfones lack this feature in the near-UV/visible region. The sulfone transitions are higher energy (deep UV), resulting in a colorless appearance unless substituted.
  • Conjugation Break: The sulfur atom in the sulfone group is in a high oxidation state (

    
    ) and tetrahedral geometry (
    
    
    
    -like hybridization), which disrupts the
    
    
    -orbital overlap between the two phenyl rings. This causes a hypsochromic (blue) shift compared to the more planar benzophenone or diphenyl sulfide.

Substituent Effects & Applications

Case Study: Dapsone (Medicinal Chemistry)

Dapsone (4,4'-diaminodiphenyl sulfone) illustrates the "Acceptor" role of the sulfone group.

  • Mechanism: The amino groups (-NH2) act as strong Electron Donors (D), while the central sulfone acts as an Electron Acceptor (A).

  • Result: This D-A-D architecture enables Intramolecular Charge Transfer (ICT) , shifting the absorption from 235 nm (unsubstituted) to 295 nm .

  • Diagnostic Utility: In drug development, a blue shift from 295 nm indicates degradation of the amino groups or oxidation impurities.

Case Study: TADF Emitters (Optoelectronics)

In OLED research, the "insulating" nature of sulfone is a feature, not a bug.

  • High Triplet Energy: Because conjugation is broken, the triplet energy (

    
    ) remains high, preventing reverse energy transfer.
    
  • TADF Design: Sulfones are used as acceptors linked to carbazole donors.[1] The twisted geometry (due to steric hindrance of

    
    ) separates HOMO and LUMO, minimizing 
    
    
    
    and enabling efficient delayed fluorescence.

Visualization: Electronic Transitions & Workflow

Figure 1: Electronic Energy Level Diagram

Comparing the band gap and transition types of Sulfones vs. Ketones.

ElectronicTransitions cluster_sulfone Diphenyl Sulfone (High Energy Gap) cluster_ketone Benzophenone (Lower Energy Gap + n-state) S_HOMO HOMO (π) S_LUMO LUMO (π*) S_HOMO->S_LUMO  High Energy  (λ ~235 nm) K_HOMO HOMO (π) K_LUMO LUMO (π*) K_HOMO->K_LUMO  π -> π*  (λ ~252 nm) K_n n-orbital (Non-bonding) K_n->K_LUMO  n -> π*  (λ ~325 nm)

Caption: Comparative energy diagram showing the lack of low-energy n




transitions in sulfones compared to ketones, explaining the blue-shifted spectrum.*

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducibility, follow this self-validating protocol.

Figure 2: Experimental Workflow

UVProtocol Start Sample Preparation Solvent Select Solvent: Ethanol or Methanol (UV Cutoff < 210 nm) Start->Solvent Blank Baseline Correction: Double-beam mode or subtract solvent blank Solvent->Blank Scan Scan Parameters: Range: 200-400 nm Speed: Medium Slit: 1-2 nm Blank->Scan Validation Validation Check: Is Absorbance 0.2 - 0.8 A? Scan->Validation Dilute Dilute Sample (Target 10⁻⁵ M) Validation->Dilute No (>1.0 A) Analyze Data Analysis: Identify λmax & Calculate ε Validation->Analyze Yes Dilute->Scan

Caption: Step-by-step decision tree for acquiring research-grade UV-Vis spectra of sulfones.

Detailed Methodology
  • Solvent Selection: Use Spectroscopic Grade Ethanol or Methanol .

    • Reasoning: These solvents are polar (stabilizing ICT states) but transparent down to 205 nm. Avoid Acetone or Toluene, which absorb in the sulfone region (230-280 nm).

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mM in a volumetric flask.

    • Perform serial dilution to reach 10-50 µM (

      
       M).
      
    • Validation: The target Absorbance at

      
       must be between 0.2 and 0.8 A.U.  to adhere to the Beer-Lambert Law linear range.
      
  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm path length) with pure solvent.

    • Critical Step: Run a baseline scan before adding the sample to ensure the solvent/cuvette system is clean (Abs < 0.05).

  • Data Reporting:

    • Report

      
       to the nearest integer.
      
    • Calculate Molar Absorptivity (

      
      ).[2]
      
    • Self-Check: If

      
       for unsubstituted diphenyl sulfone is < 15,000 at 235 nm, check for sample impurity or weighing errors.
      

References

  • Electronic Absorption Spectra of Substituted Phenyl Sulfones

    • Source: Journal of the American Chemical Society (Fehnel & Carmack, 1950)[3]

    • Relevance: Foundational data establishing the UV characteristics of the sulfone group.[4]

  • Photophysics and Photochemistry of Diphenyl Sulfone

    • Source: The Journal of Physical Chemistry (Momicchioli et al., 1993)
    • Relevance: Detailed assignment of the transitions and intersystem crossing mechanisms.
  • UV-Vis Spectra of Dapsone and Final Pink Product

    • Source: ResearchG
    • Relevance: Experimental spectra of Dapsone showing the b
  • Original Blue Light-Emitting Diphenyl Sulfone Deriv

    • Source: MDPI (Simokaitiene et al., 2024)
    • Relevance: Modern application of sulfones as electron acceptors in TADF m
  • UV Spectral Properties of Benzophenone

    • Source: Molecules (Castro et al., 2000)
    • Relevance: Comparative data for the benzophenone analog, highlighting the band.

Sources

A Comparative Guide to Purity Verification of Sulfonyl Anilines Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural motif of sulfonyl aniline is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The purity of these intermediates is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final drug product.[1] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity verification of sulfonyl anilines, juxtaposed with alternative analytical techniques. Our focus is to equip you with the rationale behind methodological choices, ensuring the integrity and robustness of your purity assessments.

The Central Role of LC-MS in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a benchmark for its precision in separating complex mixtures, making it a cornerstone for analyzing drugs and their potential impurities.[2] When coupled with Mass Spectrometry (MS), which offers exceptional sensitivity and specificity, the resulting LC-MS system becomes a powerful tool for detailed molecular characterization and the quantification of trace-level impurities.[2][3] This combination is particularly adept at ensuring that all analytical procedures contribute to an accurate assessment of an analyte's impurity content.[4]

Causality in Method Development: A Step-by-Step LC-MS Protocol

The development of a robust LC-MS method is a systematic process aimed at designing a procedure to reliably identify, separate, and quantify the drug substance and its related components.[5] The objective is to establish a method that is fit for its intended purpose, a requirement mandated by regulatory agencies like the FDA and EMA.[4][5]

1. Sample Preparation: The Foundation of Accurate Analysis

The journey to an accurate purity assessment begins with meticulous sample preparation. This step is crucial as it directly impacts the reliability of the analytical results.[2]

  • Protocol:

    • Accurately weigh and dissolve 10 mg of the sulfonyl aniline sample in 10 mL of a suitable solvent, such as methanol, to create a 1 mg/mL stock solution.[1]

    • Further dilute this stock solution to a working concentration, typically around 100 µg/mL, using a 50:50 mixture of acetonitrile and water.[1]

    • Filter the final solution through a 0.20 μm PTFE filter before injection into the LC-MS system to remove any particulates that could interfere with the analysis.[6]

  • Rationale: Proper dissolution and dilution ensure that the analyte concentration falls within the linear range of the instrument's detector. Filtration is a critical step to prevent clogging of the HPLC column and to minimize baseline noise, thereby enhancing the accuracy of impurity detection.

2. Chromatographic Separation: Achieving Optimal Resolution

The choice of the stationary phase (the column) and the mobile phase is pivotal for achieving the desired separation of the main compound from its impurities.[5] For sulfonyl anilines, which are often polar molecules, a reversed-phase C18 column is a common and effective choice.[6][7]

  • Protocol:

    • LC System: An Agilent 1290 Infinity II LC system or equivalent.[1]

    • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. This ensures that compounds with varying polarities are effectively separated.[5][8]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

  • Rationale: The C18 stationary phase provides a non-polar environment, while the polar mobile phase allows for the separation of compounds based on their hydrophobicity. The use of formic acid as a mobile phase additive is crucial for good peak shape and for promoting ionization in the mass spectrometer.[5] Gradient elution is preferred over isocratic elution for complex samples as it provides better resolution and faster analysis times.[5]

3. Mass Spectrometric Detection: Unambiguous Identification and Quantification

The mass spectrometer provides two critical pieces of information: the mass-to-charge ratio (m/z) of the parent ion, which confirms the identity of the compound, and the intensity of the signal, which is proportional to its concentration.

  • Protocol:

    • MS System: An Agilent 6470A Triple Quadrupole LC/MS or equivalent.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonyl anilines.[8][9]

    • Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode in a triple quadrupole mass spectrometer. This involves selecting the parent ion in the first quadrupole, fragmenting it in the second, and monitoring a specific fragment ion in the third.[9]

  • Rationale: ESI is a soft ionization technique well-suited for polar molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.[9] The high selectivity and sensitivity of MRM allow for the accurate quantification of impurities, even at very low levels, by filtering out background noise.[9]

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Working Conc. Dissolving->Diluting Filtering Filter Sample Diluting->Filtering Injection Inject into LC Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Purity_Report Generate Purity Report Quantification->Purity_Report

Caption: Workflow for the LC-MS purity analysis of sulfonyl anilines.

A Comparative Look at Alternative Purity Verification Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different physicochemical principles.[10][11] This approach provides a more complete picture of a sample's purity.

TechniquePrincipleStrengthsLimitationsIdeal Application
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides molecular weight information.[2]Can be complex to develop methods; matrix effects can suppress ionization.[5][12]Primary method for identifying and quantifying known and unknown impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise; does not require a reference standard of the analyte.[13][14]Lower sensitivity compared to MS; requires a relatively pure sample for accurate quantification.[15]Orthogonal method for absolute purity determination and for quantifying impurities without reference standards.[10][13]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material.Excellent for detecting crystalline impurities and polymorphs.[16]Not suitable for amorphous materials or for identifying the chemical structure of impurities.Assessing the presence of different polymorphic forms and crystalline impurities.[17]
Thermogravimetric Analysis (TGA) Measures changes in the weight of a sample as a function of temperature.Effective for quantifying residual solvents and moisture content.[16][18]Does not provide information on the chemical identity of volatile components.Determining the amount of residual solvents and water in the sample.[19]

Self-Validating Systems: Ensuring Trustworthiness

The trustworthiness of any analytical method hinges on its validation. According to the International Council for Harmonisation (ICH) guideline Q2(R1), analytical procedure validation is essential to demonstrate its suitability for the intended purpose.[4][20]

A well-validated LC-MS method for purity analysis should demonstrate acceptable performance in the following areas:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[4]

  • Linearity: A direct correlation between the concentration of the analyte and the instrument's response over a defined range.[21] For impurity testing, this range should typically cover from the reporting threshold to 120% of the specification limit.[22]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with known amounts of impurities.[21]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurity analysis, the LOQ must be at or below the reporting threshold.[7]

Logical Relationships in Method Validation

Validation_Logic cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) cluster_outcome Outcome Method Developed LC-MS Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose LOD_LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical flow of analytical method validation.

Conclusion: A Multi-faceted Approach to Purity Verification

The purity verification of sulfonyl anilines is a critical undertaking in drug development, demanding a rigorous and well-justified analytical strategy. LC-MS stands out as a primary technique due to its unparalleled sensitivity and selectivity. However, a truly robust purity assessment is best achieved through a multi-faceted approach, incorporating orthogonal techniques like qNMR, DSC, and TGA. This not only provides a more comprehensive purity profile but also strengthens the confidence in the quality, safety, and efficacy of the final pharmaceutical product. By understanding the underlying principles and the rationale behind each methodological choice, researchers and scientists can design and implement self-validating systems for purity analysis that meet the stringent requirements of the pharmaceutical industry.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Cloud.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC. (n.d.). National Center for Biotechnology Information.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Alwsci.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, November). European Medicines Agency.
  • (PDF) Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. - ResearchGate. (2014, February). ResearchGate.
  • Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. (2023, December 8). Separation Science.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). BOC Sciences.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). National Center for Biotechnology Information.
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  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. (2019, January 28). MDPI.
  • LC–MS and small molecule analysis: an interview with Liam Moran - Bioanalysis Zone. (2021, October 19). Bioanalysis Zone.
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.). Mettler Toledo.
  • Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS) - Benchchem. (n.d.). BenchChem.
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  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Thermo Fisher Scientific.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (2014, February 26). CABI Digital Library.
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Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(3-Chlorobenzene-1-sulfonyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex sulfonamide and aniline derivatives for kinase inhibition and antimicrobial screening, laboratory safety protocols must evolve to address their specific physicochemical risks. 2-(3-Chlorobenzene-1-sulfonyl)aniline is a highly functionalized aromatic compound that presents unique toxicological and environmental challenges.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Hazard Causality and Risk Assessment

To handle chemicals safely, one must understand the molecular mechanisms that drive their toxicity. The hazards of this compound are dictated by its three primary functional groups:

  • The Aniline Moiety (Primary Aromatic Amine): Aniline derivatives are highly lipophilic and readily penetrate standard latex laboratory gloves. Upon systemic absorption, they undergo hepatic N-hydroxylation. These metabolites oxidize the Fe

    
     in hemoglobin to Fe
    
    
    
    , causing methemoglobinemia—a condition that severely impairs oxygen transport, leading to cyanosis and hypoxia.
  • The Chlorobenzene Group (Halogenated Aryl): The presence of a covalently bound chlorine atom classifies this compound as a halogenated organic . Halogenated compounds are highly recalcitrant to environmental degradation. If disposed of improperly or incinerated at low temperatures, they can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

  • The Sulfonyl Linkage: While generally stable under physiological conditions, sulfonyl groups can undergo hydrolysis under extreme pH conditions, generating corrosive sulfonic acids.

Because of these structural features, no hazardous chemical of this class shall be disposed of into the sanitary sewage system or storm drains[1].

Experimental Workflow: Safe Handling Protocol

Every operational protocol must be a self-validating system. The following methodology ensures that exposure risks are mitigated before waste is even generated.

Step 1: Engineering Controls and PPE Verification

  • Action: Conduct all weighing and solvent dissolution inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Validation: Check the magnehelic gauge on the fume hood to ensure an inward face velocity of at least 100 feet per minute (fpm).

  • PPE: Don double nitrile gloves (minimum 5 mil thickness), a fully buttoned lab coat, and wrap-around safety goggles. Causality: Double-gloving provides a sacrificial barrier; if the outer glove is contaminated by the highly permeable aniline derivative, it can be immediately discarded before skin contact occurs.

Step 2: Reagent Preparation

  • Action: Weigh the this compound using an anti-static weigh boat.

  • Validation: Wipe the exterior of the analytical balance with a solvent-dampened lint-free cloth post-weighing to visually and analytically confirm the absence of residual powder.

Step 3: Experimental Execution and Quenching

  • Action: Following the assay, ensure any reactive intermediates are fully quenched. Adjust the pH of the final solution to a neutral range (pH 6–8) using dilute NaOH or HCl.

  • Validation: Use universal pH indicator paper to confirm neutrality. Causality: Neutralizing the waste prevents unintended exothermic acid-base reactions when the solution is transferred to the bulk waste carboy.

Waste Segregation and Disposal Procedures

According to standard laboratory chemical waste handling guidelines, solid waste must be strictly segregated from liquid waste streams to prevent unintended cross-reactivity[2]. Furthermore, chemical waste should only be stored temporarily and disposed of with as little delay as possible to minimize environmental risks[3].

Step-by-Step Disposal Methodology

Protocol A: Liquid Halogenated Waste

  • Container Selection: Procure a high-density polyethylene (HDPE) or PTFE-lined glass carboy explicitly labeled "Halogenated Organic Waste."

  • Transfer: Place the carboy in a secondary containment tray. Using a designated funnel, slowly pour the pH-neutralized this compound solution into the carboy.

  • Volume Control: Do not fill the container beyond 80% capacity. Causality: Leaving headspace accommodates vapor pressure expansion driven by ambient laboratory temperature fluctuations, preventing container rupture.

  • Documentation: Immediately update the attached hazardous waste manifest with the chemical name, approximate concentration, and date of addition.

Protocol B: Solid Contaminated Waste

  • Segregation: Place all contaminated weigh boats, pipette tips, and outer gloves into a rigid, polypropylene bin lined with a hazardous waste bag.

  • Biohazard Avoidance: Indiscriminate dumping of chemicals into biohazard bags could result in dangerous accumulations of flammable substances or toxic fumes[4]. Never place chemical solid waste into red biohazard bags, as biohazard waste is typically autoclaved (steam-treated), which will volatilize the aniline derivative rather than destroy it[2].

Quantitative Waste Stream Categorization

Summarizing the logistical data ensures swift decision-making for laboratory managers.

Waste CategoryPrimary ConstituentsEPA Waste CodeContainer SpecificationMax Storage Time
Liquid Halogenated This compound, DCM, DMSOF002 / U-listedHDPE or PTFE-lined Glass90 Days (LQG)*
Solid Hazardous Contaminated gloves, weigh boats, paper towelsU-listedPolypropylene rigid bin90 Days
Contaminated Sharps Glass pipettes, broken vials with chemical residueN/APuncture-proof sharps binUntil 3/4 Full

*LQG = Large Quantity Generator status under EPA regulations.

Mechanistic Waste Disposal Workflow

The following diagram illustrates the logical decision-making tree for disposing of this compound, highlighting the critical segregation of halogenated waste from biological waste streams.

WasteDisposal Start Waste Generation: This compound CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, PPE, Consumables) CheckState->Solid Solid residue Liquid Liquid Waste (Solvent Mixtures) CheckState->Liquid Solutions Biohazard Biohazard Bin Solid->Biohazard Incorrect Disposal Halogenated Halogenated Organic Waste (Cl-containing) Solid->Halogenated Segregate Liquid->Halogenated pH 6-8 adjusted Error DO NOT MIX Risk of toxic fumes Biohazard->Error Incineration High-Temp Incineration (EPA Approved) Halogenated->Incineration Final Disposal Route

Logical workflow for the segregation and disposal of halogenated aniline derivatives.

Emergency Spill Response

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, increase room ventilation if possible.

  • Don Emergency PPE: Equip a chemical-resistant apron, heavy-duty nitrile utility gloves, and a face shield.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills.

  • Containment (Solid Powder Spill): Lightly mist the powder with water or a compatible solvent to prevent dust aerosolization. Carefully sweep the dampened powder using a non-sparking brush and dustpan.

  • Disposal: Transfer all absorbed material and contaminated spill-kit tools into a designated solid halogenated waste container. Label as "Spill Debris containing this compound."

References

1. - US Environmental Protection Agency (EPA) 2. - Occupational Safety and Health Administration (OSHA) 3. - National Research Council (NIH/NCBI) 4. - University of Canterbury 5. - Physikalisch-Technische Bundesanstalt (PTB)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.